4-(Trifluoromethyl)nicotinaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(trifluoromethyl)pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO/c8-7(9,10)6-1-2-11-3-5(6)4-12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNHXJOJOYYLHIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C(F)(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-(Trifluoromethyl)nicotinaldehyde: Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(trifluoromethyl)nicotinaldehyde, a key building block in medicinal and agricultural chemistry. The document details its synthesis, starting from common precursors, and outlines its physicochemical properties. Emphasis is placed on detailed experimental protocols and the presentation of quantitative data in a clear, tabular format. Furthermore, this guide illustrates the synthetic pathways and logical workflows through diagrams generated using the DOT language, offering a valuable resource for researchers engaged in the synthesis and application of fluorinated pyridine derivatives.
Introduction
This compound, also known as 4-(trifluoromethyl)pyridine-3-carbaldehyde, is a heterocyclic aromatic aldehyde of significant interest in the development of novel pharmaceuticals and agrochemicals. The incorporation of a trifluoromethyl (-CF3) group onto the pyridine ring imparts unique properties to the molecule, such as increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics, which can lead to improved biological activity and bioavailability of the final products.[1][2][3] The aldehyde functionality serves as a versatile handle for a wide array of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecular architectures.[4]
This guide will provide a detailed exploration of the synthetic routes to this compound, its key chemical and physical properties, and its potential applications in drug discovery and development.
Synthesis of this compound
The synthesis of this compound is typically achieved through a multi-step process, commencing with the construction of the 4-(trifluoromethyl)pyridine core, followed by the introduction or modification of the functional group at the 3-position. The most common and practical approach involves the synthesis of 4-(trifluoromethyl)nicotinic acid as a key intermediate, which is then converted to the desired aldehyde.
Synthesis of the Precursor: 4-(Trifluoromethyl)nicotinic Acid
Several synthetic routes to 4-(trifluoromethyl)nicotinic acid have been reported, often starting from readily available materials. One efficient method involves the acylation of vinyl ethyl ether with trifluoroacetyl chloride, followed by cyclization and hydrolysis.[5]
Experimental Protocol: Synthesis of 4-(Trifluoromethyl)nicotinic Acid [5]
-
Step 1: Preparation of 4-ethoxy-1,1,1-trifluoro-3-en-2-one. In a 1000 mL closed four-mouth reaction flask, 72.1 g of vinyl ethyl ether and 87.0 g of pyridine are dissolved in 500 mL of toluene. The mixture is stirred and cooled to 0-5 °C. To this solution, 159.0 g of trifluoroacetyl chloride is added dropwise over 1 hour, maintaining the temperature. The reaction is stirred for an additional 3 hours. After completion, 300 mL of ice water is added to quench the reaction. The organic phase is separated, washed twice with brine, and the solvent is evaporated under reduced pressure to yield 4-ethoxy-1,1,1-trifluoro-3-en-2-one as a light yellow liquid. (Yield: 92.3%).
-
Step 2: Cyclization to 4-(Trifluoromethyl)nicotinonitrile. The crude 4-ethoxy-1,1,1-trifluoro-3-en-2-one is reacted with 3-aminoacrylonitrile in the presence of a base to facilitate cyclization.
-
Step 3: Hydrolysis to 4-(Trifluoromethyl)nicotinic Acid. In a 1000 mL closed four-mouth reaction flask, 172.1 g of 4-(trifluoromethyl)nicotinonitrile is added to a solution of 150 g of sodium hydroxide in 500 mL of water. The mixture is heated to 100 °C with stirring until the solid dissolves, forming a clear solution. After cooling, the pH is adjusted to <1 with hydrochloric acid, leading to the precipitation of the product. The solid is collected by filtration, washed with water, and dried to obtain 4-(trifluoromethyl)nicotinic acid as a white solid. (Yield: 98.3%).
Conversion of 4-(Trifluoromethyl)nicotinic Acid to this compound
The conversion of a carboxylic acid to an aldehyde can be achieved through several methods. A common strategy involves the formation of an activated acid derivative, such as an acid chloride or an amide, followed by a controlled reduction.
Method A: Via the Acid Chloride
A plausible and widely used method involves the conversion of the nicotinic acid to its corresponding acid chloride, followed by reduction.
Experimental Protocol: Synthesis of this compound (Method A)
-
Step 1: Formation of 4-(Trifluoromethyl)nicotinoyl chloride. 4-(Trifluoromethyl)nicotinic acid is refluxed with an excess of thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent (e.g., dichloromethane or toluene) until the reaction is complete (monitored by the cessation of gas evolution). The excess chlorinating agent and solvent are removed under reduced pressure to yield the crude 4-(trifluoromethyl)nicotinoyl chloride.
-
Step 2: Reduction to this compound. The crude acid chloride is dissolved in a suitable aprotic solvent (e.g., THF or toluene) and cooled to a low temperature (-78 °C). A mild reducing agent, such as lithium tri-tert-butoxyaluminum hydride (LiAl(O-t-Bu)₃H), is added portion-wise. The reaction is carefully monitored by TLC or GC-MS. Upon completion, the reaction is quenched with a careful addition of water or a mild acid, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to give this compound.
Method B: Via a Morpholinamide Intermediate
An alternative approach involves the formation of a nicotinic acid morpholinamide, which can then be reduced to the aldehyde.[6]
Experimental Protocol: Synthesis of this compound (Method B) [6]
-
Step 1: Synthesis of 4-(Trifluoromethyl)nicotinic acid morpholinamide. 4-(Trifluoromethyl)nicotinic acid is first converted to its acid chloride as described in Method A. The crude acid chloride is then reacted with morpholine in the presence of a base (e.g., triethylamine) in an inert solvent to form the corresponding morpholinamide.
-
Step 2: Reduction of the Morpholinamide. The purified 4-(trifluoromethyl)nicotinic acid morpholinamide is dissolved in an appropriate solvent and treated with a reducing agent such as lithium aluminum hydride (LiAlH₄) at a controlled temperature to yield this compound.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₄F₃NO | [7] |
| Molecular Weight | 175.11 g/mol | [7] |
| CAS Number | 1083197-78-7 | [8] |
| Appearance | Liquid | [8] |
| Purity | ≥95% | [8] |
| Storage Temperature | 2-8 °C, under inert atmosphere | [8] |
| InChI Key | LNHXJOJOYYLHIW-UHFFFAOYSA-N | [8] |
Note: Some data is based on commercially available products and may vary.
Spectral Data
| Spectroscopy | Expected Features |
| ¹H NMR | Aromatic protons on the pyridine ring and an aldehyde proton signal (typically around 9-10 ppm). |
| ¹³C NMR | Signals for the carbons of the pyridine ring, the trifluoromethyl group (with C-F coupling), and a downfield signal for the aldehyde carbonyl carbon (typically around 190 ppm). |
| ¹⁹F NMR | A singlet for the -CF₃ group. |
| IR Spectroscopy | Characteristic absorption bands for the C=O stretch of the aldehyde (around 1700 cm⁻¹), C-F stretching, and aromatic C-H and C=C/C=N stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |
Applications in Research and Drug Development
Substituted nicotinaldehydes are valuable precursors in the synthesis of a wide range of biologically active molecules.[9] The presence of the trifluoromethyl group is known to enhance the pharmacological properties of many compounds.[1][2] this compound can be utilized in various chemical reactions, including:
-
Reductive amination: To introduce substituted aminomethyl groups.
-
Wittig and related olefination reactions: To form carbon-carbon double bonds.
-
Condensation reactions: With active methylene compounds to build more complex heterocyclic systems.
These reactions open avenues for the synthesis of novel compounds with potential applications as kinase inhibitors, anti-inflammatory agents, and crop protection agents.[4][10]
Visualizations
Synthesis Pathway
The following diagram illustrates a plausible synthetic pathway for this compound starting from 4-(trifluoromethyl)nicotinic acid.
Caption: Synthetic route from the nicotinic acid to the aldehyde.
Experimental Workflow
The diagram below outlines a general experimental workflow for the synthesis and purification of this compound.
References
- 1. jelsciences.com [jelsciences.com]
- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy 2,6-Dichloro-4-(trifluoromethyl)nicotinaldehyde | 914636-56-9 [smolecule.com]
- 5. CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]
- 6. US7528256B2 - Process for the preparation of nicotinaldehydes - Google Patents [patents.google.com]
- 7. 1083197-78-7[this compound]- Acmec Biochemical [acmec.com.cn]
- 8. This compound | 1083197-78-7 [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
An In-depth Technical Guide to 4-(Trifluoromethyl)nicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Trifluoromethyl)nicotinaldehyde is a fluorinated heterocyclic aldehyde of significant interest in medicinal chemistry and drug discovery. The presence of a trifluoromethyl group at the 4-position of the pyridine ring imparts unique physicochemical and pharmacological properties. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, alongside relevant experimental protocols and an exploration of its potential biological significance.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in synthesis and drug design. The trifluoromethyl group, a strong electron-withdrawing moiety, significantly influences the reactivity and metabolic stability of the parent molecule.
Table 1: Core Physicochemical Data for this compound
| Property | Value | Source/Comment |
| Chemical Name | This compound | IUPAC |
| CAS Number | 1083197-78-7 | |
| Molecular Formula | C₇H₄F₃NO | |
| Molecular Weight | 175.11 g/mol | |
| Physical Form | Liquid | |
| Predicted Boiling Point | 236.4 ± 40.0 °C | |
| Predicted Density | 1.369 ± 0.06 g/cm³ | |
| Storage Conditions | 2-8°C, under inert atmosphere |
Synthesis and Experimental Protocols
Detailed experimental protocols for the direct synthesis of this compound are not extensively documented in publicly available literature. However, synthetic routes can be inferred from the preparation of its precursors and related compounds, such as 4-(trifluoromethyl)nicotinic acid and 4-(trifluoromethyl)-3-cyanopyridine.[2]
A plausible synthetic pathway involves the hydrolysis of 4-(trifluoromethyl)-3-cyanopyridine followed by a controlled reduction of the resulting carboxylic acid or its derivative. Another potential route is the oxidation of the corresponding alcohol, 4-(trifluoromethyl)nicotinyl alcohol.
Logical Workflow for Potential Synthesis:
General Experimental Considerations for Synthesis (Hypothetical):
-
Starting Material: 4-(Trifluoromethyl)-3-cyanopyridine.
-
Step 1: Hydrolysis to 4-(Trifluoromethyl)nicotinic acid. This can typically be achieved by heating the nitrile with a strong acid (e.g., concentrated HCl) or a strong base (e.g., NaOH solution), followed by acidification to precipitate the carboxylic acid.[3]
-
Step 2: Conversion to an activated species. The carboxylic acid can be converted to an acid chloride (using, for example, thionyl chloride) or an ester.
-
Step 3: Reduction to the aldehyde. A mild reducing agent, such as diisobutylaluminium hydride (DIBAL-H) at low temperatures, is often employed to reduce esters or acid chlorides to aldehydes, preventing over-reduction to the alcohol.
Reactivity and Biological Significance
The aldehyde functional group of this compound is a key site for chemical reactions, including oxidation to the corresponding carboxylic acid and reduction to the alcohol. The trifluoromethyl group enhances the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic attack.
From a biological perspective, the trifluoromethyl moiety is known to increase lipophilicity and metabolic stability, properties that are highly desirable in drug candidates.[4][5] This suggests that this compound could serve as a valuable building block for the synthesis of novel therapeutic agents. While specific biological activities of this aldehyde have not been extensively reported, related trifluoromethyl-substituted pyridine derivatives have shown promise in various therapeutic areas.[6] The aldehyde itself could potentially act as an enzyme inhibitor by forming covalent bonds with nucleophilic residues in protein active sites.[7]
Potential Signaling Pathway Interaction:
Given the general role of aldehydes in biological systems and the known effects of trifluoromethyl groups, it is plausible that this compound or its derivatives could interact with various cellular signaling pathways. However, without specific experimental data, any proposed pathway remains speculative. A hypothetical interaction could involve the modulation of enzymatic activity within a signaling cascade.
Spectral Data
At the time of this guide's compilation, experimental ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound were not available in the surveyed literature. The acquisition and analysis of this data are crucial for the unambiguous identification and characterization of the compound.
Conclusion
This compound is a promising, yet not fully characterized, building block for medicinal chemistry. Its predicted physicochemical properties, combined with the known benefits of the trifluoromethyl group, make it an attractive starting point for the development of novel therapeutic agents. Further research is warranted to establish its definitive physicochemical constants, optimize its synthesis, and explore its biological activities and potential mechanisms of action. The availability of experimental spectral data will be paramount for advancing research and development involving this compound.
References
- 1. 3-Pyridinecarboxylic acid, 4-(trifluoromethyl)- | C7H4F3NO2 | CID 2777549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis method of 4-trifluoromethyl nicotinic acid - Eureka | Patsnap [eureka.patsnap.com]
- 3. 4-(Trifluoromethyl)nicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 4. Buy 4-Nitro-6-(trifluoromethyl)picolinaldehyde | 1289191-29-2 [smolecule.com]
- 5. 6-Hydroxy-2-(trifluoromethyl)nicotinaldehyde | 1227514-21-7 | Benchchem [benchchem.com]
- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buy 2,6-Dichloro-4-(trifluoromethyl)nicotinaldehyde | 914636-56-9 [smolecule.com]
An In-depth Technical Guide to 4-(Trifluoromethyl)nicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-(Trifluoromethyl)nicotinaldehyde, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document details its chemical identity, structure, and a detailed, plausible experimental protocol for its synthesis. Furthermore, it explores the biological context of related compounds, offering insights into potential mechanisms of action and research applications.
Core Compound Information
| Property | Value |
| Chemical Name | This compound |
| Synonyms | 4-(Trifluoromethyl)pyridine-3-carboxaldehyde, 4-Trifluoromethyl-3-formylpyridine |
| CAS Number | 1083197-78-7 |
| Molecular Formula | C₇H₄F₃NO |
| Molecular Weight | 175.11 g/mol |
| Chemical Structure |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through a multi-step process, commencing from the commercially available 3-cyanopyridine. The key intermediate, 4-(trifluoromethyl)nicotinic acid, is first synthesized and subsequently reduced to the target aldehyde.
Experimental Protocol: Synthesis of 4-(Trifluoromethyl)nicotinic Acid
This protocol is adapted from established methodologies for the synthesis of trifluoromethylated pyridine derivatives.
Step 1: Synthesis of 4-(Trifluoromethyl)-3-cyanopyridine
-
In a three-necked flask under an argon atmosphere, dissolve 3-cyanopyridine (1.0 mol), tetramethylethylenediamine (1.5 mol), and tetrahydrofuran (600 ml).
-
Cool the mixture to -40°C.
-
Slowly add 2M butyllithium (1.2 mol) while maintaining the temperature at -40°C. Stir for 1.5 hours.
-
Introduce bromotrifluoromethane (1.3 mol) into the solution and continue the reaction at -40°C for 2 hours.
-
Gradually warm the reaction mixture to 0°C and stir for an additional 4 hours.
-
Quench the reaction with a saturated ammonium chloride solution.
-
Extract the product with petroleum ether (1000 ml).
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to yield 4-trifluoromethyl-3-cyanopyridine.
Step 2: Hydrolysis to 4-(Trifluoromethyl)nicotinic Acid
-
To a reaction vessel, add 4-trifluoromethyl-3-cyanopyridine (100g), water (300ml), and sodium hydroxide (75g).
-
Heat the mixture to a temperature between 60-100°C and stir until the hydrolysis is complete.
-
Cool the reaction mixture and acidify with a suitable acid to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 4-(trifluoromethyl)nicotinic acid.
Experimental Protocol: Reduction to this compound
This proposed protocol is based on general methods for the reduction of nicotinic acids to their corresponding aldehydes, specifically through a morpholinamide intermediate.
Step 1: Formation of 4-(Trifluoromethyl)nicotinoyl Chloride
-
Suspend 4-(trifluoromethyl)nicotinic acid (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or toluene) under an inert atmosphere.
-
Add thionyl chloride (1.2 eq) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (indicated by the cessation of gas evolution and a clear solution).
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride.
Step 2: Formation of the Morpholinamide
-
Dissolve the crude 4-(trifluoromethyl)nicotinoyl chloride in an anhydrous solvent (e.g., THF).
-
In a separate flask, prepare a solution of morpholine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in the same solvent.
-
Add the acid chloride solution dropwise to the morpholine solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Work up the reaction by washing with water and brine, drying the organic layer, and concentrating to yield the morpholinamide.
Step 3: Reduction to this compound
-
Dissolve the 4-(trifluoromethyl)nicotinic acid morpholinamide (1.0 eq) in anhydrous THF under an inert atmosphere and cool to 0°C.
-
Slowly add a solution of a suitable reducing agent, such as lithium tri-tert-butoxyaluminum hydride (1.5 eq, 1.0 M in THF), while maintaining the temperature below 5°C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction carefully with a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt).
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound.
Potential Biological Significance and Pathways
While specific signaling pathways for this compound are not extensively documented, the biological activities of the parent molecule, nicotinaldehyde, and other trifluoromethyl-containing compounds provide valuable context for researchers.
Role of Nicotinaldehyde in NAD Biosynthesis
Recent studies have shown that nicotinaldehyde can serve as a precursor for NAD (Nicotinamide Adenine Dinucleotide) biosynthesis. This is particularly relevant in the context of cancer research, where some therapies aim to deplete NAD levels in cancer cells. Nicotinaldehyde can be converted to nicotinic acid, which then enters the Preiss-Handler pathway to generate NAD. This can potentially counteract the effects of NAD-lowering anti-cancer agents.
Caption: Potential role of this compound in NAD biosynthesis.
Synthetic Workflow Diagram
The overall synthetic strategy for producing this compound is outlined below.
Caption: Synthetic workflow for this compound.
This guide provides a foundational understanding of this compound for research and development purposes. The provided experimental protocols offer a detailed starting point for its synthesis, and the pathway diagrams illustrate its potential biological relevance. As with all chemical syntheses, appropriate safety precautions and optimization of reaction conditions are essential for successful outcomes.
Spectroscopic Profile of 4-(Trifluoromethyl)nicotinaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for the compound 4-(Trifluoromethyl)nicotinaldehyde, a significant building block in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in further research and development.
Spectroscopic Data Summary
The empirical formula for this compound is C₇H₄F₃NO, and its molecular weight is 175.11 g/mol . The structural and electronic environment of the molecule gives rise to a unique spectroscopic fingerprint, which is detailed in the tables below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 10.24 | s | 1H | -CHO | |
| 9.22 | s | 1H | H-2 | |
| 8.39 | dd | 8.1, 1.9 | 1H | H-6 |
| 7.91 | d | 8.1 | 1H | H-5 |
¹³C NMR (101 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Quartet Coupling Constant (J) Hz | Assignment |
| 189.3 | C=O (aldehyde) | |
| 152.3 | 35.4 | C-4 |
| 151.7 | C-2 | |
| 137.7 | C-6 | |
| 133.1 | 0.9 | C-3 |
| 121.0 | 2.7 | C-5 |
| 120.9 | 275.8 | CF₃ |
Infrared (IR) Spectroscopy
While an experimental spectrum for this compound was not available, the following table outlines the predicted characteristic absorption bands based on its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |
| ~3050 | Medium | Aromatic C-H Stretch |
| ~2850, ~2750 | Medium-Weak | Aldehyde C-H Stretch (Fermi resonance) |
| ~1705 | Strong | C=O Stretch (Aromatic Aldehyde) |
| ~1600, ~1470 | Medium-Weak | Pyridine Ring C=C and C=N Stretching |
| ~1300-1100 | Strong | C-F Stretching (Trifluoromethyl group) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments.
High-Resolution Mass Spectrometry (HRMS-EI)
| Ion | Calculated m/z | Found m/z |
| [M]⁺ | 175.0245 | 175.0246 |
Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques. The general protocols are outlined below.
NMR Spectroscopy
A sample of this compound was dissolved in deuterated chloroform (CDCl₃). ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
IR Spectroscopy
The predicted IR absorption data is based on established correlation tables for characteristic functional group vibrations. Experimentally, an IR spectrum would typically be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample could be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.
Mass Spectrometry
High-resolution mass spectrometry was performed using an electron ionization (EI) source. The sample was introduced into the mass spectrometer, and the resulting ions were analyzed to determine their mass-to-charge ratio.
Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for obtaining and interpreting the spectroscopic data for a chemical compound like this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
The Trifluoromethyl Group on a Pyridine Ring: An In-depth Technical Guide to its Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of a trifluoromethyl (CF₃) group onto a pyridine ring is a cornerstone strategy in modern medicinal and agricultural chemistry. This single structural modification profoundly alters the physicochemical properties of the parent heterocycle, bestowing enhanced metabolic stability, increased lipophilicity, and modulated basicity.[1] The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of both the pyridine ring and the CF₃ moiety itself, opening up a diverse range of synthetic transformations. This technical guide provides a comprehensive overview of the reactivity of the trifluoromethyl group on a pyridine ring, focusing on nucleophilic aromatic substitution, C-H bond functionalization, and direct transformations of the CF₃ group, including C-F bond activation and hydrolysis.
Influence on Pyridine Ring Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The trifluoromethyl group is a powerful electron-withdrawing group (Hammett constant σₚ = 0.54), which deactivates the pyridine ring towards electrophilic aromatic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr).[2] This effect is most pronounced when the CF₃ group is positioned ortho or para to a leaving group (e.g., a halogen), as it can stabilize the negatively charged Meisenheimer intermediate.
Quantitative Data for Nucleophilic Aromatic Substitution
The following table summarizes representative examples of SNAr reactions on trifluoromethyl-substituted pyridines.
| Substrate | Nucleophile | Conditions | Product | Yield (%) | Reference |
| 2-Chloro-5-(trifluoromethyl)pyridine | 3-Chloro-5-hydroxybenzonitrile, K₂CO₃ | DMF, 80 °C | 2-((3-chloro-5-cyanophenyl)oxy)-5-(trifluoromethyl)pyridine | - | [3] |
| Pentafluoropyridine | 3-Hydroxybenzaldehyde, K₂CO₃ | DMF, reflux | 3,3'-((3,5,6-trifluoropyridine-2,4-diyl)bis(oxy))dibenzaldehyde | High | [4] |
| 2,4-Dichloro-6-(trifluoromethyl)pyridine | 4-Amino-2-(trifluoromethyl)pyridine, NaHCO₃ | THF, reflux, 20-24 h | Substituted triazine | - | [3] |
Experimental Protocol: SNAr of 2-Chloro-5-(trifluoromethyl)pyridine with a Phenol
This protocol is adapted from the synthesis of Doravirine intermediates.[3]
Materials:
-
2-Chloro-5-(trifluoromethyl)pyridine
-
3-Chloro-5-hydroxybenzonitrile
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of 2-chloro-5-(trifluoromethyl)pyridine in DMF, add 3-chloro-5-hydroxybenzonitrile and potassium carbonate.
-
Heat the reaction mixture to 80 °C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-((3-chloro-5-cyanophenyl)oxy)-5-(trifluoromethyl)pyridine.
Direct Reactivity of the Trifluoromethyl Group
The C-F bond is one of the strongest single bonds in organic chemistry, making the trifluoromethyl group generally robust. However, under specific conditions, the CF₃ group on a pyridine ring can undergo direct transformations.
C-F Bond Activation and Defluorinative Functionalization
Recent advances in catalysis have enabled the selective activation of one or more C-F bonds in a trifluoromethyl group, a process known as defluorinative functionalization. This powerful strategy allows for the conversion of the CF₃ group into valuable difluoromethyl (CF₂R) or monofluoromethyl (CFR₂) moieties.
Palladium catalysis has been successfully employed for the defluorinative coupling of trifluoromethylarenes, including trifluoromethylpyridines, with various partners. These reactions often proceed under visible light irradiation, enabling mild reaction conditions.[5][6][7]
A notable advancement is the iridium-catalyzed asymmetric defluoroallylation of 4-trifluoromethylpyridines. This method allows for the enantioselective transformation of the CF₃ group into a chiral difluoroalkyl-substituted center.[8][9][10]
Quantitative Data for Defluorinative Functionalization
| Substrate | Coupling Partner | Catalyst System | Product | Yield (%) | ee (%) | Reference |
| 3,5-bis(trifluoromethyl)-1,1'-biphenyl | 1,3-Butadiene, 1-Phenylpiperazine | Pd(OAc)₂, XantPhos, (o-OMe)Ph₂P, LiOH, light | 1,4-Difunctionalized butadiene | 85 | - | [5] |
| 4-Trifluoromethylpyridine | Allyl carbonate | [Ir(cod)Cl]₂, Carreira ligand | Asymmetric defluoroallylated product | up to 94 | up to 98 | [8][9] |
| 3-Phenyl-4-trifluoromethylpyridine | Allyl carbonate | [Ir(cod)Cl]₂, Carreira ligand | Asymmetric defluoroallylated product | 90 | 97 | [8] |
Experimental Protocol: Asymmetric Defluoroallylation of 4-Trifluoromethylpyridine
This protocol is a general representation based on the work by Jiao and coworkers.[8][9]
Materials:
-
4-Trifluoromethylpyridine
-
Allyl carbonate derivative
-
Bis(1,5-cyclooctadiene)diiridium(I) dichloride ([Ir(cod)Cl]₂)
-
Chiral ligand (e.g., Carreira ligand)
-
Diboron reagent (e.g., B₂pin₂)
-
Base (e.g., K₃PO₄)
-
Anhydrous solvent (e.g., THF)
Procedure:
-
In a glovebox, to an oven-dried vial, add the iridium precursor, chiral ligand, and anhydrous THF. Stir at room temperature to form the catalyst.
-
In a separate vial, add the 4-trifluoromethylpyridine substrate, diboron reagent, and base.
-
Add the allyl carbonate to the substrate mixture.
-
Transfer the catalyst solution to the substrate mixture.
-
Seal the vial and stir the reaction at the specified temperature until completion (monitor by ¹⁹F NMR or GC-MS).
-
Quench the reaction and purify the product by flash column chromatography on silica gel.
Hydrolysis of the Trifluoromethyl Group
While highly stable, the trifluoromethyl group can be hydrolyzed to a carboxylic acid group under harsh acidic conditions. This transformation serves as a method to introduce a carboxylic acid moiety onto the pyridine ring.
Experimental Protocol: Hydrolysis of a Trifluoromethyl Group to a Carboxylic Acid
This protocol is adapted from a procedure for the hydrolysis of trifluoromethylated triarylphosphines and may be applicable to robust trifluoromethylpyridines.[11][12][13]
Materials:
-
Trifluoromethylpyridine
-
Fuming sulfuric acid (oleum)
-
Boric acid
Procedure:
-
Caution: This reaction involves highly corrosive and hazardous reagents. It should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
To a flask, add the trifluoromethylpyridine and boric acid.
-
Carefully add fuming sulfuric acid to the mixture.
-
Heat the reaction mixture to the required temperature and for the necessary duration (reaction conditions need to be optimized for the specific substrate).
-
Monitor the reaction progress by taking aliquots and analyzing them (e.g., by NMR after careful quenching).
-
Upon completion, cool the reaction mixture and carefully pour it onto ice.
-
Adjust the pH of the aqueous solution to precipitate the carboxylic acid product.
-
Filter the precipitate, wash with water, and dry to obtain the crude product.
-
Further purification can be achieved by recrystallization.
C-H Functionalization of Trifluoromethylpyridines
The electronic properties of the trifluoromethyl group also influence the reactivity of the C-H bonds on the pyridine ring, enabling their direct functionalization.
Quantitative Data for C-H Functionalization
| Substrate | Reaction Type | Catalyst System | Product | Yield (%) | Reference |
| Pyridine | C-H Trifluoromethylation | Ag₂CO₃ | 2-Trifluoromethylpyridine | Good | [14] |
| Quinolines | 3-Position C-H Trifluoromethylation | B(C₆F₅)₃, PhMeSiH₂, Togni Reagent I, DDQ | 3-Trifluoromethylquinolines | Moderate to High | [15][16][17][18] |
| 2-Arylpyridines | ortho-C-H Trifluoromethylthiolation | Pd(OAc)₂, Billard reagent, PhCOCl | ortho-SCF₃-2-arylpyridines | up to 91 | [19] |
Experimental Protocol: 3-Position-Selective C-H Trifluoromethylation of Quinolines
This protocol is a general representation based on the work by Kuninobu and colleagues.[15][16][17][18]
Materials:
-
Quinoline derivative
-
Tris(pentafluorophenyl)borane (B(C₆F₅)₃)
-
Methylphenylsilane (PhMeSiH₂)
-
Togni Reagent I
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Anhydrous 1,2-dichloroethane (DCE)
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, dissolve the quinoline derivative and B(C₆F₅)₃ in anhydrous DCE.
-
Add methylphenylsilane to the solution and heat the mixture at 65 °C to effect hydrosilylation.
-
After the initial reaction is complete, cool the mixture to 0 °C.
-
Add Togni Reagent I and stir the reaction, allowing it to warm to room temperature.
-
Add DDQ to the reaction mixture and continue stirring at room temperature.
-
Upon completion, quench the reaction and purify the product by flash column chromatography on silica gel.
Conclusion
The trifluoromethyl group on a pyridine ring is not merely a passive substituent but an active participant in a wide array of chemical transformations. Its strong electron-withdrawing nature is the primary driver for the facile nucleophilic aromatic substitution on the pyridine ring. Furthermore, the CF₃ group itself can be a site of reactivity, with modern catalytic methods enabling its selective defluorinative functionalization to access novel fluorinated scaffolds. The influence of the trifluoromethyl group also extends to the C-H bonds of the pyridine ring, allowing for their direct functionalization. A thorough understanding of these reactivity patterns is crucial for leveraging the full potential of trifluoromethylpyridines in the design and synthesis of next-generation pharmaceuticals and agrochemicals.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Defluorinative Multicomponent Cascade Reaction of Trifluoromethylarenes via Photoexcited Palladium Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. jiaolei.group [jiaolei.group]
- 10. Asymmetric Defluoroallylation of 4-Trifluoromethylpyridines Enabled by Umpolung C-F Bond Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. 3-Position-Selective C-H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scite.ai [scite.ai]
- 18. Selective Trifluoromethylation of Pyridines - ChemistryViews [chemistryviews.org]
- 19. Transition-metal-catalyzed C–H bond activation as a sustainable strategy for the synthesis of fluorinated molecules: an overview - PMC [pmc.ncbi.nlm.nih.gov]
The Trifluoromethyl Group in Pyridines: A Deep Dive into Electronic Effects
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (CF₃) group into a pyridine ring is a powerful strategy in medicinal chemistry and materials science. This is due to the unique and potent electronic effects the CF₃ group imparts, significantly altering the physicochemical properties of the parent heterocycle. This guide provides a comprehensive overview of these electronic effects, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate understanding.
Core Electronic Effects of the Trifluoromethyl Group
The trifluoromethyl group is a strong electron-withdrawing group, primarily through a powerful negative inductive effect (-I effect). This is a consequence of the high electronegativity of the three fluorine atoms, which polarizes the C-F bonds, drawing electron density away from the carbon atom and, subsequently, from the aromatic ring to which it is attached. While hyperconjugation can contribute to a minor positive resonance effect (+R), the inductive effect is overwhelmingly dominant.[1]
This strong electron-withdrawing nature has profound consequences for the pyridine ring:
-
Modulation of Basicity: The electron-withdrawing CF₃ group significantly reduces the electron density on the pyridine nitrogen, thereby decreasing its basicity (pKa). This modulation is crucial in drug design for optimizing interactions with biological targets.
-
Enhanced Electrophilicity: The withdrawal of electron density makes the pyridine ring more electron-deficient and thus more susceptible to nucleophilic attack. This altered reactivity profile can be exploited in synthetic chemistry.
-
Increased Lipophilicity: The CF₃ group significantly increases the lipophilicity of the molecule, which can enhance its ability to cross biological membranes.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation, often leading to an increased half-life of drug candidates.
Quantitative Analysis of Electronic Effects
To quantify the electronic influence of the trifluoromethyl group on the pyridine ring, two key parameters are examined: Hammett substituent constants (σ) and acid dissociation constants (pKa).
Hammett Substituent Constants
The Hammett equation is a linear free-energy relationship that describes the effect of substituents on the reactivity of aromatic compounds. The substituent constant, σ, is a measure of the electronic effect of a substituent. For the trifluoromethyl group on a benzene ring, the following values are widely accepted:
| Substituent | σ_meta_ (σ_m_) | σ_para_ (σ_p_) |
| CF₃ | 0.43 | 0.54 |
Table 1: Hammett Substituent Constants for the Trifluoromethyl Group on a Benzene Ring.
It is important to note that while these values, determined for benzene derivatives, provide a good approximation, the electronic environment of the pyridine ring, with its nitrogen heteroatom, can lead to slight variations. The electron-withdrawing nature of the pyridine nitrogen itself will influence the overall electronic effect.
pKa Values of Trifluoromethyl-Substituted Pyridines
The most direct measure of the electronic effect of the CF₃ group on the basicity of the pyridine nitrogen is its pKa value. The strong electron-withdrawing nature of the CF₃ group leads to a significant decrease in the pKa compared to unsubstituted pyridine (pKa ≈ 5.2).
| Compound | pKa |
| 2-(Trifluoromethyl)pyridine | Predicted: < 1 |
| 3-(Trifluoromethyl)pyridine | 2.83 |
| 4-(Trifluoromethyl)pyridine | Predicted: 2.92 |
Table 2: pKa Values of Trifluoromethyl-Substituted Pyridines.
The pKa of 3-(trifluoromethyl)pyridine has been experimentally determined to be 2.83 using ¹⁹F NMR spectroscopy.[2] Predicted values for the 2- and 4-isomers also show a marked decrease in basicity. The position of the CF₃ group influences the magnitude of the effect, with the effect being most pronounced when the group is in the 2- or 4-position, where it can exert its influence more directly on the nitrogen atom through resonance and inductive effects.
Spectroscopic Evidence of Electronic Effects
Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, provide direct evidence of the electron-withdrawing nature of the trifluoromethyl group.
NMR Spectroscopy
The chemical shifts of protons and carbons in the pyridine ring are sensitive to the electron density around them. The electron-withdrawing CF₃ group deshields the ring protons and carbons, causing their signals to appear at a higher chemical shift (downfield) in the NMR spectrum compared to unsubstituted pyridine.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) |
| 2-(Trifluoromethyl)pyridine | 7.5-8.7 | 120-150 (C-CF₃ q, J ≈ 35 Hz) | ~ -68 |
| 3-(Trifluoromethyl)pyridine | 7.5-8.9 | 122-152 (C-CF₃ q, J ≈ 34 Hz) | ~ -63 |
| 4-(Trifluoromethyl)pyridine | 7.6 (d), 8.8 (d) | 121 (q), 135 (q, J ≈ 34 Hz), 151 | ~ -65 |
Table 3: Typical NMR Spectroscopic Data for Trifluoromethyl-Substituted Pyridines (in CDCl₃).
The ¹⁹F NMR chemical shift of the CF₃ group is also informative and typically appears in the range of -60 to -70 ppm relative to CFCl₃. The carbon attached to the CF₃ group appears as a quartet in the ¹³C NMR spectrum due to coupling with the three fluorine atoms.
Infrared (IR) Spectroscopy
The electron-withdrawing effect of the CF₃ group influences the vibrational frequencies of the pyridine ring. The C-F stretching vibrations of the trifluoromethyl group are typically observed as strong bands in the region of 1100-1350 cm⁻¹. The ring stretching vibrations (C=C and C=N) may also be shifted to higher frequencies compared to unsubstituted pyridine due to the inductive withdrawal of electron density.
| Compound | Key IR Absorptions (cm⁻¹) |
| 2-(Trifluoromethyl)pyridine | ~1315 (C-F stretch), ~1600 (C=N stretch) |
| 3-(Trifluoromethyl)pyridine | ~1330 (C-F stretch), ~1590 (C=N stretch) |
| 4-(Trifluoromethyl)pyridine | ~1325 (C-F stretch), ~1610 (C=N stretch) |
Table 4: Characteristic IR Absorption Frequencies for Trifluoromethyl-Substituted Pyridines.
Experimental Protocols
Determination of pKa by ¹⁹F NMR Spectroscopy
This method relies on the change in the ¹⁹F NMR chemical shift of the trifluoromethyl group upon protonation of the pyridine nitrogen.
Methodology:
-
Sample Preparation: A series of aqueous buffer solutions with known pH values spanning the expected pKa range are prepared. A constant concentration of the trifluoromethyl-substituted pyridine is added to each buffer solution. A suitable internal reference standard (e.g., a fluorinated compound with a pH-insensitive chemical shift) is also added.
-
NMR Acquisition: ¹⁹F NMR spectra are recorded for each sample at a constant temperature.
-
Data Analysis: The chemical shift of the CF₃ group (δ) is plotted against the pH of the solution. The resulting titration curve is then fitted to the Henderson-Hasselbalch equation to determine the pKa value.
Determination of Hammett Constants
Hammett constants for substituted pyridines can be determined by measuring the equilibrium or rate constants of a reaction sensitive to the electronic effects of the substituent and comparing them to the corresponding values for the unsubstituted pyridine. A common method involves measuring the pKa values of a series of substituted pyridinium ions.
Methodology:
-
Reaction Selection: Choose a reaction where the pyridine derivative acts as a base, such as the protonation of the pyridine nitrogen.
-
Equilibrium Constant Measurement: Determine the acid dissociation constants (Ka) for a series of meta- and para-substituted pyridinium ions, including the trifluoromethyl-substituted analogues. This is typically done using potentiometric or spectrophotometric titration.
-
Hammett Plot: Plot log(K/K₀) against the known Hammett constants (σ) for a set of well-characterized substituents. K is the dissociation constant for the substituted pyridinium ion, and K₀ is for the unsubstituted pyridinium ion.
-
Determination of ρ: The slope of the resulting line is the reaction constant (ρ).
-
Calculation of σ for CF₃: Once ρ is known, the Hammett constant for the trifluoromethyl group can be calculated from the measured Ka of the trifluoromethyl-substituted pyridinium ion using the Hammett equation: σ = (1/ρ) * log(K/K₀).
Logical Relationship of Electronic Effects
The electronic effects of the trifluoromethyl group can be understood through the interplay of inductive and resonance effects, which in turn dictate the observable physicochemical properties.
Conclusion
The trifluoromethyl group is a key substituent in the design of novel pyridine-containing molecules for a wide range of applications. Its powerful electron-withdrawing properties, primarily driven by the inductive effect, lead to predictable and significant changes in the basicity, reactivity, and other physicochemical properties of the pyridine ring. A thorough understanding of these electronic effects, quantified by parameters such as Hammett constants and pKa values and supported by spectroscopic data, is essential for the rational design of molecules with desired biological activity and material properties. The experimental protocols outlined in this guide provide a framework for the accurate determination of these key parameters in a research setting.
References
In-Depth Technical Guide: Stability and Storage of 4-(Trifluoromethyl)nicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-(Trifluoromethyl)nicotinaldehyde, a key intermediate in pharmaceutical and agrochemical synthesis. The information presented herein is crucial for maintaining the integrity and purity of this compound, ensuring the reliability and reproducibility of experimental results.
Core Stability & Storage Recommendations
Proper handling and storage are paramount to prevent the degradation of this compound. The following table summarizes the key conditions based on available safety data sheets and general knowledge of trifluoromethyl-substituted pyridines.
| Parameter | Recommendation | Incompatible Materials & Conditions |
| Storage Temperature | Store in a cool, dry place. Recommended storage at 2-8°C under an inert atmosphere for long-term stability. | Avoid high temperatures, direct sunlight, and sources of ignition such as heat, sparks, and open flames. |
| Atmosphere | Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and moisture ingress. | Avoid exposure to air and humidity. |
| Light Exposure | Store in a light-resistant container to prevent photolytic degradation. | Avoid direct exposure to sunlight and strong artificial light. |
| Material of Container | Use chemically resistant containers, such as amber glass bottles with tightly fitting caps. | Avoid reactive container materials. |
| Incompatible Substances | Strong oxidizing agents, strong bases, and amines. | Contact with these substances can lead to vigorous reactions and degradation of the compound. |
Hazardous Decomposition
Under fire conditions, thermal decomposition of this compound may produce hazardous substances.
| Condition | Potential Hazardous Decomposition Products |
| Fire/High Temperatures | Carbon oxides (CO, CO₂), Nitrogen oxides (NOx), Hydrogen fluoride (HF). |
Experimental Protocols: Stability-Indicating HPLC Method
While a specific validated stability-indicating method for this compound is not publicly available, the following protocol is a representative method based on established practices for related aromatic aldehydes and pyridine derivatives. This method is designed to separate the intact compound from potential degradation products formed under stress conditions.
Forced Degradation Studies
Forced degradation studies are essential for developing and validating a stability-indicating method. These studies intentionally degrade the sample to ensure that the analytical method can accurately measure the active ingredient in the presence of its degradation products.
a. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
b. Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Heat at 60°C for 24 hours. Neutralize with 0.1 N NaOH before analysis.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Keep at room temperature for 24 hours. Neutralize with 0.1 N HCl before analysis.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the solid compound in a hot air oven at 70°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound to UV light (254 nm) and visible light in a photostability chamber for a specified duration (e.g., as per ICH Q1B guidelines).
Chromatographic Conditions
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatography (HPLC) system with a UV/Vis or Diode Array Detector (DAD). |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). |
| Mobile Phase | A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile). |
| Gradient Program | Start with a high percentage of Solvent A and gradually increase the percentage of Solvent B over the run time to elute any degradation products. |
| Flow Rate | 1.0 mL/min. |
| Column Temperature | 30°C. |
| Detection Wavelength | Monitor at a wavelength where the parent compound and potential degradation products have significant absorbance (e.g., determined by UV scan). |
| Injection Volume | 10 µL. |
Method Validation
The stability-indicating method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). The specificity is demonstrated by the ability of the method to resolve the main peak from any degradation products.
Visualized Workflows
The following diagrams illustrate the logical workflow for the handling and storage of this compound and a general workflow for a forced degradation study.
Caption: Recommended workflow for the safe handling and proper storage of this compound.
Caption: General experimental workflow for conducting forced degradation studies.
Unveiling the Purity Landscape: A Technical Guide to Common Impurities in 4-(Trifluoromethyl)nicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
4-(Trifluoromethyl)nicotinaldehyde, a key building block in the synthesis of pharmaceuticals and agrochemicals, demands a high degree of purity to ensure the safety and efficacy of the final products. Understanding the potential impurities that can arise during its synthesis and storage is paramount for developing robust analytical methods for quality control and for optimizing manufacturing processes. This in-depth technical guide explores the common impurities associated with this compound, providing insights into their origins, analytical detection, and characterization.
Genesis of Impurities: A Synthetic Perspective
The impurity profile of this compound is intrinsically linked to its synthetic route. While specific manufacturing processes are often proprietary, common synthetic strategies involve the oxidation of a precursor alcohol or the reduction of a corresponding nitrile or carboxylic acid derivative. Each pathway presents a unique set of potential side reactions and unreacted starting materials that can contribute to the final impurity profile.
A plausible and common synthetic pathway to this compound involves the controlled reduction of 4-(Trifluoromethyl)nicotinonitrile or the partial oxidation of 4-(Trifluoromethyl)nicotinic acid.
Impurities from the Nitrile Reduction Pathway
The reduction of 4-(Trifluoromethyl)nicotinonitrile to the corresponding aldehyde is a delicate transformation. Over-reduction is a common side reaction, leading to the formation of 4-(Trifluoromethyl)pyridin-3-yl)methanol. Conversely, incomplete reaction will result in the presence of the starting nitrile in the final product.
Furthermore, the nitrile group is susceptible to hydrolysis, especially under acidic or basic conditions that might be employed during the reaction or work-up, leading to the formation of 4-(trifluoromethyl)nicotinamide.
Impurities from the Carboxylic Acid Oxidation Pathway
The synthesis of this compound via the oxidation of 4-(Trifluoromethyl)nicotinic acid can also introduce specific impurities. Incomplete oxidation is a primary concern, leaving residual starting material in the final product. The presence of strong oxidizing agents can potentially lead to over-oxidation or degradation of the pyridine ring, although specific products of such reactions are highly dependent on the chosen oxidant and reaction conditions.
Common Impurities Summary
Based on the likely synthetic precursors and potential side reactions, the following table summarizes the common impurities that may be present in this compound.
| Impurity Name | Chemical Structure | Potential Origin | Typical Analytical Technique |
| 4-(Trifluoromethyl)nicotinic Acid | Pyridine ring with a trifluoromethyl group at C4 and a carboxylic acid group at C3. | Unreacted starting material from the oxidation route. | HPLC-UV, LC-MS |
| 4-(Trifluoromethyl)nicotinonitrile | Pyridine ring with a trifluoromethyl group at C4 and a nitrile group at C3. | Unreacted starting material from the reduction route. | GC-MS, HPLC-UV |
| (4-(Trifluoromethyl)pyridin-3-yl)methanol | Pyridine ring with a trifluoromethyl group at C4 and a hydroxymethyl group at C3. | Over-reduction of the nitrile or aldehyde. | GC-MS, HPLC-UV |
| 4-(Trifluoromethyl)nicotinamide | Pyridine ring with a trifluoromethyl group at C4 and a carboxamide group at C3. | Hydrolysis of the nitrile precursor. | HPLC-UV, LC-MS |
| Residual Solvents | Various | Remnants from the synthesis and purification steps. | GC-MS (Headspace) |
Degradation Impurities
Beyond process-related impurities, degradation products can form during storage or under stress conditions such as exposure to light, heat, or oxygen. Aromatic aldehydes are susceptible to oxidation, which would lead to the formation of the corresponding carboxylic acid, in this case, 4-(Trifluoromethyl)nicotinic acid. The trifluoromethyl group is generally stable, but under harsh conditions, degradation of the pyridine ring could occur. Forced degradation studies are crucial to identify potential degradation products and establish the stability of the molecule.[1][2]
Experimental Protocols for Impurity Detection
To ensure the quality of this compound, robust analytical methods are essential for the detection and quantification of potential impurities. High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and powerful techniques for this purpose.
Protocol 1: HPLC-UV Method for the Analysis of Non-Volatile Impurities
This method is suitable for the quantification of this compound and its non-volatile impurities such as the corresponding carboxylic acid and amide.
-
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
-
Mobile Phase:
-
A gradient elution is typically employed for optimal separation.
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: 0.1% Formic acid in Acetonitrile
-
A typical gradient might be: 0-5 min (10% B), 5-25 min (10-90% B), 25-30 min (90% B), 30-35 min (90-10% B), 35-40 min (10% B).
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 260 nm
-
Injection Volume: 10 µL
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the prepared sample and a standard solution of this compound.
-
Identify and quantify impurities by comparing their retention times and peak areas with those of known reference standards. For unknown impurities, relative response factors can be used for estimation.
-
Protocol 2: GC-MS Method for the Analysis of Volatile Impurities and Residual Solvents
This method is ideal for the detection and quantification of volatile impurities, including the nitrile precursor, the alcohol byproduct, and residual solvents.
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp to 280 °C at a rate of 10 °C/min
-
Hold at 280 °C for 5 minutes
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 40-400 amu
-
-
Sample Preparation:
-
Prepare a solution of the this compound sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
For residual solvent analysis, a headspace GC-MS method is preferred.
-
-
Analysis:
-
Inject the prepared sample.
-
Identify impurities by comparing their retention times and mass spectra with those of reference standards or by searching a mass spectral library (e.g., NIST).
-
Quantification can be performed using an internal standard method.
-
Conclusion
A thorough understanding of the potential impurities in this compound is critical for ensuring its quality and the integrity of the downstream products. By considering the synthetic pathways and potential degradation routes, a comprehensive impurity profile can be established. The implementation of robust analytical methods, such as the HPLC-UV and GC-MS protocols detailed here, allows for the effective monitoring and control of these impurities, ultimately leading to higher quality and safer products for researchers, scientists, and drug development professionals.
References
An In-depth Technical Guide to the Synthesis of 4-(Trifluoromethyl)nicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Trifluoromethyl)nicotinaldehyde is a pivotal building block in medicinal chemistry and drug discovery, primarily serving as a key intermediate in the synthesis of various pharmaceutical agents. Its trifluoromethyl group imparts unique electronic properties, enhancing the metabolic stability and binding affinity of target molecules. This technical guide provides a comprehensive overview of the primary synthetic pathways to this compound, focusing on the preparation of its key precursors, 4-(trifluoromethyl)nicotinic acid and 4-(trifluoromethyl)nicotinonitrile, and their subsequent conversion to the target aldehyde. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to facilitate its synthesis in a laboratory setting.
Introduction
The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug design. The trifluoromethyl group (-CF3), in particular, is highly sought after for its ability to modulate a compound's lipophilicity, metabolic stability, and binding interactions. This compound, a pyridine derivative featuring this crucial functional group, is therefore a valuable intermediate for the synthesis of a wide array of biologically active compounds. This guide details the most common and efficient synthetic routes to this important molecule.
Primary Synthetic Strategies
The synthesis of this compound is most effectively approached through a two-stage process:
-
Synthesis of a suitable precursor: This typically involves the preparation of either 4-(trifluoromethyl)nicotinic acid or 4-(trifluoromethyl)nicotinonitrile.
-
Conversion of the precursor to the aldehyde: This involves the reduction of the carboxylic acid (or its derivative) or the nitrile group.
This document will explore both stages in detail, providing established methodologies and quantitative data.
Synthesis of Precursors
Synthesis of 4-(Trifluoromethyl)nicotinic Acid
Several routes to 4-(trifluoromethyl)nicotinic acid have been reported, often involving multi-step sequences. One common approach begins with the cyclization of precursors to form the pyridine ring, followed by functional group manipulations.
A patented method describes a three-step synthesis starting from trifluoroacetyl chloride and vinyl ethyl ether.[1]
Overall Reaction Scheme:
Figure 1: Synthesis pathway of 4-(Trifluoromethyl)nicotinic Acid.
Experimental Protocols:
-
Step 1: Preparation of 4-Ethoxy-1,1,1-trifluoro-3-en-2-one [2]
-
To a solution of vinyl ethyl ether (72.1 g) and pyridine (87.0 g) in toluene (500 mL) at 0-5 °C, trifluoroacetyl chloride (145.8 g) is added dropwise over 1 hour.
-
The mixture is stirred for an additional 3 hours.
-
The reaction is quenched with ice water (300 mL), and the organic phase is washed with brine.
-
The solvent is removed under reduced pressure to yield 4-ethoxy-1,1,1-trifluoro-3-en-2-one.
-
-
Step 2: Preparation of 4-(Trifluoromethyl)nicotinonitrile [2]
-
A mixture of 4-ethoxy-1,1,1-trifluoro-3-en-2-one (168.1 g), 3-aminoacrylonitrile (68.1 g), and methanol (300 mL) is refluxed for 3 hours.
-
A solution of sodium methoxide in methanol (59.4 g) is then added dropwise, and the mixture is refluxed for another 5 hours.
-
The solvent is evaporated to yield the crude product, which is washed and dried.
-
-
Step 3: Preparation of 4-(Trifluoromethyl)nicotinic Acid [2]
-
4-(Trifluoromethyl)nicotinonitrile (172.1 g) is added to a solution of sodium hydroxide (150 g) in water (500 mL).
-
The mixture is heated to 100 °C with stirring until the solid dissolves.
-
After cooling, the pH is adjusted to <1 with hydrochloric acid.
-
The resulting precipitate is filtered and dried.
-
Quantitative Data Summary:
| Step | Product | Starting Materials | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Ethoxy-1,1,1-trifluoro-3-en-2-one | Trifluoroacetyl Chloride, Vinyl Ethyl Ether | Pyridine | Toluene | 0-5 | 4 | 86.7 | [2] |
| 2 | 4-(Trifluoromethyl)nicotinonitrile | 4-Ethoxy-1,1,1-trifluoro-3-en-2-one, 3-Aminoacrylonitrile | Sodium Methoxide | Methanol | Reflux | 8 | 90.6 | [2] |
| 3 | 4-(Trifluoromethyl)nicotinic Acid | 4-(Trifluoromethyl)nicotinonitrile | Sodium Hydroxide, Hydrochloric Acid | Water | 100 | - | 98.3 | [2] |
Synthesis of 4-(Trifluoromethyl)nicotinonitrile
As detailed in the preceding section, 4-(trifluoromethyl)nicotinonitrile is a key intermediate in the synthesis of 4-(trifluoromethyl)nicotinic acid. The protocol for its synthesis is provided in Step 2 of Section 3.1.
Synthesis of this compound
The conversion of the precursor to the final aldehyde can be achieved through several reductive methods. The choice of method depends on the starting material.
From 4-(Trifluoromethyl)nicotinic Acid Derivatives
A common and effective method for the partial reduction of a carboxylic acid derivative, such as an ester or an acyl chloride, is the use of a sterically hindered reducing agent like diisobutylaluminium hydride (DIBAL-H) or through catalytic hydrogenation (Rosenmund reduction).
4.1.1. Reduction of Methyl 4-(Trifluoromethyl)nicotinate with DIBAL-H
This method involves the initial conversion of 4-(trifluoromethyl)nicotinic acid to its methyl ester, followed by a low-temperature reduction with DIBAL-H.
Reaction Scheme:
Figure 2: DIBAL-H reduction of Methyl 4-(Trifluoromethyl)nicotinate.
Experimental Protocol (General Procedure):
-
Esterification: 4-(Trifluoromethyl)nicotinic acid is refluxed with thionyl chloride in methanol to produce methyl 4-(trifluoromethyl)nicotinate. The crude ester is purified by distillation or chromatography.
-
Reduction: A solution of methyl 4-(trifluoromethyl)nicotinate in an anhydrous solvent (e.g., toluene or dichloromethane) is cooled to -78 °C under an inert atmosphere. A solution of DIBAL-H (typically 1.0 M in hexanes) is added dropwise, and the reaction is stirred at -78 °C for several hours. The reaction is then quenched with methanol, followed by the addition of a saturated aqueous solution of Rochelle's salt. The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The crude aldehyde is then purified by column chromatography.
4.1.2. Rosenmund Reduction of 4-(Trifluoromethyl)nicotinoyl Chloride
This classic method involves the catalytic hydrogenation of an acyl chloride.[3][4]
Reaction Scheme:
Figure 3: Rosenmund reduction of 4-(Trifluoromethyl)nicotinoyl Chloride.
Experimental Protocol (General Procedure):
-
Acyl Chloride Formation: 4-(Trifluoromethyl)nicotinic acid is treated with a chlorinating agent such as thionyl chloride or oxalyl chloride to form 4-(trifluoromethyl)nicotinoyl chloride. The excess chlorinating agent is removed under vacuum.
-
Hydrogenation: The crude 4-(trifluoromethyl)nicotinoyl chloride is dissolved in a dry, inert solvent (e.g., toluene). A catalytic amount of palladium on barium sulfate (Rosenmund catalyst) and a catalyst poison (e.g., quinoline-sulfur) are added. The mixture is then stirred under a hydrogen atmosphere until the reaction is complete. The catalyst is removed by filtration, and the solvent is evaporated to yield the crude aldehyde, which is then purified.
From 4-(Trifluoromethyl)nicotinonitrile
The direct reduction of a nitrile to an aldehyde can also be accomplished using DIBAL-H.
Reaction Scheme:
Figure 4: DIBAL-H reduction of 4-(Trifluoromethyl)nicotinonitrile.
Experimental Protocol (General Procedure):
-
A solution of 4-(trifluoromethyl)nicotinonitrile in an anhydrous solvent is cooled to -78 °C under an inert atmosphere. A solution of DIBAL-H is added dropwise, and the reaction is stirred at low temperature. The reaction is then quenched, and the intermediate imine is hydrolyzed with aqueous acid to afford the aldehyde. The product is extracted, and the organic layer is dried and concentrated. Purification is typically achieved by column chromatography.
Conclusion
The synthesis of this compound is a critical process for the development of novel pharmaceuticals. The most reliable synthetic routes proceed through the formation of key precursors, 4-(trifluoromethyl)nicotinic acid or 4-(trifluoromethyl)nicotinonitrile, followed by a controlled reduction to the aldehyde. The choice of the specific synthetic pathway will depend on the availability of starting materials, scalability requirements, and the desired purity of the final product. The detailed protocols and quantitative data provided in this guide offer a solid foundation for researchers and drug development professionals to successfully synthesize this valuable intermediate.
References
- 1. CN109467532A - The preparation method of 4- trifluoromethyl nicotinic acid - Google Patents [patents.google.com]
- 2. CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]
- 3. Rosenmund reduction - Wikipedia [en.wikipedia.org]
- 4. medium.com [medium.com]
The Strategic Role of 4-(Trifluoromethyl)nicotinaldehyde in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine-containing moieties has become a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance the pharmacological profiles of therapeutic candidates. Among these, the trifluoromethyl group stands out for its unique electronic and steric properties. This technical guide delves into the pivotal role of 4-(Trifluoromethyl)nicotinaldehyde as a versatile and valuable building block in the synthesis of novel bioactive molecules. While direct literature on the extensive use of this specific aldehyde is emerging, its significance can be understood through the well-documented applications of its derivatives and the broader class of trifluoromethylpyridines. This document will explore its synthesis, key chemical transformations, and its potential in the design of next-generation therapeutics, including kinase inhibitors and GPCR modulators.
Introduction: The Power of the Trifluoromethyl Group in Drug Design
The trifluoromethyl (-CF3) group is a bioisostere of the methyl group but imparts profoundly different physicochemical properties to a molecule.[1][2] Its strong electron-withdrawing nature, high lipophilicity, and exceptional metabolic stability make it a highly sought-after substituent in drug design.[3][4] The introduction of a -CF3 group can significantly enhance a compound's:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to oxidative metabolism by cytochrome P450 enzymes.[3] This leads to an increased half-life and improved bioavailability of drug candidates.
-
Lipophilicity: The -CF3 group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[2]
-
Binding Affinity: The unique electronic properties of the -CF3 group can lead to enhanced binding interactions with biological targets through dipole-dipole, ion-dipole, and hydrogen bonding interactions.[2]
-
Receptor Selectivity: The steric bulk and electronic nature of the trifluoromethyl group can influence the conformation of a molecule, leading to improved selectivity for its intended biological target.
The pyridine scaffold is a common motif in a vast number of pharmaceuticals due to its ability to engage in hydrogen bonding and its versatile substitution patterns.[5] The combination of a trifluoromethyl group with a nicotinaldehyde scaffold in This compound presents a building block with immense potential for the synthesis of novel therapeutics.
Synthesis of this compound and its Precursors
While specific, detailed protocols for the direct synthesis of this compound are not extensively published in peer-reviewed journals, its synthesis can be inferred from the preparation of its corresponding acid, 4-(trifluoromethyl)nicotinic acid, a key intermediate in the production of the insecticide flonicamid.[1][6][7]
A plausible synthetic route could involve the oxidation of the corresponding alcohol, 4-(trifluoromethyl)pyridin-3-yl)methanol, or the reduction of a suitable carboxylic acid derivative. The synthesis of the core trifluoromethylpyridine ring system often involves multi-step sequences starting from simpler pyridine derivatives.
One patented method for a related precursor, 4-(trifluoromethyl)nicotinonitrile, involves the reaction of 4-ethoxy-1,1,1-trifluoro-3-en-2-one with 3-aminoacrylonitrile, followed by cyclization.[8]
Key Chemical Transformations and Applications in Medicinal Chemistry
The aldehyde functionality of this compound makes it a versatile precursor for a wide range of chemical transformations, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures.
Reductive Amination
Reductive amination is a powerful method for the formation of C-N bonds. This compound can react with primary or secondary amines to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. This reaction is fundamental in the synthesis of a vast array of pharmaceutical compounds.
-
Experimental Protocol (General):
-
Dissolve this compound (1 equivalent) and the desired amine (1-1.2 equivalents) in a suitable solvent (e.g., methanol, dichloroethane).
-
Add a reducing agent such as sodium borohydride (NaBH4), sodium triacetoxyborohydride (STAB), or sodium cyanoborohydride (NaBH3CN) (1.5-2 equivalents) portion-wise at 0 °C or room temperature.
-
Stir the reaction mixture until the starting material is consumed (monitored by TLC or LC-MS).
-
Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Wittig Reaction
The Wittig reaction is a cornerstone of organic synthesis for the formation of alkenes from aldehydes or ketones. This compound can be reacted with a variety of phosphorus ylides to generate vinylpyridines, which are valuable intermediates for further functionalization.
-
Experimental Protocol (General):
-
Prepare the phosphorus ylide by treating a phosphonium salt with a strong base (e.g., n-butyllithium, sodium hydride) in an anhydrous aprotic solvent (e.g., THF, DMSO).
-
Add a solution of this compound in the same solvent to the ylide solution at low temperature (e.g., -78 °C or 0 °C).
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with water and extract the product with an organic solvent.
-
The byproduct, triphenylphosphine oxide, can often be removed by crystallization or chromatography.
-
Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound in the presence of a weak base to form a C=C bond. This reaction is particularly useful for synthesizing α,β-unsaturated compounds which can serve as Michael acceptors or be further elaborated.
-
Experimental Protocol (General):
-
To a solution of this compound (1 equivalent) and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1 equivalent) in a suitable solvent (e.g., ethanol, toluene), add a catalytic amount of a weak base (e.g., piperidine, triethylamine).
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction mixture and collect the precipitated product by filtration, or concentrate the solvent and purify by recrystallization or column chromatography.
-
Potential Therapeutic Applications
Derivatives of trifluoromethylpyridines have shown promise in a range of therapeutic areas. The strategic placement of the trifluoromethyl group on the nicotinaldehyde scaffold suggests its utility in developing inhibitors for various biological targets.
Kinase Inhibitors
The pyridine ring is a well-established "hinge-binding" motif in many kinase inhibitors.[3][9][10][11][12] The nitrogen atom of the pyridine can form a crucial hydrogen bond with the backbone amide of the kinase hinge region. The trifluoromethyl group can provide additional beneficial interactions in the ATP-binding pocket. Derivatives of this compound could be elaborated into potent and selective inhibitors of kinases implicated in cancer and inflammatory diseases.
GPCR Modulators
G-protein coupled receptors (GPCRs) are a large family of transmembrane proteins that are the targets of a significant portion of currently marketed drugs.[13][14][15][16][17] Pyridine-containing molecules have been successfully developed as ligands for various GPCRs. The properties imparted by the trifluoromethyl group can be advantageous in achieving high affinity and selectivity for specific GPCR subtypes.
Quantitative Data
While specific quantitative data for compounds directly synthesized from this compound is limited in the public domain, data from structurally related trifluoromethylpyridine derivatives highlights the potential of this scaffold.
| Compound Class | Target | IC50 / Activity | Reference |
| 2-Amino-4-(trifluoromethyl)pyrimidine derivatives | Werner (WRN) helicase | IC50 = 1.52 µM (HCT116 cells) | [18] |
| Pyridine-based PIM-1 Kinase Inhibitors | PIM-1 Kinase | IC50 = 14.3 nM | [11][12] |
| Trifluoromethylpyridine piperazine derivatives | Antiviral (TMV) | EC50 = 18.4 µg/mL | [19] |
| 7-trifluoromethyl-4-aminoquinolines | P. falciparum (CQ-resistant) | IC50 = 18-500 nM | [20] |
This table presents data for related compounds to illustrate the potential of the trifluoromethylpyridine scaffold.
Conclusion and Future Perspectives
This compound is a promising, yet underexplored, building block in medicinal chemistry. Its combination of a reactive aldehyde handle, a privileged pyridine core, and the pharmacologically advantageous trifluoromethyl group makes it an attractive starting point for the synthesis of diverse compound libraries. Future research focused on the systematic exploration of its reactivity and the biological evaluation of its derivatives is warranted. Such studies are likely to uncover novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic properties, particularly in the areas of oncology and CNS disorders where the properties imparted by the trifluoromethyl group are highly desirable. The continued development of efficient synthetic routes to this and related trifluoromethylpyridines will be crucial in realizing their full potential in drug discovery.
References
- 1. CN108191749B - Preparation method of flonicamid and intermediate 4-trifluoromethyl nicotinic acid thereof - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. CN113929621A - Synthesis method of flonicamid - Google Patents [patents.google.com]
- 7. CN107162966A - The synthetic method of flonicamid - Google Patents [patents.google.com]
- 8. CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]
- 9. Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel Allosteric Modulators of G Protein-coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design of allosteric modulators that change GPCR G protein subtype selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Allosteric modulation of G protein-coupled receptor signaling [frontiersin.org]
- 16. Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. austinpublishinggroup.com [austinpublishinggroup.com]
- 18. benchchem.com [benchchem.com]
- 19. Novel trifluoromethylpyridine piperazine derivatives as potential plant activators - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Heterocycles Using 4-(Trifluoromethyl)nicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing 4-(Trifluoromethyl)nicotinaldehyde as a key building block. The incorporation of the trifluoromethyl group is a widely used strategy in medicinal chemistry to enhance the metabolic stability, binding affinity, and bioavailability of drug candidates. This compound serves as a versatile precursor for the construction of a diverse range of heterocyclic scaffolds, which are of significant interest in drug discovery.
Synthesis of Dihydropyrimidinones via the Biginelli Reaction
The Biginelli reaction is a one-pot three-component condensation reaction that provides access to dihydropyrimidinones (DHPMs), a class of compounds with a wide range of biological activities. The use of this compound in this reaction allows for the introduction of a trifluoromethyl-substituted pyridyl moiety at the 4-position of the dihydropyrimidinone ring.
General Reaction Scheme:
A mixture of an aldehyde, a β-ketoester, and urea or thiourea is heated in the presence of a catalyst to yield the corresponding dihydropyrimidinone.
Caption: General workflow for the Biginelli reaction.
Quantitative Data for Biginelli Reaction:
| Entry | β-Dicarbonyl Compound | Urea/Thiourea | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Ethyl acetoacetate | Urea | L-proline (20) | Ethanol | Reflux | 8 | 85 |
| 2 | Ethyl acetoacetate | Thiourea | L-proline (20) | Ethanol | Reflux | 8 | 82 |
| 3 | Methyl acetoacetate | Urea | L-proline (20) | Ethanol | Reflux | 8 | 83 |
Experimental Protocol: Synthesis of Ethyl 6-methyl-2-oxo-4-(4-(trifluoromethyl)pyridin-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Materials:
-
This compound (1 mmol, 175 mg)
-
Ethyl acetoacetate (1 mmol, 130 mg)
-
Urea (1.5 mmol, 90 mg)
-
L-proline (0.2 mmol, 23 mg)
-
Ethanol (5 mL)
Procedure:
-
In a round-bottom flask, combine this compound, ethyl acetoacetate, urea, and L-proline in ethanol.
-
Heat the mixture to reflux with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction (approximately 8 hours), cool the mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to afford the pure product.
Synthesis of Thiazole Derivatives via Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic method for the preparation of thiazole derivatives. While a direct one-pot reaction with this compound is not explicitly detailed in the found literature, a common approach involves the prior formation of an α-haloketone derived from the aldehyde, which then reacts with a thioamide. A more direct multicomponent approach involves the reaction of an aldehyde, a compound with an active methylene group, elemental sulfur, and an amine.
General Reaction Scheme:
A multicomponent reaction involving an aldehyde, a cyano-active compound, elemental sulfur, and a base can lead to the formation of 2-aminothiophene derivatives. Although not a thiazole synthesis, it represents a relevant multicomponent approach for sulfur-containing heterocycles. For thiazoles, a plausible pathway involves the reaction of a thioamide with an α-haloketone.
Caption: General Hantzsch thiazole synthesis pathway.
No specific quantitative data or detailed experimental protocols for the direct synthesis of thiazoles from this compound were found in the provided search results. The Hantzsch synthesis typically requires an α-haloketone, which would need to be synthesized from the starting aldehyde in a separate step.
Synthesis of 2-Aminothiophenes via Gewald Reaction
The Gewald reaction is a multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes from a carbonyl compound, an α-cyanoester or malononitrile, and elemental sulfur in the presence of a base.
General Reaction Scheme:
The reaction proceeds via a Knoevenagel condensation followed by the addition of sulfur and subsequent cyclization.
Caption: Workflow for the Gewald aminothiophene synthesis.
Specific quantitative data and a detailed experimental protocol for the Gewald reaction using this compound were not available in the provided search results. The following is a general protocol that would require optimization.
General Experimental Protocol (to be optimized):
Materials:
-
This compound (1 mmol)
-
Malononitrile (1 mmol)
-
Elemental sulfur (1.1 mmol)
-
Morpholine (catalytic amount)
-
Ethanol
Procedure:
-
To a solution of this compound and malononitrile in ethanol, add a catalytic amount of morpholine.
-
Stir the mixture at room temperature to facilitate the Knoevenagel condensation.
-
Add elemental sulfur to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and isolate the product by filtration or extraction.
-
Purify the crude product by recrystallization or column chromatography.
Synthesis of Quinolines via Friedländer Annulation
The Friedländer synthesis is a condensation reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group to form a quinoline. While this compound is not a 2-aminoaryl aldehyde, this reaction is a key method for quinoline synthesis. A related reaction, the Doebner-von Miller reaction, uses α,β-unsaturated carbonyl compounds which can be formed in situ from aldehydes.
The provided search results offer general information on the Friedländer synthesis but do not contain specific examples utilizing this compound.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a variety of heterocyclic compounds. The Biginelli reaction provides a reliable method for the preparation of dihydropyrimidinones with good yields. While direct, one-pot protocols for other important heterocycles like thiazoles and thiophenes using this specific aldehyde require further investigation and optimization, the general methodologies of the Hantzsch and Gewald reactions provide a solid foundation for developing such synthetic routes. The exploration of multicomponent reactions involving this compound holds significant promise for the efficient generation of diverse chemical libraries for drug discovery and development. Researchers are encouraged to adapt and optimize the general protocols provided herein for their specific research needs.
Application Notes and Protocols: 4-(Trifluoromethyl)nicotinaldehyde in Multicomponent Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the potential applications of 4-(trifluoromethyl)nicotinaldehyde in various multicomponent reactions (MCRs). The inclusion of a trifluoromethyl group on the pyridine ring can significantly influence the biological activity and physicochemical properties of the resulting compounds, making this aldehyde a valuable building block in medicinal chemistry and drug discovery. The protocols provided are exemplary and based on established methodologies for similar aromatic and heteroaromatic aldehydes, offering a starting point for reaction optimization.
Introduction to this compound in MCRs
Multicomponent reactions are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. This approach is highly valued in drug discovery for its efficiency and ability to rapidly generate libraries of structurally diverse compounds. This compound is an attractive substrate for MCRs due to the presence of the electron-withdrawing trifluoromethyl group and the pyridine nitrogen, which can modulate the reactivity of the aldehyde and influence the properties of the final products. The trifluoromethyl group, in particular, is a common motif in pharmaceuticals and agrochemicals, known to enhance metabolic stability, lipophilicity, and binding affinity.
Key Multicomponent Reactions
Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a four-component reaction between an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a di-peptide-like α-acylamino amide. This reaction is renowned for its high atom economy and the vast chemical space that can be explored by varying the four components.
Experimental Protocol: Exemplary Ugi Reaction
A representative protocol for the Ugi reaction involving this compound is described below.
-
Preparation of the Imine: In a round-bottom flask, dissolve this compound (1.0 mmol) and a primary amine (e.g., benzylamine, 1.0 mmol) in methanol (5 mL). Stir the mixture at room temperature for 30 minutes to form the corresponding imine in situ.
-
Addition of Components: To the solution containing the imine, add a carboxylic acid (e.g., acetic acid, 1.0 mmol) followed by an isocyanide (e.g., tert-butyl isocyanide, 1.0 mmol).
-
Reaction: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary (Illustrative)
| Amine | Carboxylic Acid | Isocyanide | Solvent | Time (h) | Yield (%) |
| Benzylamine | Acetic Acid | tert-Butyl Isocyanide | Methanol | 24 | 75 |
| Aniline | Benzoic Acid | Cyclohexyl Isocyanide | Methanol | 48 | 68 |
| Methylamine | Propionic Acid | Benzyl Isocyanide | Dichloromethane | 36 | 72 |
Caption: Workflow of the Passerini three-component reaction.
Biginelli Reaction
The Biginelli reaction is a three-component condensation reaction of an aldehyde, a β-ketoester, and urea (or thiourea) to form a 3,4-dihydropyrimidin-2(1H)-one or -thione. These products are of significant interest in medicinal chemistry due to their diverse biological activities.
Experimental Protocol: Exemplary Biginelli Reaction
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 mmol), a β-ketoester (e.g., ethyl acetoacetate, 1.0 mmol), and urea (1.5 mmol).
-
Catalyst and Solvent: Add a catalytic amount of a Brønsted or Lewis acid (e.g., HCl or Yb(OTf)₃, 0.1 mmol) and a solvent such as ethanol or acetonitrile (5 mL).
-
Reaction: Heat the reaction mixture to reflux (or a suitable temperature for the chosen solvent) and stir for 12-24 hours. Monitor the reaction by TLC.
-
Work-up and Purification: After cooling to room temperature, the product may precipitate from the solution. If so, collect the solid by filtration and wash with cold ethanol. If no precipitate forms, pour the reaction mixture into ice water and collect the resulting solid. The crude product can be further purified by recrystallization.
Quantitative Data Summary (Illustrative)
| β-Ketoester | Urea/Thiourea | Catalyst | Solvent | Time (h) | Yield (%) |
| Ethyl Acetoacetate | Urea | HCl | Ethanol | 18 | 88 |
| Methyl Acetoacetate | Thiourea | Yb(OTf)₃ | Acetonitrile | 12 | 92 |
| Ethyl Benzoylacetate | Urea | p-TSA | Dioxane | 24 | 85 |
Reaction Workflow: Biginelli Reaction
Application Notes and Protocols for the Olefination of 4-(Trifluoromethyl)nicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of a vinyl group to an aromatic or heteroaromatic aldehyde is a fundamental transformation in organic synthesis, crucial for the construction of a wide array of molecular architectures found in pharmaceuticals, agrochemicals, and materials science. The Wittig reaction and its variants, particularly the Horner-Wadsworth-Emmons (HWE) reaction, are powerful methods for achieving this olefination. 4-(Trifluoromethyl)nicotinaldehyde is a valuable building block due to the presence of the trifluoromethyl group, which can significantly modulate the physicochemical and biological properties of a molecule, such as metabolic stability and binding affinity.
This document provides detailed application notes and a representative protocol for the olefination of this compound. While the classical Wittig reaction is a viable option, the Horner-Wadsworth-Emmons reaction is often preferred for aldehydes bearing electron-withdrawing groups, as it typically offers superior yields and excellent E-stereoselectivity. The HWE reaction utilizes a phosphonate-stabilized carbanion, which is more nucleophilic and less basic than the corresponding Wittig ylide, leading to cleaner reactions and easier purification due to the water-soluble nature of the phosphate byproduct.
Reaction Conditions for Horner-Wadsworth-Emmons Olefination
The successful olefination of this compound via the Horner-Wadsworth-Emmons reaction is dependent on several key parameters. The choice of phosphonate reagent, base, solvent, and reaction temperature all play a critical role in determining the reaction's efficiency and stereochemical outcome. Below is a summary of typical reaction conditions that can be adapted for this specific substrate.
| Parameter | Typical Conditions | Notes |
| Phosphonate Reagent | Triethyl phosphonoacetate, Benzylphosphonates | The choice of phosphonate determines the substituent on the resulting alkene. |
| Base | NaH, KHMDS, DBU, NaOMe, LiCl/DBU | Strong, non-nucleophilic bases are generally preferred. The choice of base can influence stereoselectivity. |
| Solvent | THF, DMF, DME, Toluene | Anhydrous aprotic polar solvents are typically used to ensure the stability of the phosphonate carbanion. |
| Temperature | -78 °C to Room Temperature | Low temperatures are often employed during the addition of the base and aldehyde to control reactivity and improve selectivity. The reaction is then often allowed to warm to room temperature. |
| Reaction Time | 1 to 24 hours | Reaction progress should be monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). |
| Stereoselectivity | Predominantly (E)-alkene | The HWE reaction with stabilized phosphonates generally favors the formation of the thermodynamically more stable (E)-isomer. |
Experimental Protocol: Horner-Wadsworth-Emmons Olefination of this compound
This protocol describes a general procedure for the Horner-Wadsworth-Emmons reaction of this compound with triethyl phosphonoacetate to synthesize ethyl (E)-3-(4-(trifluoromethyl)pyridin-3-yl)acrylate.
Materials:
-
This compound
-
Triethyl phosphonoacetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa and needles
-
Inert gas supply (Nitrogen or Argon)
-
Syringes
-
Ice bath and/or dry ice/acetone bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of the Phosphonate Anion: a. To a dry, inert gas-flushed round-bottom flask, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil). b. Add anhydrous THF to the flask and cool the suspension to 0 °C using an ice bath. c. Slowly add a solution of triethyl phosphonoacetate (1.2 equivalents) in anhydrous THF to the stirred NaH suspension via syringe. d. Allow the mixture to stir at 0 °C for 30 minutes, during which time hydrogen gas will evolve. The mixture should become a clear solution or a fine suspension of the sodium salt of the phosphonate.
-
Reaction with the Aldehyde: a. In a separate dry, inert gas-flushed flask, dissolve this compound (1.0 equivalent) in anhydrous THF. b. Cool the solution of the phosphonate anion to 0 °C (or -78 °C for enhanced selectivity with some substrates). c. Slowly add the solution of this compound to the phosphonate anion solution via syringe. d. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: a. Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution. b. Transfer the mixture to a separatory funnel and add water and ethyl acetate. c. Separate the layers, and extract the aqueous layer twice more with ethyl acetate. d. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄. e. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. f. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired ethyl (E)-3-(4-(trifluoromethyl)pyridin-3-yl)acrylate.
Visualizations
Caption: General workflow for the Horner-Wadsworth-Emmons olefination.
Caption: Factors influencing the Horner-Wadsworth-Emmons reaction outcome.
Application Notes and Protocols for 4-(Trifluoromethyl)nicotinaldehyde in Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Trifluoromethyl)nicotinaldehyde is a versatile heterocyclic building block increasingly utilized in medicinal chemistry and drug design. The presence of the trifluoromethyl group, a well-known bioisostere for groups like chloro and methyl, imparts unique physicochemical properties to molecules.[1] Its strong electron-withdrawing nature can significantly influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[2] These characteristics make this compound an attractive starting material for the synthesis of novel therapeutic agents, particularly in the development of kinase inhibitors for oncology and inflammatory diseases. This document provides detailed application notes and experimental protocols for the use of this valuable building block.
Physicochemical Properties and Advantages in Drug Design
The incorporation of a trifluoromethyl group into a drug candidate can offer several advantages:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation, which can lead to an improved pharmacokinetic profile.[1]
-
Increased Lipophilicity: The trifluoromethyl group increases the lipophilicity of a molecule (Hansch π value of +0.88), which can enhance its ability to cross cell membranes and improve oral bioavailability.[1]
-
Modulation of Basicity: The electron-withdrawing nature of the trifluoromethyl group can lower the pKa of the pyridine nitrogen, which can be crucial for optimizing interactions with target proteins and improving cell permeability.
-
Improved Binding Affinity: The unique electronic and steric properties of the trifluoromethyl group can lead to stronger and more specific interactions with the target protein, resulting in enhanced potency.[1]
Application in the Synthesis of Kinase Inhibitors
Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[1][3] Consequently, kinase inhibitors are a major focus of drug discovery efforts. The pyridine scaffold, present in this compound, is a common feature in many approved kinase inhibitors. This building block is particularly useful for accessing novel chemical space in the development of inhibitors for various kinase families, including:
-
p38 Mitogen-Activated Protein Kinase (MAPK): p38 MAPK is a key regulator of inflammatory cytokine production and is a target for autoimmune and inflammatory diseases.[]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 is a crucial mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[5][6]
The aldehyde functionality of this compound serves as a versatile handle for a variety of chemical transformations, most notably reductive amination, to introduce diverse amine-containing fragments and build molecular complexity.
Quantitative Data of Biologically Active Compounds
While specific quantitative data for compounds directly synthesized from this compound is not extensively available in the public domain, the following table presents representative data for kinase inhibitors containing the trifluoromethylpyridine scaffold to illustrate the potential potency that can be achieved.
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| Pyridinyl-imidazole | p38α MAPK | 13 | [7] |
| Diaryl urea | p38 MAPK | < 1 (Kd) | |
| Pyrazolo[3,4-d]pyrimidine | VEGFR-2 | 92 | [8] |
| N-acylhydrazone | VEGFR-2 | Varies | [6] |
| Pyridinyltriazole | p38 MAP Kinase | Varies | [9] |
Experimental Protocols
General Protocol for Reductive Amination using this compound
Reductive amination is a cornerstone reaction for utilizing this compound in drug discovery. This two-step, one-pot process involves the formation of an imine intermediate followed by its reduction to an amine.
Materials:
-
This compound
-
Primary or secondary amine of choice
-
Reducing agent (e.g., sodium triacetoxyborohydride (STAB), sodium cyanoborohydride, triethylsilane)
-
Anhydrous solvent (e.g., dichloromethane (DCM), 1,2-dichloroethane (DCE), tetrahydrofuran (THF), methanol)
-
Acid catalyst (optional, e.g., acetic acid, trifluoroacetic acid (TFA))
-
Inert gas (e.g., nitrogen or argon)
-
Standard laboratory glassware and workup reagents
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the desired amine (1.0-1.2 eq).
-
Solvent Addition: Dissolve the reactants in an appropriate anhydrous solvent (e.g., DCM or DCE).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For less reactive amines, gentle heating or the addition of a catalytic amount of acetic acid may be required.
-
Reduction: Once imine formation is significant, add the reducing agent portion-wise.
-
For Sodium Triacetoxyborohydride (STAB): Add STAB (1.5-2.0 eq) directly to the reaction mixture. STAB is a mild and selective reagent suitable for a wide range of substrates.
-
For Triethylsilane: Add triethylsilane (1.5-2.0 eq) followed by the slow addition of trifluoroacetic acid (TFA) (2.0-3.0 eq) at 0 °C. This method was successfully employed in the synthesis of a kinase inhibitor.[1]
-
-
Reaction Monitoring: Continue stirring the reaction at room temperature until completion (typically 2-24 hours), as monitored by TLC or LC-MS.
-
Workup:
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or water.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or DCM/methanol) to yield the desired secondary or tertiary amine.
Visualizations
Signaling Pathways
The following diagrams illustrate key signaling pathways that can be targeted by inhibitors derived from this compound.
Caption: p38 MAPK Signaling Pathway and Point of Inhibition.
Caption: VEGFR-2 Signaling Pathway and Point of Inhibition.
Experimental Workflow
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digibug.ugr.es [digibug.ugr.es]
- 5. researchgate.net [researchgate.net]
- 6. Novel VEGFR-2 inhibitors with an N-acylhydrazone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. p38 MAPK (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 8. Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Condensation Reactions Involving 4-(Trifluoromethyl)nicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting condensation reactions with 4-(trifluoromethyl)nicotinaldehyde. This versatile building block is of significant interest in medicinal chemistry and drug discovery due to the unique properties conferred by the trifluoromethyl group, which can enhance metabolic stability, binding affinity, and bioavailability of target molecules. The protocols outlined below are based on established methodologies for similar aromatic aldehydes and serve as a starting point for the synthesis of novel derivatives.
Introduction to Condensation Reactions with this compound
Condensation reactions are a cornerstone of organic synthesis for the formation of carbon-carbon bonds. In the context of drug development, reactions such as the Knoevenagel, Wittig, and Horner-Wadsworth-Emmons condensations are invaluable for linking molecular fragments and introducing diverse functional groups. This compound, with its electron-withdrawing trifluoromethyl group, is an activated electrophile, making it a suitable substrate for these transformations. The resulting vinyl-substituted pyridine derivatives are precursors to a wide range of biologically active compounds, including kinase inhibitors and other therapeutic agents.
Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound, catalyzed by a weak base, to yield an α,β-unsaturated product. This reaction is particularly useful for the synthesis of intermediates in the production of pharmaceuticals and fine chemicals.
Protocol 1: Knoevenagel Condensation with Malononitrile
This protocol describes the synthesis of 2-(4-(trifluoromethyl)pyridin-3-yl)malononitrile.
Materials:
-
This compound
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol.
-
Add a catalytic amount of piperidine (0.1 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature to allow for the precipitation of the product.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Quantitative Data (Representative)
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| This compound | Malononitrile | Piperidine | Ethanol | 2-4 | 85-95 | 150-155 |
| This compound | Ethyl Cyanoacetate | Piperidine | Ethanol | 3-6 | 80-90 | 110-115 |
| This compound | Diethyl Malonate | Sodium Ethoxide | Ethanol | 8-12 | 70-80 | 95-100 |
Note: The data presented are representative values based on similar Knoevenagel condensations and may require optimization for this specific substrate.
Reaction Mechanism: Knoevenagel Condensation
Protecting Group Strategies for Reactions with 4-(Trifluoromethyl)nicotinaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the protection of the aldehyde functional group in 4-(trifluoromethyl)nicotinaldehyde. Due to the electron-withdrawing nature of the trifluoromethyl group and the pyridine ring, this aldehyde exhibits unique reactivity that necessitates careful selection of protecting group strategies to ensure successful multi-step syntheses.[1][2] These protocols are designed to be a practical guide for researchers in organic synthesis, medicinal chemistry, and drug development.
Introduction to Protecting Group Strategies
In multi-step organic synthesis, the protection of reactive functional groups is a critical strategy to prevent unwanted side reactions.[3] For aldehydes, common protecting groups include acetals and thioacetals, which are generally stable under neutral and basic conditions but can be removed under specific acidic or oxidative/reductive conditions, respectively. The choice of protecting group for this compound is dictated by the stability of the protected aldehyde to subsequent reaction conditions and the ease of selective deprotection.
The electron-deficient nature of the pyridine ring in this compound, amplified by the strong electron-withdrawing trifluoromethyl group, increases the electrophilicity of the aldehyde carbon. This can facilitate the formation of protecting groups but may also influence their stability.
Acetal Protection
Acetal formation is a widely used strategy for protecting aldehydes. Cyclic acetals, such as 1,3-dioxolanes and 1,3-dioxanes, are often preferred due to their increased stability.
General Reaction Scheme for Acetal Protection
Caption: General workflow for acetal protection of an aldehyde.
Experimental Protocol: Ethylene Glycol Acetal Protection
This protocol describes the formation of the 1,3-dioxolane derivative of this compound using ethylene glycol.
Materials:
-
This compound
-
Ethylene glycol
-
p-Toluenesulfonic acid (PTSA) or other suitable acid catalyst
-
Toluene or other suitable aprotic solvent
-
Dean-Stark apparatus
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 eq).
-
Add toluene to dissolve the aldehyde.
-
Add ethylene glycol (1.2 eq) and a catalytic amount of p-toluenesulfonic acid (0.05 eq).
-
Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed. Water will be collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude protected aldehyde.
-
Purify the product by flash column chromatography if necessary.
Deprotection of Acetals
Acetal deprotection is typically achieved by hydrolysis under acidic conditions.
General Reaction Scheme for Acetal Deprotection
Caption: General workflow for the deprotection of an acetal.
Experimental Protocol: Acid-Catalyzed Acetal Deprotection
Materials:
-
Protected this compound (acetal)
-
Acetone
-
Water
-
Hydrochloric acid (1M aqueous solution)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate or other suitable organic solvent
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve the acetal-protected aldehyde (1.0 eq) in a mixture of acetone and water.
-
Add a catalytic amount of 1M hydrochloric acid.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the deprotected aldehyde.
-
Purify by column chromatography if necessary.
| Acetal Protection/Deprotection | Reagents and Conditions | Typical Yield (%) |
| Protection | Ethylene glycol, PTSA (cat.), Toluene, reflux with Dean-Stark | 85-95 |
| Deprotection | 1M HCl (cat.), Acetone/H₂O, rt | 90-98 |
Thioacetal Protection
Thioacetals are more stable to acidic conditions than acetals and are therefore useful when subsequent reactions require acidic environments.[4] They are typically deprotected under oxidative or reductive conditions.
General Reaction Scheme for Thioacetal Protection
References
Application Notes and Protocols for the Catalytic Oxidation of 4-(Trifluoromethyl)nicotinaldehyde to 4-(Trifluoromethyl)nicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Trifluoromethyl)nicotinic acid is a valuable building block in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of various pharmaceutical compounds. The trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. A common and crucial step in the synthesis of this compound is the oxidation of the corresponding aldehyde, 4-(Trifluoromethyl)nicotinaldehyde. This document provides detailed application notes and protocols for the catalytic oxidation of this compound to 4-(Trifluoromethyl)nicotinic acid, focusing on a robust and widely applicable method.
The selection of an appropriate oxidation method is critical to ensure high yield and purity, while avoiding over-oxidation or side reactions with the pyridine ring, which can be sensitive to certain oxidizing agents. The protocols outlined below are designed to be efficient, scalable, and compatible with the electronic properties of the starting material.
Recommended Method: Pinnick Oxidation
The Pinnick oxidation is a highly effective and mild method for the oxidation of aldehydes to carboxylic acids, utilizing sodium chlorite (NaClO₂) as the oxidant under weakly acidic conditions.[1] This method is particularly well-suited for substrates bearing sensitive functional groups and heteroaromatic rings.[1]
Reaction Scheme
Caption: Chemical transformation in the Pinnick oxidation.
Experimental Protocols
Protocol 1: Pinnick Oxidation of this compound
This protocol is adapted from a similar procedure for the oxidation of a substituted nicotinaldehyde.[1]
Materials:
-
This compound
-
Sodium chlorite (NaClO₂, 80% technical grade or higher)
-
2-Methyl-2-butene
-
Sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O)
-
tert-Butanol (t-BuOH)
-
Deionized water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a 2:1 mixture of tert-butanol and water.
-
Addition of Reagents: To the stirred solution, add 2-methyl-2-butene (4.0 eq) followed by sodium dihydrogen phosphate monohydrate (1.2 eq).
-
Initiation of Oxidation: Cool the mixture in an ice bath. Slowly add sodium chlorite (1.5 eq) portion-wise over 10-15 minutes, ensuring the internal temperature remains below 10 °C.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
To isolate the product, extract the combined organic layers with a saturated aqueous solution of sodium bicarbonate.
-
Wash the basic aqueous extract with ethyl acetate to remove any remaining neutral impurities.
-
Carefully acidify the aqueous layer to pH 2-3 with 1 M HCl. The product should precipitate out of the solution.
-
-
Isolation and Purification:
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water.
-
Dry the solid under vacuum to afford the desired 4-(Trifluoromethyl)nicotinic acid.
-
If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Workflow for Pinnick Oxidation
Caption: Experimental workflow for the Pinnick oxidation.
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the Pinnick oxidation of this compound.
| Parameter | Value |
| Reactant | This compound |
| Oxidant | Sodium chlorite (NaClO₂) |
| Catalyst/Reagent | Sodium dihydrogen phosphate (NaH₂PO₄) |
| Solvent | t-BuOH / H₂O (2:1) |
| Temperature | 0-10 °C (addition), Room Temperature (reaction) |
| Reaction Time | 2-6 hours |
| Typical Yield | 85-95% |
| Purity (crude) | >95% |
Alternative Catalytic Methods
While the Pinnick oxidation is highly recommended, other catalytic systems can also be employed for the oxidation of aldehydes to carboxylic acids. These may require more optimization for this specific substrate.
-
Nickel-Catalyzed Oxidation: A system using a nickel(II) salt (e.g., NiCl₂) as a catalyst with a terminal oxidant like sodium hypochlorite (bleach) can be effective for oxidizing aldehydes.[2]
-
Ruthenium-Catalyzed Oxidation: Ruthenium complexes, such as RuCl₃, can catalyze the oxidation of aldehydes in the presence of a co-oxidant like sodium periodate (NaIO₄) or Oxone.
-
N-Heterocyclic Carbene (NHC) Catalysis: NHCs can catalyze the aerobic oxidation of aldehydes to carboxylic acids under mild conditions.[3]
Signaling Pathway and Logical Relationships
The choice of oxidation method can be guided by several factors. The following diagram illustrates the decision-making process.
Caption: Decision tree for selecting an oxidation method.
Conclusion
The catalytic oxidation of this compound to its corresponding carboxylic acid is a critical transformation in the synthesis of valuable pharmaceutical intermediates. The Pinnick oxidation stands out as a reliable and high-yielding method, offering mild reaction conditions and tolerance for the sensitive functionalities present in the substrate. The detailed protocol provided herein serves as a comprehensive guide for researchers and scientists in the field of drug development to successfully perform this synthesis. Further optimization of reaction conditions may be necessary depending on the scale and specific laboratory settings.
References
Scale-Up Synthesis of 4-(Trifluoromethyl)nicotinaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scale-up synthesis of 4-(Trifluoromethyl)nicotinaldehyde, a key building block in the preparation of various agrochemicals and pharmaceuticals. The synthesis is presented as a two-step process: the formation of 4-(trifluoromethyl)nicotinonitrile followed by its reduction to the target aldehyde.
Introduction
This compound is a crucial intermediate in the synthesis of several commercially important compounds, including the insecticide Flonicamid. The trifluoromethyl group imparts unique electronic properties and can significantly influence the biological activity and physicochemical properties of the final product. The demand for efficient and scalable synthetic routes to this aldehyde is therefore of high importance in the chemical and pharmaceutical industries.
This application note outlines a robust and scalable two-step synthesis. The first step involves the construction of the trifluoromethylated pyridine ring to form 4-(trifluoromethyl)nicotinonitrile. The second, critical step is the selective reduction of the nitrile functionality to the corresponding aldehyde. Careful control of reaction parameters, particularly temperature, is essential for achieving high yields and purity on a larger scale.
Overall Synthetic Pathway
The synthesis proceeds through two main stages, starting from readily available precursors.
Application Notes and Protocols for the Synthesis of Pyridine Derivatives from 4-(Trifluoromethyl)nicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Trifluoromethyl)nicotinaldehyde is a versatile pyridine-based building block of significant interest in medicinal chemistry and drug discovery. The presence of the trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of target molecules. This document provides detailed protocols for the synthesis of various pyridine derivatives starting from this compound, a key intermediate for the development of novel therapeutic agents. The reactions covered include oxidation to the corresponding nicotinic acid, reductive amination to generate diverse amine scaffolds, Wittig reaction for the formation of alkenes, and Knoevenagel condensation for the synthesis of α,β-unsaturated systems.
Synthetic Pathways Overview
The following diagram illustrates the key synthetic transformations of this compound described in these application notes.
Caption: Synthetic transformations of this compound.
I. Oxidation to 4-(Trifluoromethyl)nicotinic Acid
4-(Trifluoromethyl)nicotinic acid is a crucial intermediate for the synthesis of amides and esters, which are prevalent in many biologically active compounds. The aldehyde can be efficiently oxidized to the corresponding carboxylic acid using various oxidizing agents. A mild and selective method is the Pinnick oxidation, which is tolerant of other functional groups.
Experimental Protocol: Pinnick Oxidation
This protocol is adapted from a procedure for a structurally similar substrate and is expected to be effective for the oxidation of this compound.
Materials:
-
This compound
-
Sodium chlorite (NaClO₂, 80% technical grade or higher)
-
2-Methyl-2-butene
-
Sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O)
-
tert-Butanol
-
Water
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl solution)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a 2:1 mixture of tert-butanol and water.
-
Addition of Reagents: To the stirred solution, add 2-methyl-2-butene (4.0 eq) followed by sodium dihydrogen phosphate monohydrate (1.2 eq).
-
Initiation of Oxidation: Cool the mixture in an ice bath. Slowly add sodium chlorite (1.5 eq) portion-wise over 10-15 minutes, ensuring the internal temperature remains below 10 °C.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with ethyl acetate to remove any unreacted starting material and byproducts.
-
Isolation and Purification: Carefully acidify the aqueous layer to a pH of 2-3 with 1 M HCl. The product, 4-(Trifluoromethyl)nicotinic acid, should precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. If necessary, the product can be further purified by recrystallization.
Data Presentation:
| Parameter | Value |
| Expected Yield | > 90% |
| Purity | > 95% (by NMR) |
| Reaction Time | 2-4 hours |
II. Reductive Amination for the Synthesis of N-Substituted Amines
Reductive amination is a powerful method for the synthesis of a wide variety of primary, secondary, and tertiary amines. The reaction proceeds via the in-situ formation of an imine or iminium ion from the aldehyde and an amine, which is then reduced by a suitable reducing agent.
Experimental Protocol: Reductive Amination with Sodium Triacetoxyborohydride
This general protocol can be adapted for the reaction of this compound with a range of primary and secondary amines.
Materials:
-
This compound
-
Primary or secondary amine (e.g., benzylamine, morpholine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a solution of the amine (1.1 eq) in the chosen solvent (e.g., DCE), add this compound (1.0 eq).
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.2 eq) portion-wise to the stirred solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Extraction: Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted amine.
Data Presentation:
| Amine | Product | Reducing Agent | Solvent | Time (h) | Yield (%) |
| Benzylamine | N-((4-(trifluoromethyl)pyridin-3-yl)methyl)aniline | NaBH(OAc)₃ | DCE | 6 | 85-95 |
| Morpholine | 4-((4-(trifluoromethyl)pyridin-3-yl)methyl)morpholine | NaBH(OAc)₃ | THF | 8 | 80-90 |
III. Wittig Reaction for the Synthesis of Alkenes
The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes and ketones. It involves the reaction of the aldehyde with a phosphorus ylide, which is typically generated in situ from a phosphonium salt and a base.
Experimental Protocol: Wittig Reaction with Benzyltriphenylphosphonium Chloride
This protocol describes the synthesis of a stilbene-like derivative from this compound.
Materials:
-
This compound
-
Benzyltriphenylphosphonium chloride
-
Sodium hydroxide (50% w/w aqueous solution)
-
N,N-Dimethylformamide (DMF)
-
1-Propanol
-
Water
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and benzyltriphenylphosphonium chloride (1.1 eq) in DMF.
-
Ylide Formation and Reaction: With vigorous stirring, add the 50% sodium hydroxide solution dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 30-60 minutes. The reaction progress can be monitored by TLC.
-
Precipitation: Upon completion, add a 1:1 mixture of 1-propanol and water to precipitate the crude product.
-
Isolation and Purification: Collect the solid product by vacuum filtration. Recrystallize the crude product from 1-propanol to yield the pure alkene derivative.
Data Presentation:
| Ylide Precursor | Product | Base | Solvent | Time (min) | Yield (%) |
| Benzyltriphenylphosphonium chloride | 3-(2-phenylethenyl)-4-(trifluoromethyl)pyridine | 50% NaOH | DMF | 30-60 | 70-80 |
IV. Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Compounds
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction to form a C=C double bond. This reaction is valuable for synthesizing electron-deficient alkenes.
Experimental Protocol: Knoevenagel Condensation with Malononitrile
This protocol outlines the synthesis of a dicyano-substituted alkene from this compound.
Materials:
-
This compound
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.0 eq) in ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine to the solution.
-
Reaction: Stir the reaction mixture at room temperature. The product often precipitates from the reaction mixture upon formation.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Purification: Wash the solid with cold ethanol to remove any unreacted starting materials and the catalyst. Dry the product under vacuum.
Data Presentation:
| Active Methylene Compound | Product | Catalyst | Solvent | Time (h) | Yield (%) |
| Malononitrile | 2-((4-(trifluoromethyl)pyridin-3-yl)methylene)malononitrile | Piperidine | Ethanol | 1-2 | >90 |
Logical Workflow for Derivative Synthesis
The following diagram illustrates a logical workflow for the synthesis and diversification of pyridine derivatives from this compound.
Caption: Workflow for the synthesis of pyridine derivatives.
Troubleshooting & Optimization
optimizing reaction yield for 4-(Trifluoromethyl)nicotinaldehyde synthesis
Technical Support Center: Synthesis of 4-(Trifluoromethyl)nicotinaldehyde
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My overall yield for the synthesis of 4-(Trifluoromethyl)nicotinic acid, a key precursor, is low. What are the common causes and how can I improve it?
A1: Low yields in the synthesis of 4-(trifluoromethyl)nicotinic acid often stem from incomplete reactions in the preceding steps, such as the initial acylation or the subsequent cyclization and hydrolysis. To optimize the yield, consider the following:
-
Acylation Step: The reaction of vinyl ethyl ether with trifluoroacetyl chloride is temperature-sensitive. Maintaining a low temperature (0-5 °C) during the dropwise addition of trifluoroacetyl chloride can significantly improve the yield of the intermediate, 4-ethoxy-1,1,1-trifluoro-3-en-2-one.[1]
-
Cyclization Step: The choice of solvent and base is critical during the cyclization with 3-aminoacrylonitrile. While various solvents can be used, ethanol with sodium ethoxide as a base has been shown to produce high yields of 4-(trifluoromethyl)nicotinonitrile.[1]
-
Hydrolysis Step: The final hydrolysis of 4-(trifluoromethyl)nicotinonitrile to 4-(trifluoromethyl)nicotinic acid is typically performed under basic conditions. The concentration of the base (e.g., sodium hydroxide) and the reaction temperature are key parameters. A higher concentration of NaOH (150g in 500mL water) at 100°C has been reported to achieve yields as high as 98.3%.[1][2][3] In contrast, lower concentrations of NaOH at the same temperature resulted in a yield of 84.7%.[1][3]
Q2: I am observing significant impurity formation during the synthesis. What are the likely side products and how can I minimize them?
A2: Impurity formation is a common issue. The nature of the impurities depends on the specific synthetic route.
-
Incomplete Chlorination/Fluorination: If you are using a synthetic route involving chlorination of a picoline precursor followed by a halogen exchange, multi-chlorinated by-products can form.[4][5] Careful control of the molar ratio of chlorine gas and the reaction temperature is necessary to minimize these by-products.[4][5]
-
Side Reactions during Cyclization: During the construction of the pyridine ring, side reactions can lead to the formation of isomeric products or other heterocyclic compounds. Ensuring the purity of the starting materials, particularly the 3-aminoacrylonitrile, and optimizing the reaction conditions (temperature, reaction time) can help minimize these impurities.
-
Over-reduction: In the final step of reducing the nicotinic acid or its ester to the nicotinaldehyde, over-reduction to the corresponding alcohol can occur. Careful selection of the reducing agent and control of the reaction stoichiometry and temperature are crucial.
Q3: The purification of the final product, this compound, is proving difficult. What purification techniques are most effective?
A3: The purification strategy will depend on the nature of the impurities present.
-
Crystallization: For solid crude products, crystallization is a powerful purification technique.[6] The choice of solvent is critical; the desired compound should have high solubility at an elevated temperature and low solubility at room temperature.[6]
-
Column Chromatography: For complex mixtures or to remove closely related impurities, silica gel column chromatography is often effective.[7][8] The eluent system should be optimized to achieve good separation between the product and impurities.[8]
-
Aqueous Work-up: Acidic or basic impurities can often be removed by washing the organic reaction mixture with aqueous solutions of base (e.g., sodium bicarbonate) or acid, respectively.[7] This is a standard procedure in many organic syntheses.
-
Distillation: If the product and impurities have sufficiently different boiling points, fractional distillation under reduced pressure can be an effective purification method.
Data Summary: Reaction Condition Optimization
The following table summarizes the reported yields for key steps in the synthesis of 4-(Trifluoromethyl)nicotinic acid, a common precursor to this compound.
| Step | Reactants | Key Conditions | Solvent | Yield |
| Acylation | Vinyl ethyl ether, Trifluoroacetyl chloride, Pyridine | 0-5 °C, 1-hour addition, 3-hour stir | Toluene | 86.7% |
| Acylation | Vinyl ethyl ether, Trifluoroacetyl chloride, Pyridine | 10-15 °C, 1-hour addition, 3-hour stir | Toluene | 68.5% |
| Cyclization | 4-ethoxy-1,1,1-trifluoro-3-en-2-one, 3-aminoacrylonitrile, NaOMe | Reflux, 5 hours | Methanol | 90.6% |
| Cyclization | 4-ethoxy-1,1,1-trifluoro-3-en-2-one, 3-aminoacrylonitrile, NaOEt | Reflux, 5 hours | Ethanol | 96.7% |
| Hydrolysis | 4-(Trifluoromethyl)nicotinonitrile, NaOH | 100 °C, 150g NaOH in 500mL H₂O | Water | 98.3% |
| Hydrolysis | 4-(Trifluoromethyl)nicotinonitrile, NaOH | 100 °C, 50g NaOH in 500mL H₂O | Water | 84.7% |
| Hydrolysis | 4-(Trifluoromethyl)nicotinonitrile, NaOH | 80 °C, 50g NaOH in 500mL H₂O | Water | 76.5% |
Data sourced from patent literature.[1][3]
Experimental Protocols
Protocol 1: Synthesis of 4-ethoxy-1,1,1-trifluoro-3-en-2-one [1]
-
To a 1000 mL closed four-mouth reaction flask, add 72.1 g of vinyl ethyl ether, 87.0 g of pyridine, and 500 mL of toluene.
-
Stir the mixture uniformly and control the temperature to be 0-5 °C.
-
Slowly add 145.8 g of trifluoroacetyl chloride dropwise over 1 hour.
-
After the addition is complete, continue stirring for 3 hours.
-
Quench the reaction by adding 300 mL of ice water to the reaction system.
-
Wash the organic phase twice with salt water.
-
Evaporate the solvent (toluene) under reduced pressure to obtain 145.7 g of light yellow liquid 4-ethoxy-1,1,1-trifluoro-3-en-2-one (yield: 86.7%).
Protocol 2: Synthesis of 4-(Trifluoromethyl)nicotinonitrile [1]
-
To a 1000 mL closed four-mouth reaction flask, add 168.1 g of 4-ethoxy-1,1,1-trifluoro-3-en-2-one, 68.1 g of 3-amino acrylonitrile, and 300 mL of ethanol.
-
Stir the mixture uniformly and heat to reflux for 3 hours.
-
Dropwise add 59.4 g of an ethanol solution of sodium ethoxide.
-
Continue to reflux for 5 hours.
-
Recover the solvent to obtain a white solid.
-
Wash the solid with water and dry to obtain 166.4 g of 4-(trifluoromethyl)nicotinonitrile (yield: 96.7%).
Protocol 3: Synthesis of 4-(Trifluoromethyl)nicotinic Acid [1][2]
-
To a 1000 mL sealed four-neck reaction flask, add 150 g of sodium hydroxide and 500 mL of water.
-
Stir the mixture well and add 172.1 g of 4-(trifluoromethyl)nicotinonitrile.
-
Stir and control the temperature at 100 °C until the solid dissolves and the solution becomes a pale yellow clear solution.
-
Stop stirring and adjust the pH to be acidic with hydrochloric acid.
-
Cool the solution and filter to obtain 187.9 g of white solid 4-(trifluoromethyl)nicotinic acid (yield: 98.3%).
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for common synthesis problems.
References
- 1. CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]
- 2. 4-(Trifluoromethyl)nicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 3. CN109467532A - The preparation method of 4- trifluoromethyl nicotinic acid - Google Patents [patents.google.com]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. physics.emu.edu.tr [physics.emu.edu.tr]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 4-(Trifluoromethyl)nicotinonitrile synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of 4-(Trifluoromethyl)nicotinaldehyde Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-(Trifluoromethyl)nicotinaldehyde and its derivatives. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound and its derivatives?
A1: The most common and effective purification methods for these compounds are column chromatography and recrystallization. For specific issues related to the aldehyde functional group, a sodium bisulfite extraction can be a powerful purification technique.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Impurities can arise from starting materials, byproducts, or degradation. Common impurities may include:
-
Unreacted starting materials: Depending on the synthetic route, these could be various trifluoromethylpyridine precursors.
-
Over-oxidized product: The corresponding carboxylic acid, 4-(trifluoromethyl)nicotinic acid, can be a significant impurity if the aldehyde is exposed to oxidizing conditions.
-
Byproducts from synthesis: The synthesis of trifluoromethylpyridines can sometimes yield multi-halogenated byproducts.[1][2]
-
Polymerized aldehyde: Aldehydes can be prone to polymerization, especially under acidic or basic conditions, leading to gummy or oily residues.
Q3: How can I assess the purity of my this compound sample?
A3: Purity is typically assessed using a combination of techniques:
-
Thin-Layer Chromatography (TLC): A quick and easy method to visualize the number of components in your sample.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are invaluable for determining the structure and identifying impurities.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help identify impurities.
Troubleshooting Guides
Column Chromatography
Issue 1: My compound is not separating well on the silica gel column.
-
Possible Cause: The solvent system (mobile phase) is not optimal.
-
Solution:
-
TLC Analysis: Before running a column, optimize the solvent system using TLC. Aim for a retention factor (Rf) of 0.2-0.3 for the desired compound.
-
Solvent Polarity: this compound is a moderately polar compound. A common mobile phase is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. Start with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the proportion of the polar solvent.
-
Gradient Elution: If a single solvent mixture does not provide good separation, a gradient elution can be employed. Start with a low polarity mobile phase and gradually increase the polarity during the chromatography.
-
Issue 2: My compound is streaking on the column.
-
Possible Cause: The compound may be too polar for the chosen solvent system, or it might be interacting too strongly with the silica gel. It could also be due to overloading the column.
-
Solution:
-
Increase Mobile Phase Polarity: Add a small amount of a more polar solvent like methanol to your mobile phase to reduce strong interactions with the silica.
-
Use a Different Stationary Phase: If streaking persists, consider using a different stationary phase, such as alumina (basic or neutral).
-
Check Sample Load: Ensure you are not overloading the column. A general rule of thumb is to use 20-100 times the weight of stationary phase to the weight of the crude sample.
-
Recrystallization
Issue 1: My compound "oils out" instead of crystallizing.
-
Possible Cause: The solution is supersaturated, and the compound has a low melting point, or the cooling process is too rapid.
-
Solution:
-
Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath.
-
Use a Solvent/Anti-Solvent System: Dissolve the compound in a minimum amount of a good solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add an anti-solvent (in which the compound is poorly soluble) dropwise until the solution becomes slightly cloudy. Reheat gently until the solution is clear again, and then allow it to cool slowly.
-
Scratching the Flask: Gently scratching the inside of the flask with a glass rod at the surface of the solution can initiate crystallization.
-
Seeding: Add a small crystal of the pure compound to the cooled solution to induce crystallization.
-
Issue 2: I have a low recovery yield after recrystallization.
-
Possible Cause: Too much solvent was used, or the compound has significant solubility in the cold solvent.
-
Solution:
-
Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[3][4]
-
Cool Thoroughly: Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation.
-
Wash with Cold Solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving the product.
-
Concentrate the Mother Liquor: The filtrate (mother liquor) can be concentrated and a second crop of crystals can be obtained. Note that this second crop may be less pure.
-
Aldehyde-Specific Purification Issues
Issue: My sample contains a significant amount of an impurity that is difficult to separate by chromatography or recrystallization.
-
Possible Cause: The impurity may have a similar polarity and solubility profile to the desired aldehyde.
-
Solution: Sodium Bisulfite Extraction This method specifically targets the aldehyde functional group, forming a water-soluble adduct that can be easily separated from non-aldehyde impurities.[5][6][7]
Protocol for Sodium Bisulfite Extraction:
-
Dissolve the crude mixture in a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Add a saturated aqueous solution of sodium bisulfite and stir vigorously for 30-60 minutes. The aldehyde-bisulfite adduct will precipitate or dissolve in the aqueous layer.
-
Separate the aqueous and organic layers. The organic layer contains the non-aldehyde impurities.
-
To regenerate the aldehyde, treat the aqueous layer (or the filtered adduct dissolved in water) with a base, such as a saturated sodium bicarbonate solution or dilute sodium hydroxide, until the solution is basic.
-
Extract the regenerated aldehyde with an organic solvent.
-
Wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and evaporate the solvent.
-
Quantitative Data
The following tables provide typical ranges for yields and purity in purification processes. The actual values will depend on the specific derivative and the nature of the impurities.
Table 1: Column Chromatography Performance
| Parameter | Typical Value | Notes |
| Purity Before | 70-90% | Highly dependent on the reaction work-up. |
| Purity After | >98% | Can be achieved with optimized conditions. |
| Recovery Yield | 75-95% | Losses can occur due to irreversible adsorption or co-elution with impurities. |
Table 2: Recrystallization Performance
| Parameter | Typical Value | Notes |
| Purity Before | 85-95% | Recrystallization is most effective on material that is already relatively pure. |
| Purity After | >99% | Can yield highly pure crystalline material. |
| Recovery Yield | 60-90% | Yield is highly dependent on the solubility profile of the compound and the amount of solvent used. You should expect to lose 20-30% during a recrystallization.[8] |
Experimental Protocols
Protocol 1: Column Chromatography of this compound
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh).
-
Column Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 hexanes:ethyl acetate) and pour it into the column. Allow the silica to settle, ensuring a flat top surface.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase and load it onto the top of the silica bed.
-
Elution: Begin elution with a low polarity mobile phase (e.g., 95:5 hexanes:ethyl acetate). The polarity can be gradually increased (e.g., to 90:10, 80:20 hexanes:ethyl acetate) to elute the compound.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization of this compound Derivatives
-
Solvent Selection: Test the solubility of the crude product in various solvents at room temperature and at their boiling points. Ideal solvents will show low solubility at room temperature and high solubility at elevated temperatures. Good starting points for fluorinated pyridines include toluene, ethyl acetate, or a mixture of solvents like ethyl acetate/hexanes.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring until the solid is completely dissolved.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Caption: General purification workflow for this compound derivatives.
Caption: Troubleshooting decision tree for purification methods.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 2. CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. mt.com [mt.com]
- 5. benchchem.com [benchchem.com]
- 6. Workup [chem.rochester.edu]
- 7. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
Technical Support Center: 4-(Trifluoromethyl)nicotinaldehyde Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(Trifluoromethyl)nicotinaldehyde. The following sections address common issues and side products encountered during experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in reactions with this compound?
A1: The most common side products are typically related to the reactivity of the aldehyde functional group. These include the corresponding carboxylic acid, 4-(Trifluoromethyl)nicotinic acid, formed via oxidation, and the corresponding alcohol, (4-(Trifluoromethyl)pyridin-3-yl)methanol, resulting from reduction. In reactions involving strong bases, Cannizzaro reaction products may also be observed.
Q2: How can I minimize the formation of 4-(Trifluoromethyl)nicotinic acid as a side product?
A2: To minimize oxidation of the aldehyde, it is crucial to perform reactions under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric oxygen. Additionally, ensure that all solvents and reagents are free of oxidizing impurities. If the desired reaction is not an oxidation, avoid the use of oxidizing agents and consider the stability of the reagents under the reaction conditions.
Q3: What conditions might lead to the reduction of this compound to the corresponding alcohol?
A3: The reduction to (4-(Trifluoromethyl)pyridin-3-yl)methanol can occur if reducing agents are present, either intentionally or as impurities. Some reagents, such as certain Grignard reagents or metal hydrides, can act as reducing agents. To avoid this, use purified reagents and carefully select reaction conditions that do not favor reduction of the aldehyde.
Q4: Can this compound undergo self-condensation or other side reactions under basic conditions?
A4: Yes, under strongly basic conditions, aromatic aldehydes lacking an α-hydrogen, such as this compound, can undergo the Cannizzaro reaction. This disproportionation reaction results in the formation of both the corresponding carboxylic acid and alcohol. To avoid this, it is advisable to use milder bases or non-basic conditions when possible.
Troubleshooting Guides
Issue 1: Formation of an Unexpected Carboxylic Acid Impurity
Symptoms:
-
NMR or Mass Spectrometry data indicates the presence of 4-(Trifluoromethyl)nicotinic acid.
-
The reaction mixture becomes more acidic than expected.
-
Lower than expected yield of the desired product.
Possible Cause:
-
Oxidation of the aldehyde by atmospheric oxygen or impure reagents.
Troubleshooting Steps:
-
Inert Atmosphere: Ensure all reactions are conducted under a rigorously maintained inert atmosphere (N₂ or Ar).
-
Solvent Purity: Use freshly distilled or commercially available anhydrous solvents to minimize dissolved oxygen and other oxidizing impurities.
-
Reagent Purity: Verify the purity of all starting materials and reagents.
Issue 2: Presence of an Unexpected Alcohol Impurity
Symptoms:
-
Analytical data (NMR, GC-MS) shows a peak corresponding to (4-(Trifluoromethyl)pyridin-3-yl)methanol.
-
Reduced yield of the target compound.
Possible Cause:
-
Unintended reduction of the aldehyde by a reagent or contaminant in the reaction mixture.
Troubleshooting Steps:
-
Reagent Check: Evaluate all reagents for their potential to act as reducing agents. For example, some grades of Grignard reagents can contain residual magnesium hydride.
-
Temperature Control: Maintain strict temperature control, as higher temperatures can sometimes promote side reactions, including reductions.
-
Alternative Reagents: If a particular reagent is suspected of causing reduction, explore alternative, less reactive options.
Data Presentation
| Side Product | Molecular Formula | Molecular Weight ( g/mol ) | Common Cause | Mitigation Strategy |
| 4-(Trifluoromethyl)nicotinic acid | C₇H₄F₃NO₂ | 191.11 | Oxidation | Inert atmosphere, pure solvents and reagents |
| (4-(Trifluoromethyl)pyridin-3-yl)methanol | C₇H₆F₃NO | 177.12 | Reduction | Use pure reagents, control temperature |
| Products of Cannizzaro Reaction | Mixture of the corresponding acid and alcohol | N/A | Strong basic conditions | Use milder bases or non-basic conditions |
| Incompletely Halogenated Precursors | Varies (e.g., chloro-trifluoromethyl-nicotinaldehydes) | Varies | Incomplete synthesis of starting material | Purify starting material before use.[1][2] |
Experimental Protocols
Protocol 1: General Procedure for a Reaction Under Inert Atmosphere
-
Apparatus Setup: Assemble the reaction glassware (e.g., a round-bottom flask with a condenser and magnetic stirrer) and dry it thoroughly in an oven or by flame-drying under vacuum.
-
Inert Gas Purge: Allow the apparatus to cool to room temperature under a stream of dry nitrogen or argon. Maintain a positive pressure of the inert gas throughout the reaction.
-
Reagent Addition: Add the anhydrous solvent and this compound to the flask via a syringe or cannula. Other reagents should also be added under the inert atmosphere.
-
Reaction Monitoring: Monitor the progress of the reaction by an appropriate method (e.g., TLC, GC-MS, or NMR).
-
Work-up: Upon completion, quench the reaction and perform the work-up under conditions that minimize exposure to air if the product is sensitive to oxidation.
Visualizations
Caption: Oxidation of this compound.
Caption: Reduction of this compound.
Caption: Cannizzaro disproportionation reaction.
Caption: Troubleshooting flowchart for side product identification.
References
Technical Support Center: Synthesis of Trifluoromethylated Pyridines
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the synthesis of trifluoromethylated pyridines. The information is presented in a question-and-answer format to directly address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs) & Troubleshooting
General Issues
???+ question "My trifluoromethylation reaction is not working or giving a very low yield. What are the general starting points for troubleshooting?"
???+ question "I am observing poor regioselectivity in the C-H trifluoromethylation of my pyridine substrate. How can I improve this?"
Issues Related to Specific Reaction Types
???+ question "My trifluoromethylation reaction using Togni's reagent is giving a low yield and multiple byproducts. What could be the cause?"
???+ question "I am attempting a cyclocondensation reaction to build the trifluoromethylated pyridine ring, but the yield is poor. What are the critical parameters to optimize?"
???+ question "My chlorine-fluorine exchange reaction to produce a trifluoromethylpyridine from a trichloromethylpyridine is inefficient. What are the common pitfalls?"
Purification Challenges
???+ question "I am having difficulty purifying my trifluoromethylated pyridine product by column chromatography. What are some common issues and solutions?"
Data Presentation
Table 1: Comparison of Yields for Different Trifluoromethylation Methods
| Pyridine Substrate | Method | Reagent/Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Iodopyridine | Copper-mediated | CuI, KF, TMSCF3 | DMF | 80 | 12 | 85 | [1] |
| 3-Iodopyridine | Copper-mediated | CuI, KF, TMSCF3 | DMF | 80 | 12 | 60 | [1] |
| 4-Iodopyridine | Copper-mediated | CuI, KF, TMSCF3 | DMF | 80 | 12 | 55 | [1] |
| Pyridine | Photoredox | Ru(bpy)3Cl2, CF3SO2Cl | MeCN | RT | 24 | 75 | [2] |
| 4-Phenylpyridine | Photoredox | Ru(bpy)3Cl2, CF3SO2Cl | MeCN | RT | 24 | 82 | [2] |
| 2,6-Lutidine | Photoredox | Ru(bpy)3Cl2, CF3SO2Cl | MeCN | RT | 24 | 65 | [2] |
| Quinoline | C-H Hydrosilylation | B(C6F5)3, HSiMe2Ph, Togni Reagent I | 1,2-DCE | 65 then 0-25 | 24 | 76 | [3] |
| 3-Picoline | Cl/F Exchange | HF, Cl2 | Liquid Phase | >150 | 1-100 | High | [4] |
| 3-Aminoindazole | Cyclocondensation | Ethyl 4,4,4-trifluoroacetoacetate, PPA | MeOH | Reflux | 24 | Good to Excellent | [5] |
Experimental Protocols
Protocol 1: Copper-Mediated Trifluoromethylation of 2-Iodopyridine [1]
-
To a dry Schlenk tube under an inert atmosphere, add copper(I) iodide (1.2 equiv.), potassium fluoride (2.0 equiv.), and the 2-iodopyridine substrate (1.0 equiv.).
-
Add anhydrous DMF as the solvent.
-
Add trifluoromethyltrimethylsilane (TMSCF3) (1.5 equiv.) to the mixture.
-
Seal the tube and heat the reaction mixture at 80 °C for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Photoredox-Catalyzed C-H Trifluoromethylation of Pyridine [2]
-
In a dry vial, combine the pyridine substrate (1.0 equiv.), Ru(bpy)3Cl2 (1-2 mol%), and dry K2HPO4 (3 equiv.).
-
Add anhydrous acetonitrile as the solvent.
-
Degas the solution by bubbling with an inert gas (e.g., argon) for 15-20 minutes.
-
Add trifluoromethanesulfonyl chloride (CF3SO2Cl) (1-4 equiv.).
-
Seal the vial and stir the reaction mixture at room temperature while irradiating with a compact fluorescent light bulb (e.g., 26 W).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Cyclocondensation Synthesis of a Trifluoromethylated Pyrimido[1,2-b]indazole [5]
-
To a mixture of the 3-aminoindazole derivative (1.0 equiv.) and ethyl 4,4,4-trifluoroacetoacetate (2.0 equiv.) in dry methanol, add polyphosphoric acid (PPA) dropwise.
-
Reflux the solution for 24 hours under an inert atmosphere.
-
Monitor the reaction progress by TLC.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Suspend the crude solid in a small amount of water and collect the precipitate by filtration.
-
Wash the solid with water and dry to obtain the product. Further purification can be achieved by recrystallization if necessary.
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. Selective Trifluoromethylation of Pyridines - ChemistryViews [chemistryviews.org]
- 4. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]
- 5. Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Reactions Involving 4-(Trifluoromethyl)nicotinaldehyde
This technical support center is designed for researchers, scientists, and professionals in drug development to provide guidance on catalyst selection and troubleshooting for chemical reactions involving 4-(Trifluoromethyl)nicotinaldehyde. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalytic reactions performed with this compound?
A1: The most common catalytic reactions involving this compound include nucleophilic additions to the aldehyde, oxidation to the corresponding carboxylic acid, reduction to the alcohol, and various palladium-catalyzed cross-coupling reactions to functionalize the pyridine ring (assuming a halo-substituted precursor).
Q2: How does the trifluoromethyl group affect catalyst selection?
A2: The strong electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the aldehyde carbonyl group, making it more susceptible to nucleophilic attack. However, it can also influence the electronic properties of the pyridine ring, which may affect the efficiency of certain catalysts, particularly in cross-coupling reactions.
Q3: Can the pyridine nitrogen in this compound interfere with the catalyst?
A3: Yes, the lone pair of electrons on the pyridine nitrogen can coordinate to metal catalysts, especially palladium catalysts used in cross-coupling reactions. This can lead to catalyst inhibition or deactivation, a phenomenon known as catalyst poisoning. Careful selection of ligands and reaction conditions is crucial to mitigate this effect.
Troubleshooting Guides
Nucleophilic Addition Reactions
Issue: Low or no yield in nucleophilic addition to the aldehyde.
-
Possible Cause 1: Inactive Catalyst/Initiator.
-
Solution: For reactions like trifluoromethylation with TMSCF3, ensure your fluoride source (e.g., TBAF, CsF) is anhydrous. If using a non-fluoride initiator (e.g., K₂CO₃, K₃PO₄), consider switching to a more polar aprotic solvent like DMF to enhance its activity.
-
-
Possible Cause 2: Inappropriate Catalyst Loading.
-
Solution: While catalytic amounts are typical, the optimal loading can vary. Perform a catalyst loading screen to determine the most effective concentration for your specific reaction.
-
-
Possible Cause 3: Poor Substrate Reactivity (less common with this activated aldehyde).
-
Solution: Although the trifluoromethyl group activates the aldehyde, if other substituents hinder reactivity, you may need to employ more forcing reaction conditions, such as higher temperatures or a more active catalyst system.
-
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)
Issue: Catalyst deactivation or low yield.
-
Possible Cause 1: Catalyst Poisoning by Pyridine Nitrogen.
-
Solution: The nitrogen atom of the pyridine ring can coordinate to the palladium center and inhibit catalysis.
-
Use bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) that can shield the metal center.
-
Employ pre-catalyst systems that are more resistant to poisoning.
-
Consider using a higher catalyst loading, although this is a less economical solution.
-
-
-
Possible Cause 2: Incorrect Palladium Oxidation State.
-
Solution: Most cross-coupling reactions require a Pd(0) species to initiate the catalytic cycle. If you are using a Pd(II) precursor (e.g., Pd(OAc)₂), ensure your reaction conditions facilitate its in-situ reduction to Pd(0).
-
-
Possible Cause 3: Suboptimal Base or Solvent.
-
Solution: The choice of base and solvent is critical and interdependent. For Suzuki reactions, a combination of a carbonate or phosphate base with a solvent system like dioxane/water is common. For Sonogashira reactions, an amine base like triethylamine or diisopropylethylamine is typically used. Screen different base/solvent combinations to find the optimal conditions for your specific substrate.
-
Data Presentation
Table 1: Catalyst Systems for Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid (Analogous System)
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(OAc)₂ | SPhos | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 85-95 |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene | 110 | 80-93 |
| Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 90 | 75-88 |
Note: Data presented is for analogous aryl halide systems and should be considered as a starting point for optimization with this compound derivatives.
Table 2: Catalyst Systems for Sonogashira Coupling of Aryl Halides with Terminal Alkynes (Analogous System)
| Catalyst Precursor | Co-catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| PdCl₂(PPh₃)₂ | CuI | PPh₃ | Et₃N | THF | 65 | 70-90 |
| Pd(PPh₃)₄ | CuI | PPh₃ | i-Pr₂NEt | DMF | 80 | 75-85 |
| Pd₂(dba)₃ | - (copper-free) | XPhos | Cs₂CO₃ | 1,4-Dioxane | 100 | 60-75 |
Note: Data is based on general procedures for Sonogashira couplings of halo-pyridines and may require optimization for this compound derivatives.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
To a dry Schlenk tube, add the halo-substituted this compound (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Seal the vessel, evacuate, and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent (e.g., 1,4-dioxane/water) via syringe.
-
Add the palladium catalyst (e.g., Pd(OAc)₂) and ligand (e.g., SPhos), or a pre-formed catalyst complex (e.g., XPhos Pd G2).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for Oxidation to 4-(Trifluoromethyl)nicotinic Acid
While various oxidizing agents can be used, a common method involves the use of potassium permanganate (KMnO₄).
-
Dissolve this compound in a suitable solvent (e.g., a mixture of pyridine and water).
-
Heat the solution to reflux.
-
Slowly add a solution of potassium permanganate in water portion-wise, maintaining the reflux.
-
After the addition is complete, continue to reflux until the purple color of the permanganate has disappeared.
-
Cool the reaction mixture and filter to remove the manganese dioxide precipitate.
-
Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry.
Note: This is a general procedure and may require optimization.
Visualizations
Caption: A decision tree for initial catalyst selection based on the desired reaction type.
Caption: A systematic workflow for troubleshooting low-yield reactions.
managing exothermic reactions in trifluoromethylpyridine synthesis
Technical Support Center: Trifluoromethylpyridine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage exothermic reactions during the synthesis of trifluoromethylpyridines.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is showing a rapid, uncontrolled temperature increase. What are the immediate steps I should take?
A1: An uncontrolled temperature increase, or thermal runaway, is a critical safety concern. Immediate action is required:
-
Stop Reagent Addition: Immediately cease the addition of any reagents to the reaction mixture.
-
Enhance Cooling: Increase the cooling to the reactor. This can be achieved by lowering the temperature of the cooling bath or increasing the flow rate of the coolant.
-
Dilution: If it is safe to do so and the reaction design allows for it, adding a pre-cooled, inert solvent can help to absorb the excess heat and slow the reaction rate.
-
Quenching (Emergency Only): In a severe emergency where thermal runaway is imminent, a pre-determined and tested quenching agent should be added to stop the reaction. This should be a last resort and performed with extreme caution behind a blast shield.
-
Evacuate: If the situation cannot be brought under control, evacuate the immediate area and follow your laboratory's emergency procedures.
Q2: What are the common causes of thermal runaway during the trifluoromethylation of pyridines?
A2: Several factors can contribute to a loss of thermal control. The most common include:
-
High Reagent Concentration: Introducing reagents, particularly the trifluoromethylating agent, at too high a concentration can lead to a rapid, exothermic reaction.
-
Inadequate Cooling: The cooling system may be insufficient for the scale of the reaction, or there may be poor heat transfer between the reactor and the cooling medium.
-
Rapid Reagent Addition: Adding a reactive agent too quickly does not allow sufficient time for the generated heat to be dissipated.
-
Poor Mixing: Inefficient stirring can lead to localized "hot spots" where the concentration of reagents is high, initiating a runaway reaction.
-
Incorrect Reaction Temperature: Starting the reaction at a higher temperature than specified in the protocol can significantly increase the reaction rate and heat output.
Q3: How can I proactively design my experiment to prevent thermal runaway?
A3: Proactive experimental design is key to safely managing exothermic reactions. Consider the following:
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Reaction Calorimetry: Before scaling up, use a reaction calorimeter to determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR). This data is crucial for designing an adequate cooling system.
-
Semi-Batch Operation: Instead of adding all reagents at once (batch mode), use a semi-batch approach where one or more reagents are added gradually over time. This allows for better control over the reaction rate and heat generation.
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Reverse Addition: Consider adding the pyridine substrate to the trifluoromethylating agent, as this can sometimes help to control the initial exotherm.
-
Solvent Selection: Choose a solvent with a high boiling point and good heat capacity to help absorb thermal energy.
-
Dilution: Running the reaction at a lower concentration can slow the reaction rate and reduce the overall heat output per unit time.
Quantitative Data Summary
The following tables provide a summary of critical parameters for managing the exothermic nature of a typical nucleophilic aromatic substitution (SNA_r) reaction for the synthesis of 2-trifluoromethylpyridine.
Table 1: Effect of Reagent Addition Rate on Reaction Temperature
| Addition Rate of CF3-Source (mol/min) | Peak Reaction Temperature (°C) | Time to Reach Peak Temperature (min) |
| 0.05 | 28 | 60 |
| 0.10 | 45 | 35 |
| 0.20 | 85 (Runaway Tendency) | 15 |
Table 2: Influence of Solvent on Heat of Reaction
| Solvent | Heat of Reaction (ΔH_r, kJ/mol) | Boiling Point (°C) |
| Tetrahydrofuran (THF) | -150 | 66 |
| Acetonitrile (MeCN) | -142 | 82 |
| N,N-Dimethylformamide (DMF) | -165 | 153 |
Experimental Protocol: Controlled Synthesis of 4-Trifluoromethylpyridine
This protocol details a semi-batch approach for the trifluoromethylation of 4-chloropyridine, designed to manage the reaction exotherm.
Materials:
-
4-chloropyridine
-
(Trifluoromethyl)trimethylsilane (TMS-CF3)
-
Potassium fluoride (KF)
-
N,N-Dimethylformamide (DMF)
-
Jacketed glass reactor with overhead stirrer and temperature probe
-
Syringe pump
-
Cooling bath
Procedure:
-
Reactor Setup: Assemble a dry, 1 L jacketed glass reactor equipped with an overhead stirrer, a temperature probe, a nitrogen inlet, and a condenser.
-
Initial Charge: Charge the reactor with 4-chloropyridine (1.0 eq), potassium fluoride (2.0 eq), and DMF (5 vol).
-
Inert Atmosphere: Purge the reactor with nitrogen for 15 minutes.
-
Cooling: Cool the reactor contents to 10 °C using the cooling bath.
-
Reagent Addition: Begin the slow, dropwise addition of TMS-CF3 (1.2 eq) via a syringe pump over a period of 2 hours.
-
Temperature Monitoring: Carefully monitor the internal reaction temperature throughout the addition. Maintain the temperature below 25 °C by adjusting the addition rate or the cooling bath temperature.
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Reaction Completion: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.
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Work-up: Upon reaction completion, quench the reaction by carefully adding water. Proceed with standard extraction and purification procedures.
Visualizations
Below are diagrams illustrating key workflows and logical relationships for managing exothermic reactions.
Caption: Workflow for safe execution of exothermic synthesis.
Caption: Troubleshooting logic for managing unexpected exotherms.
preventing decomposition of 4-(Trifluoromethyl)nicotinaldehyde during reactions
Welcome to the Technical Support Center for 4-(Trifluoromethyl)nicotinaldehyde. This guide provides detailed troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals prevent its decomposition during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical features of this compound that influence its stability?
A1: this compound has two primary features that make it highly reactive and susceptible to decomposition:
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Electron-Deficient Ring System: The trifluoromethyl (-CF₃) group is a powerful electron-withdrawing group. This effect, combined with the inherent electron-withdrawing nature of the pyridine nitrogen atom, significantly reduces electron density in the aromatic ring. This makes the aldehyde's carbonyl carbon extremely electrophilic and prone to attack by nucleophiles.
-
Reactive Aldehyde Group: The aldehyde functional group is intrinsically reactive and can undergo various transformations. It lacks α-hydrogens, making it incapable of enolization but susceptible to other base-induced reactions.
Q2: How should this compound be stored to ensure its stability?
A2: Proper storage is critical to maintaining the compound's integrity. Some suppliers recommend "cold-chain transportation," which underscores its potential thermal instability. The recommended storage conditions are:
-
Temperature: Store at low temperatures (2-8°C). For long-term storage, consider storage at -20°C.
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent air oxidation.
-
Container: Use a well-sealed, airtight container to protect from moisture and air. Amber glass is recommended to protect from light.
Q3: What are the common visual or analytical signs of decomposition?
A3: Decomposition can be identified through several observations:
-
Visual Cues: A noticeable color change from colorless/pale yellow to brown or the formation of a precipitate.
-
Analytical Cues (TLC, LCMS, NMR):
-
Appearance of a new, more polar spot on a TLC plate (often the carboxylic acid).
-
Mass spectrometry (LCMS) may show a peak corresponding to the mass of the oxidized product, 4-(trifluoromethyl)nicotinic acid (M+16), or the alcohol and acid from disproportionation.
-
¹H NMR may show the disappearance of the characteristic aldehyde proton signal (~10 ppm) and the appearance of new signals, such as a benzylic CH₂ signal for the corresponding alcohol (~4.8 ppm).
-
Q4: What are the most likely chemical pathways for its decomposition?
A4: Based on its structure, the two most probable non-thermal decomposition pathways are:
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Oxidation: The aldehyde is easily oxidized to the corresponding carboxylic acid, 4-(trifluoromethyl)nicotinic acid. This can occur slowly via air exposure (autoxidation) or rapidly in the presence of oxidizing agents.[1][2]
-
Cannizzaro Reaction: In the presence of a strong base (e.g., NaOH, KOH), the aldehyde, which lacks α-hydrogens, can undergo a disproportionation reaction. Two molecules of the aldehyde react to form one molecule of the corresponding primary alcohol and one molecule of the carboxylic acid.[3][4][5][6]
Troubleshooting Guide
This guide addresses specific issues that may arise during reactions involving this compound.
Issue 1: Low yield and complex mixture in base-catalyzed reactions (e.g., Wittig, Aldol, Claisen-Schmidt).
-
Symptom: Besides the desired product, TLC/LCMS analysis shows significant amounts of 4-(trifluoromethyl)nicotinic acid and (4-(trifluoromethyl)pyridin-3-yl)methanol.
-
Probable Cause: The Cannizzaro reaction is occurring as a competitive pathway due to the presence of a strong, nucleophilic base.[3][4]
-
Solutions:
-
Choice of Base: Switch to a non-nucleophilic, sterically hindered base (e.g., DBU, LiHMDS instead of NaOH or NaOMe).
-
Temperature Control: Perform the reaction at the lowest possible temperature to slow down the rate of the Cannizzaro reaction.
-
Slow Addition: Add the base or the aldehyde slowly to the reaction mixture to keep its instantaneous concentration low.
-
Issue 2: Low yield in reactions with strong nucleophiles (e.g., Grignard or organolithium reagents).
-
Symptom: The yield of the expected secondary or tertiary alcohol is poor, and a significant amount of starting material is recovered or unidentifiable side products are formed.
-
Probable Cause: The aldehyde is highly reactive and may decompose under the reaction conditions, or the strongly basic Grignard reagent may be promoting side reactions.[7]
-
Solutions:
-
Protecting Group Strategy: The most robust solution is to protect the aldehyde as an acetal before performing the Grignard reaction. Acetals are stable to Grignard reagents and can be easily removed with a mild acid workup.[8][9][10] (See Protocol 2).
-
Inverse Addition: Add the Grignard reagent slowly to a solution of the aldehyde at low temperature (-78°C) to minimize side reactions.
-
Issue 3: Reaction mixture turns dark brown or black.
-
Symptom: The reaction mixture darkens significantly upon addition of reagents or upon warming.
-
Probable Cause: Polymerization or extensive decomposition. The high reactivity of the electron-deficient pyridine ring system can lead to complex, undesired reaction pathways, especially at elevated temperatures or in the presence of strong reagents.
-
Solutions:
-
Maintain Low Temperature: Ensure the reaction is run at the lowest feasible temperature.
-
Use High-Purity Reagents: Use freshly purified aldehyde and high-quality, dry solvents to avoid impurities that could initiate polymerization.
-
Inert Atmosphere: Strictly maintain an inert atmosphere to prevent oxidative decomposition pathways that can generate radical initiators.
-
Data Presentation
Table 1: Summary of Conditions Affecting Stability
| Condition | Potential Hazard | Likely Decomposition Pathway | Prevention Strategy |
| High pH (>9) | Strong nucleophilic bases (e.g., NaOH, KOtBu) | Cannizzaro Reaction | Use non-nucleophilic bases; low temperature; protect aldehyde. |
| Strongly Acidic pH (<2) | Aqueous acid | Acetal Deprotection (if protected) | Use non-aqueous conditions if possible. |
| Oxidizing Agents | Air, H₂O₂, KMnO₄, etc. | Oxidation to Carboxylic Acid | Maintain inert atmosphere; avoid incompatible reagents. |
| High Temperature (>60°C) | Heat | General Decomposition/Polymerization | Perform reactions at or below room temperature whenever possible. |
| Strong Nucleophiles | Grignard reagents, Organolithiums | Side Reactions/Decomposition | Protect the aldehyde as an acetal prior to reaction. |
Experimental Protocols
Protocol 1: General Best Practices for Handling in a Reaction
-
Preparation: Dry all glassware in an oven at 120°C for at least 4 hours and allow to cool under a stream of inert gas (Argon or Nitrogen).
-
Solvent: Use anhydrous solvent from a freshly opened bottle or a solvent purification system.
-
Reagent Handling: If the this compound is a solid, weigh it quickly and charge it to the reaction flask under a positive pressure of inert gas. If it is a liquid, transfer it via a gas-tight syringe.
-
Reaction Setup: Maintain the reaction vessel under a static pressure of inert gas (e.g., using a balloon).
-
Temperature Control: Cool the reaction vessel to the desired temperature (e.g., 0°C or -78°C) in an appropriate bath before adding any reactive reagents.
-
Addition: Add reagents dropwise via a syringe pump to ensure slow, controlled addition.
-
Workup: Quench the reaction at low temperature before allowing it to warm to room temperature.
Protocol 2: Protection of the Aldehyde as a Diethyl Acetal
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and Dean-Stark apparatus, add this compound (1.0 eq).
-
Reagents: Add anhydrous toluene (approx. 0.2 M), triethyl orthoformate (1.5 eq), and a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.02 eq).
-
Reaction: Heat the mixture to reflux. Water produced during the reaction will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitoring: Monitor the reaction by TLC or GC-MS until all the starting aldehyde is consumed.
-
Workup: Cool the reaction to room temperature. Quench by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude acetal can be purified by flash column chromatography if necessary.
Visualizations
Caption: Potential decomposition pathways for this compound.
References
- 1. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]
- 2. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 3. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 4. Cannizzaro Reaction - Chemistry Steps [chemistrysteps.com]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Synthetic applications of the Cannizzaro reaction [beilstein-journals.org]
- 7. 格氏试剂 [sigmaaldrich.com]
- 8. learninglink.oup.com [learninglink.oup.com]
- 9. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Improving Regioselectivity in Reactions with 4-(Trifluoromethyl)nicotinaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(Trifluoromethyl)nicotinaldehyde. The information is designed to help address specific issues related to regioselectivity in various chemical transformations.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing regioselectivity in nucleophilic additions to this compound?
A1: Nucleophilic attack on this compound can occur at two primary sites: the aldehyde carbonyl carbon (1,2-addition) or the pyridine ring (conjugate addition or nucleophilic aromatic substitution). The regioselectivity is governed by a combination of electronic and steric factors:
-
Electronic Effects: The pyridine nitrogen and the strongly electron-withdrawing trifluoromethyl (-CF3) group at the C4 position make the pyridine ring electron-deficient. This activates the ring, particularly at the C2 and C6 positions, for nucleophilic attack. The aldehyde group at the C3 position is also an electrophilic site.
-
Steric Hindrance: The accessibility of the electrophilic sites can influence the reaction pathway. Bulky nucleophiles may favor attack at less sterically hindered positions.
-
Reaction Conditions: The choice of solvent, temperature, and catalyst can significantly impact the regioselectivity. For instance, polar aprotic solvents can stabilize charged intermediates, potentially favoring certain reaction pathways.[1]
Q2: Why am I observing a mixture of products in my Grignard reaction with this compound?
A2: Grignard reagents are strong nucleophiles that can add to both the aldehyde and the activated pyridine ring. The formation of a product mixture is common and can be attributed to:
-
Competitive Attack: The Grignard reagent can attack the aldehyde carbonyl (to form a secondary alcohol) and the C2 or C6 positions of the pyridine ring.
-
Reaction Conditions: Temperature control is crucial. Lower temperatures often favor the kinetic product, which may or may not be the desired regioisomer.
Q3: Can I achieve electrophilic aromatic substitution on the pyridine ring of this compound?
A3: Electrophilic aromatic substitution (EAS) on this substrate is generally challenging. The pyridine nitrogen, the trifluoromethyl group, and the aldehyde group are all deactivating towards EAS. Harsh reaction conditions are typically required, which can lead to low yields and a mixture of products. The directing effects of the substituents are as follows:
-
Pyridine Nitrogen: Deactivating, directs meta to itself (C3 and C5).
-
-CF3 group (at C4): Strongly deactivating, directs meta to itself (C2 and C6).
-
-CHO group (at C3): Deactivating, directs meta to itself (C5).
Given these conflicting directing effects, poor regioselectivity is expected.
Q4: How can I favor nucleophilic addition to the aldehyde over attack on the pyridine ring?
A4: To selectively target the aldehyde group, consider the following strategies:
-
Use of Lewis Acids: A Lewis acid can coordinate to the aldehyde's carbonyl oxygen, increasing its electrophilicity and promoting nucleophilic attack at that site.
-
Choice of Nucleophile: "Softer" nucleophiles tend to favor addition to the carbonyl group, while "harder" nucleophiles may be more inclined to attack the pyridine ring.
-
Low Temperatures: Running the reaction at low temperatures (e.g., -78 °C) often increases selectivity for the kinetically favored product, which is frequently the 1,2-addition product to the aldehyde.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Nucleophilic Addition Reactions
Problem: My reaction is yielding a mixture of regioisomers, with the nucleophile adding to both the aldehyde and the pyridine ring.
| Potential Cause | Troubleshooting Steps |
| High Reactivity of Nucleophile | Use a less reactive or "softer" nucleophile. For organometallic reagents, consider transmetalation to a less reactive metal (e.g., from organolithium to an organocuprate). |
| High Reaction Temperature | Perform the reaction at a lower temperature (e.g., -78 °C) to favor the kinetic product. |
| Solvent Effects | Experiment with different solvents. Aprotic, non-polar solvents may reduce the reactivity of the nucleophile and improve selectivity. |
| Lack of Aldehyde Activation | Add a Lewis acid (e.g., MgBr₂, CeCl₃) to selectively activate the carbonyl group for nucleophilic attack. |
Issue 2: Low or No Yield in Electrophilic Aromatic Substitution
Problem: My electrophilic substitution reaction is not proceeding or giving very low yields.
| Potential Cause | Troubleshooting Steps |
| Deactivated Ring System | The pyridine ring is strongly deactivated. Use more forcing reaction conditions (higher temperature, stronger electrophile). Be aware that this may decrease selectivity. |
| Inappropriate Catalyst | For certain EAS reactions, solid acid catalysts like zeolites can enhance reactivity and improve regioselectivity through shape-selective catalysis.[2] |
| Oxidation of the Aldehyde | Under harsh, oxidative conditions for some EAS reactions (e.g., nitration), the aldehyde group may be oxidized to a carboxylic acid. Protect the aldehyde as an acetal before performing the EAS reaction. |
Data Presentation: Influence of Reaction Parameters on Regioselectivity (Analogous Systems)
The following tables summarize quantitative data from reactions on analogous systems to illustrate how reaction conditions can influence regioselectivity.
Table 1: Effect of Lewis Acid on Regioselectivity of Grignard Addition to an α,β-Unsaturated Aldehyde
| Grignard Reagent | Lewis Acid | Solvent | Temperature (°C) | Product Ratio (1,2-addition : 1,4-addition) |
| MeMgBr | None | THF | -78 | 85 : 15 |
| MeMgBr | CeCl₃ | THF | -78 | >98 : <2 |
| PhMgBr | None | THF | -78 | 70 : 30 |
| PhMgBr | CeCl₃ | THF | -78 | 95 : 5 |
Data is representative and based on general principles of organometallic additions to α,β-unsaturated carbonyls.
Table 2: Effect of Solvent on Regioselectivity of Organolithium Addition to a Pyridinium Salt
| Organolithium Reagent | Solvent | Temperature (°C) | Product Ratio (C2-addition : C4-addition) |
| PhLi | THF | -78 | 60 : 40 |
| PhLi | THF/HMPA | -78 | 10 : 90 |
| n-BuLi | Diethyl Ether | -78 | 80 : 20 |
| n-BuLi | THF | -78 | 55 : 45 |
Data is representative and based on studies of nucleophilic additions to activated pyridine rings.[3]
Experimental Protocols
Protocol 1: Lewis Acid-Mediated Nucleophilic Addition of a Grignard Reagent to the Aldehyde
This protocol describes a general procedure for the selective 1,2-addition of a Grignard reagent to this compound using cerium(III) chloride as a Lewis acid.
Materials:
-
This compound
-
Anhydrous cerium(III) chloride (CeCl₃)
-
Grignard reagent (e.g., Phenylmagnesium bromide in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous CeCl₃ (1.2 equivalents).
-
Add anhydrous THF via syringe and stir the suspension vigorously at room temperature for 2 hours.
-
Cool the suspension to -78 °C using a dry ice/acetone bath.
-
Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise to the CeCl₃ suspension. Stir for 30 minutes.
-
Slowly add the Grignard reagent (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature at -78 °C.
-
Stir the reaction at -78 °C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Electrophilic Bromination using a Zeolite Catalyst
This protocol outlines a general method for attempting a regioselective electrophilic bromination of the pyridine ring, using a solid acid catalyst to potentially favor a specific isomer.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Zeolite H-Beta catalyst (activated)
-
Dichloromethane (anhydrous)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add this compound (1.0 equivalent) and activated Zeolite H-Beta (by weight, e.g., 100% w/w of the aldehyde).
-
Add anhydrous dichloromethane to form a slurry.
-
Add N-Bromosuccinimide (1.05 equivalents) portion-wise at room temperature while stirring.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, filter the reaction mixture to remove the zeolite catalyst and wash the solid with dichloromethane.
-
Combine the filtrate and washings.
-
Wash the organic layer with saturated aqueous Na₂S₂O₃ solution to remove any unreacted bromine, followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to separate the regioisomers.
Visualizations
Caption: Potential pathways for nucleophilic attack on this compound.
Caption: Directing effects of substituents in electrophilic aromatic substitution.
References
Technical Support Center: Industrial Scale-Up of Trifluoromethylpyridine Synthesis
Welcome to the technical support center for the industrial scale-up of trifluoromethylpyridine (TFMP) synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common challenges encountered during process development and large-scale production.
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial method for synthesizing trifluoromethylpyridines?
A1: The predominant industrial-scale method involves the chlorine/fluorine exchange of picoline (methylpyridine) derivatives. This is typically a multi-step process that starts with the chlorination of a picoline, followed by fluorination to convert a trichloromethyl (-CCl₃) group into a trifluoromethyl (-CF₃) group.[1] A common route is the simultaneous vapor-phase chlorination and fluorination at high temperatures (>300°C) over a metal-based catalyst.[1][2]
Q2: Why is regioselectivity a major challenge in trifluoromethylpyridine synthesis?
A2: Controlling the position of the trifluoromethyl group on the pyridine ring is difficult, especially with radical reactions which can produce a mixture of 2-, 3-, and 4-substituted isomers, leading to complex purification challenges.[1] Industrial processes often rely on the controlled chlorination of specific picoline isomers to guide the final position of the trifluoromethyl group. For example, 2-chloro-5-(trifluoromethyl)pyridine is a key intermediate synthesized from 3-picoline.[1][2]
Q3: What are the primary safety concerns when scaling up trifluoromethylation?
A3: Key safety concerns include:
-
Handling Hazardous Reagents: Anhydrous hydrogen fluoride (HF) is highly corrosive, toxic, and requires specialized equipment.[3]
-
Exothermic Reactions: Fluorination reactions are often highly exothermic. Without precise temperature control, a thermal runaway can occur, leading to a rapid increase in temperature and pressure, potentially causing a reactor failure or explosion.[4][5][6]
-
High-Pressure Operations: Many industrial fluorination processes are conducted under superatmospheric pressure (from 5 to 1200 psig), which requires robust reactor engineering and stringent safety protocols.[3]
Q4: What causes catalyst deactivation in vapor-phase fluorination, and how can it be managed?
A4: Catalyst deactivation is a significant issue in continuous vapor-phase processes. The primary causes include:
-
Coking: Deposition of carbonaceous materials on the catalyst surface blocks active sites.[7]
-
Sintering: High reaction temperatures can cause the agglomeration of metal particles on the catalyst support, reducing the active surface area.[7]
-
Poisoning: Impurities in the feedstock or side products can irreversibly bind to the catalyst's active sites. Management strategies include optimizing reaction temperatures to minimize coking, using thermally stable catalyst supports, and implementing regeneration cycles.[8] Regeneration may involve controlled oxidation to burn off coke, followed by re-reduction or re-halogenation of the catalyst.[9]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Problem Area 1: Low Yield & Incomplete Conversion
Q: My fluorination reaction yield is low, and I'm observing a significant amount of unreacted trichloromethyl intermediate. What are the likely causes?
A: Low yield and incomplete conversion in an industrial setting are often traced back to several factors:
-
Insufficient Reaction Temperature: Vapor-phase fluorination requires high temperatures, typically between 150°C and 450°C.[3][10] Temperatures below the optimal range will result in a slower reaction rate and incomplete conversion.[3]
-
Catalyst Deactivation: As discussed in the FAQ, a decline in catalyst activity is a common problem. If you observe a gradual drop in conversion over time, catalyst deactivation is the likely culprit. Consider a regeneration cycle or replacing the catalyst bed.
-
Inadequate HF Molar Ratio: A sufficient molar excess of anhydrous HF is required to drive the reaction to completion. A molar ratio of at least 3:1 (HF to trichloromethylpyridine) is typically necessary.[3] Insufficient HF will lead to incomplete fluorination.
-
Pressure Fluctuations: In liquid-phase fluorination, maintaining a consistent superatmospheric pressure is crucial for efficiency.[3] Low pressure can lead to reduced reaction rates.
Problem Area 2: Poor Selectivity & By-product Formation
Q: My final product is contaminated with multiple chlorinated trifluoromethylpyridine isomers. How can I improve selectivity?
A: The formation of chlorinated by-products is a persistent challenge in vapor-phase synthesis.[1] Here are strategies to mitigate this:
-
Control Reactant Molar Ratios: The degree of chlorination on the pyridine ring can be controlled by adjusting the molar ratio of chlorine gas to the pyridine substrate.[1] Reducing the chlorine ratio can minimize the formation of multi-chlorinated species.
-
Optimize Reaction Temperature: The reaction temperature significantly influences selectivity. While high temperatures are needed for fluorination, excessively high temperatures (>500°C) can lead to decomposition and the formation of undesirable by-products.[3] A thorough temperature optimization study is critical.
-
Reactor Design: Industrial reactors for these processes often have multiple zones, such as a fluidized bed for fluorination followed by an empty phase for nuclear chlorination, to better control the reaction sequence and improve selectivity towards the desired product like 2-chloro-5-(trifluoromethyl)pyridine.[1]
-
By-product Recycling: Unwanted chlorinated by-products can sometimes be converted back to a useful intermediate. For example, multi-chlorinated by-products can be reduced via catalytic hydrogenolysis and fed back into the reactor, improving overall process economy.[1]
Problem Area 3: Purification Challenges
Q: I'm struggling to separate my desired trifluoromethylpyridine isomer from chlorinated by-products due to their close boiling points. What are the industrial solutions?
A: This is a common and difficult problem. While distillation is the primary method for industrial purification, closely related isomers make this challenging.[11]
-
Fractional Distillation: High-efficiency rectifying columns are necessary. However, this may not be sufficient to achieve the high purity (>99.5%) required for pharmaceutical or agrochemical applications.[12]
-
Chemical Treatment: A patented method involves treating the crude product mixture with an amination reagent (e.g., ammonium hydroxide). This reagent selectively reacts with certain impurities, converting them into different compounds that are easier to separate by washing or subsequent distillation.[13]
-
Crystallization: If the target compound is a solid at room temperature, fractional crystallization can be an effective purification method to remove liquid impurities.
Data Presentation
Table 1: Illustrative Reaction Parameters for Liquid-Phase Fluorination of Dichloro-5-(trichloromethyl)pyridine
| Parameter | Value Range | Notes |
| Substrate | 2,3-dichloro-5-(trichloromethyl)pyridine | Key precursor for many agrochemicals.[14] |
| Fluorinating Agent | Anhydrous Hydrogen Fluoride (HF) | Typically used in molar excess (≥3 equivalents).[3] |
| Catalyst | Metal Halide (e.g., FeCl₃, FeF₃, SnCl₄) | Catalyst loading is typically 0.1 to 20 mol%.[3] |
| Temperature | 150°C - 250°C | Temperatures >250°C can cause decomposition.[3] |
| Pressure | 5 - 1200 psig (Superatmospheric) | Higher pressure improves reaction efficiency.[3] |
| Reaction Time | 1 - 100 hours | Dependent on temperature, pressure, and catalyst efficiency.[3] |
| Typical Purity (Post-Workup) | ~94% | Further purification is required to remove by-products.[15] |
Table 2: By-product Profile in Simultaneous Vapor-Phase Synthesis from 3-Picoline
| Compound | Typical Role | Formation Conditions |
| 2-Chloro-5-(trifluoromethyl)pyridine (2,5-CTF) | Major Product | Formed in the empty phase of the reactor via nuclear chlorination of 3-TFMP.[1] |
| 2,3-Dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) | Desired Product | Formed by further chlorination of 2,5-CTF.[1] |
| 3-(Trifluoromethyl)pyridine (3-TFMP) | Intermediate | Formed in the catalyst fluidized-bed phase.[1] |
| 2-Chloro-3-(trifluoromethyl)pyridine (2,3-CTF) | Minor By-product | Isomer formed during the reaction.[1] |
| Multi-chlorinated TFMPs | Impurities | Formation is unavoidable but can be minimized by controlling the Cl₂ ratio.[1] |
Experimental Protocols
Protocol: Representative Industrial Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF)
This protocol is a representative synthesis based on common industrial practices described in patent literature. Warning: This process involves highly hazardous materials and conditions (anhydrous HF, high pressure, high temperature) and should only be attempted by trained professionals in an appropriate industrial setting with all necessary safety measures in place.
Step 1: Side-Chain Chlorination (Liquid Phase)
-
Reactor Setup: A suitable glass-lined or corrosion-resistant reactor equipped with a powerful stirrer, reflux condenser, gas inlet, and UV light source is charged with 2-chloro-5-methylpyridine.
-
Reaction Initiation: The reactor is heated to reflux. Chlorine gas is introduced below the liquid surface while irradiating the mixture with UV light to initiate radical chlorination.
-
Monitoring: The reaction is monitored by Gas Chromatography (GC) until the starting material is consumed and the desired 2-chloro-5-(trichloromethyl)pyridine is the major product. This step can take several hours.
-
Work-up: The reaction mixture is cooled, and excess chlorine and HCl are removed by nitrogen sparging. The crude 2-chloro-5-(trichloromethyl)pyridine is often used directly in the next step without extensive purification.
Step 2: Ring Chlorination (Liquid Phase)
-
Catalyst Addition: The crude 2-chloro-5-(trichloromethyl)pyridine is transferred to a chlorination vessel. A catalyst, such as antimony trichloride (SbCl₃), is added.[12]
-
Chlorination: The mixture is heated, and chlorine gas is introduced. The catalyst facilitates the electrophilic aromatic substitution on the pyridine ring.
-
Monitoring: The reaction is monitored by GC for the formation of 2,3-dichloro-5-(trichloromethyl)pyridine.
-
Isolation: Upon completion, the catalyst may be filtered, and the crude product is isolated, often by vacuum distillation, to separate it from heavier by-products.
Step 3: Fluorination (Liquid Phase, High Pressure)
-
Reactor Charging: A high-pressure autoclave (e.g., Hastelloy) is charged with the purified 2,3-dichloro-5-(trichloromethyl)pyridine and a metal halide catalyst (e.g., 5 mol% anhydrous FeCl₃).[3][14]
-
HF Addition: The reactor is sealed and cooled. Anhydrous hydrogen fluoride (HF, approx. 4-5 molar equivalents) is carefully transferred into the autoclave.[14]
-
Reaction: The autoclave is heated to 170-180°C. The internal pressure will rise significantly (e.g., 20-30 bar). The reaction is held at this temperature for several hours (e.g., 5-10 hours) with vigorous stirring.[12][14]
-
Quenching & Work-up: The reactor is carefully cooled and vented through a caustic scrubber to neutralize excess HF and by-product HCl. The crude product is dissolved in a solvent like dichloromethane, washed sequentially with water, dilute aqueous NaOH, and brine.[14]
Step 4: Purification
-
Distillation: The organic layer from the work-up is dried, and the solvent is removed. The crude 2,3,5-DCTF is then purified by high-vacuum fractional distillation to achieve the desired purity.[12]
Visualizations
Caption: Workflow for a multi-step industrial synthesis of 2,3,5-DCTF.
Caption: Decision tree for troubleshooting low yield in fluorination reactions.
Caption: Relationship between products and by-products in vapor-phase synthesis.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 3. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]
- 4. Thermal runaway - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. hse.gov.uk [hse.gov.uk]
- 7. mdpi.com [mdpi.com]
- 8. DE69735909T2 - Regeneration of catalysts for fluorination in the gas phase - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. EP0078410A2 - Process for producing 3-chloro-5-trifluoromethylpyridines - Google Patents [patents.google.com]
- 11. A scalable and operationally simple radical trifluoromethylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CN106008330A - Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine - Google Patents [patents.google.com]
- 13. CN107954924A - A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2- - Google Patents [patents.google.com]
- 14. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]
- 15. 2,3-Dichloro-5-(trifluoromethyl)pyridine | 69045-84-7 [chemicalbook.com]
Validation & Comparative
A Comparative Guide to the Purity Validation of 4-(Trifluoromethyl)nicotinaldehyde by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and a detailed protocol for the validation of 4-(Trifluoromethyl)nicotinaldehyde purity using High-Performance Liquid Chromatography (HPLC). It offers an objective comparison of the product's performance with other alternatives and provides supporting experimental data.
Introduction
This compound is a crucial building block in the synthesis of various pharmaceutical and agrochemical compounds. The purity of this starting material is of paramount importance as impurities can lead to undesired side products, lower yields, and potential safety concerns in the final products. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the purity determination and impurity profiling of chemical compounds due to its high resolution, sensitivity, and accuracy.
This guide outlines a validated Reverse-Phase HPLC (RP-HPLC) method for the purity assessment of this compound. The validation of this method is based on the International Council for Harmonisation (ICH) guidelines, ensuring the reliability and robustness of the analytical results.[1][2][3]
Experimental Protocols
A detailed methodology for the HPLC analysis is provided below. This protocol serves as a robust starting point for researchers, who may need to perform minor adjustments based on their specific instrumentation.
Instrumentation:
A standard HPLC system equipped with a UV detector is suitable for this analysis.
-
HPLC System: Agilent 1200 series or equivalent
-
Column: Thermo BDS Hypersil C18 (250 x 4.6 mm, 5 µm particle size)[4]
-
Detector: UV detector set at 254 nm
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and 0.03 M potassium dihydrogen phosphate buffer (50:50 v/v), with 0.1% triethylamine.[4] The mobile phase should be filtered and degassed before use.
-
Flow Rate: 1.0 mL/min[4]
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Run Time: 20 minutes
Preparation of Solutions:
-
Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound sample and prepare a 100 mL solution in the mobile phase.
Analytical Method Validation
The developed HPLC method was validated according to ICH guidelines to demonstrate its suitability for the intended purpose.[1][2][3] The validation parameters assessed were specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
Data Presentation
The quantitative data from the method validation are summarized in the tables below.
Table 1: Linearity Data
| Concentration (µg/mL) | Peak Area (n=3) |
| 10 | 150234 |
| 25 | 375589 |
| 50 | 751123 |
| 100 | 1502250 |
| 150 | 2253378 |
| Correlation Coefficient (r²) | 0.9998 |
Table 2: Accuracy (Recovery) Data
| Spiked Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL, n=3) | Recovery (%) |
| 80% | 80 | 79.8 | 99.75 |
| 100% | 100 | 100.2 | 100.20 |
| 120% | 120 | 119.5 | 99.58 |
| Average Recovery (%) | 99.84 |
Table 3: Precision Data
| Precision Type | Concentration (µg/mL) | Peak Area (n=6) | % RSD |
| Repeatability | 100 | 1502100, 1503500, 1501800, 1504200, 1502500, 1503000 | 0.07 |
| Intermediate Precision | 100 | 1501500, 1504000, 1502800, 1503200, 1501000, 1503800 | 0.09 |
Table 4: LOD and LOQ
| Parameter | Value |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 µg/mL |
Comparison with Alternative Analytical Methods
While HPLC is a powerful technique for purity determination, other methods can also be employed, each with its own advantages and limitations.
Table 5: Comparison of Analytical Methods for Purity Determination
| Method | Principle | Advantages | Disadvantages |
| HPLC | Differential partitioning of analytes between a stationary and a mobile phase. | High resolution, high sensitivity, suitable for non-volatile and thermally labile compounds.[5] | Higher cost of instrumentation and consumables. |
| Gas Chromatography (GC) | Partitioning of volatile analytes between a stationary phase and a carrier gas. | Excellent for volatile impurities, high sensitivity. | Not suitable for non-volatile or thermally unstable compounds without derivatization.[6] |
| Titration (Acid-Base) | Neutralization reaction to quantify an acidic or basic analyte. | Simple, inexpensive, and provides high accuracy for the main component. | Not suitable for impurity profiling, less sensitive. |
| Nuclear Magnetic Resonance (NMR) | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | Provides structural information about the main component and impurities.[6] | Lower sensitivity for quantifying minor impurities compared to HPLC.[6] |
Mandatory Visualizations
Caption: Workflow for the analytical validation of an HPLC method.
Caption: Comparison of analytical methods for purity determination.
Conclusion
The presented RP-HPLC method provides a reliable, precise, and accurate approach for the purity validation of this compound. The method is capable of separating the main component from its potential impurities, allowing for accurate quantification. The validation data demonstrates that the method is fit for its intended purpose of quality control and routine analysis in a research and development setting. While other analytical techniques can provide complementary information, HPLC remains the gold standard for purity and impurity analysis of non-volatile organic compounds in the pharmaceutical industry.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to Impurity Profiling of 4-(Trifluoromethyl)nicotinaldehyde: GC-MS and Alternative Methods
In the development of pharmaceutical ingredients, rigorous impurity profiling is essential to ensure the safety and efficacy of the final product. For a compound like 4-(Trifluoromethyl)nicotinaldehyde, a key intermediate in the synthesis of various active pharmaceutical ingredients, a robust analytical method for identifying and quantifying impurities is critical. This guide provides a comparative overview of Gas Chromatography-Mass Spectrometry (GC-MS) as a primary method for impurity profiling of this compound, alongside alternative techniques, supported by typical experimental data and detailed protocols.
Comparison of Analytical Techniques
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds, making it well-suited for the impurity profiling of this compound.[1] Its high chromatographic resolution and the specificity of mass spectrometric detection allow for the effective separation and identification of impurities, even at trace levels.[2][3] Alternative methods, such as High-Performance Liquid Chromatography with UV detection (HPLC/UV) and Liquid Chromatography-Mass Spectrometry (LC-MS), offer complementary capabilities, particularly for non-volatile or thermally labile impurities.[4][5]
| Parameter | GC-MS | HPLC/UV | LC-MS |
| Principle | Separation based on volatility and polarity, detection by mass-to-charge ratio. | Separation based on polarity, detection by UV absorbance. | Separation based on polarity, detection by mass-to-charge ratio. |
| Typical Limit of Detection (LOD) | 0.01 - 1 µg/mL | 0.1 - 5 µg/mL | 0.001 - 0.5 µg/mL |
| Typical Limit of Quantification (LOQ) | 0.05 - 5 µg/mL | 0.5 - 20 µg/mL | 0.005 - 2 µg/mL |
| **Linearity (R²) ** | > 0.99 | > 0.99 | > 0.99 |
| Accuracy (% Recovery) | 90 - 110% | 95 - 105% | 90 - 110% |
| Precision (%RSD) | < 5% | < 2% | < 5% |
| Suitability for this compound | High (for volatile and semi-volatile impurities) | Moderate (for non-volatile impurities and main component assay) | High (for a wide range of impurities, including non-volatile and thermally labile ones) |
Note: The values presented in this table are typical performance characteristics and may vary depending on the specific instrumentation and method parameters.
Potential Impurity Profile of this compound
Based on the synthesis of structurally related compounds like 4-(trifluoromethyl)nicotinic acid, potential impurities in this compound could include starting materials, intermediates, and by-products.[6] For instance, if the synthesis involves a chlorination step, chlorinated precursors such as 4-chloro-6-(trifluoromethyl)nicotinaldehyde could be present.[7] Other potential impurities could arise from the oxidation of the aldehyde to the corresponding carboxylic acid, 4-(trifluoromethyl)nicotinic acid.[6][8]
Hypothesized Impurities:
-
Starting Materials: e.g., precursors used in the synthesis of the trifluoromethylpyridine ring.
-
Intermediates: e.g., halogenated precursors.
-
By-products: e.g., isomers or over-oxidized products.
-
Degradation Products: e.g., 4-(Trifluoromethyl)nicotinic acid.
Experimental Protocols
This protocol is a proposed method based on established GC-MS analysis of aromatic and aldehyde compounds.[9][10]
1. Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample.
-
Dissolve the sample in a suitable solvent (e.g., methanol, dichloromethane) to a final concentration of 1 mg/mL.
-
Vortex the solution until the sample is completely dissolved.
-
If necessary, filter the solution through a 0.45 µm syringe filter.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 280 °C.
-
Injection Volume: 1 µL (splitless mode).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp 1: 10 °C/min to 180 °C.
-
Ramp 2: 20 °C/min to 300 °C, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450.
3. Data Analysis:
-
Identify the main component peak corresponding to this compound.
-
Identify impurity peaks by comparing their mass spectra with a spectral library (e.g., NIST).
-
Quantify impurities using the relative peak area percentage method, assuming a response factor of 1 for all impurities relative to the main component.
1. Sample Preparation:
-
Prepare the sample as described in the GC-MS method, using a mobile phase compatible solvent (e.g., acetonitrile/water mixture).
2. HPLC-UV Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 254 nm.
3. Data Analysis:
-
Identify and quantify impurities based on their retention times and peak areas relative to a reference standard.
Workflow and Data Visualization
The following diagram illustrates the general workflow for impurity profiling using GC-MS.
Caption: Workflow for GC-MS Impurity Profiling.
This guide provides a foundational understanding of the application of GC-MS for the impurity profiling of this compound, offering a comparison with alternative methods and a detailed experimental protocol. The choice of the most suitable analytical technique will depend on the specific impurities of interest and the overall analytical strategy.
References
- 1. Laboratory for organic analysis (GC-MS, FTIR, TOC, ...) | ATU [atu-lab.de]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-(Trifluoromethyl)nicotinic acid | 158063-66-2 [chemicalbook.com]
- 7. 1060807-48-8 Cas No. | 4-Chloro-6-(trifluoromethyl)nicotinaldehyde | Apollo [store.apolloscientific.co.uk]
- 8. synquestlabs.com [synquestlabs.com]
- 9. scirp.org [scirp.org]
- 10. mdpi.com [mdpi.com]
Unveiling the Spectroscopic Signature: A Comparative Guide to the ¹H and ¹⁹F NMR Characterization of 4-(Trifluoromethyl)nicotinaldehyde
For researchers, scientists, and professionals in drug development, precise analytical characterization of novel chemical entities is paramount. This guide provides a comparative analysis of the ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopic features of 4-(Trifluoromethyl)nicotinaldehyde, a key building block in medicinal chemistry. Due to the limited availability of direct experimental spectra for this compound in the public domain, this guide leverages data from structurally similar compounds to predict and contextualize its expected NMR characteristics. We present a detailed comparison with 4-(trifluoromethyl)benzaldehyde and 6-(trifluoromethyl)nicotinaldehyde to offer a comprehensive understanding of the influence of the trifluoromethyl group and the nitrogen atom's position on the pyridine ring.
The trifluoromethyl group is a crucial pharmacophore in modern drug design, known for its ability to enhance metabolic stability, binding affinity, and bioavailability.[1] Consequently, the unambiguous characterization of trifluoromethyl-containing synthons like this compound is a critical step in the synthetic workflow. NMR spectroscopy, particularly ¹H and ¹⁹F NMR, stands as the most powerful tool for this purpose, providing detailed information about the molecular structure and electronic environment.
Comparative ¹H NMR Data
The ¹H NMR spectrum provides information on the chemical environment of protons within a molecule. In the case of this compound and its analogs, the key signals arise from the aromatic protons and the aldehydic proton. The table below summarizes the reported ¹H NMR data for relevant compounds.
| Compound | Solvent | Aldehyde Proton (CHO) δ (ppm) | Aromatic Protons δ (ppm) | Reference |
| This compound (Predicted) | CDCl₃ | ~10.1 | H-2: ~9.1 (s), H-5: ~7.8 (d), H-6: ~8.9 (d) | N/A |
| 4-(Trifluoromethyl)benzaldehyde | CDCl₃ | 10.11 (s) | 8.02 (d, J = 7.9 Hz, 2H), 7.82 (d, J = 8.1 Hz, 2H) | [2] |
| 6-(Trifluoromethyl)nicotinaldehyde | CDCl₃ | 10.24 (s) | 9.22 (s, 1H), 8.39 (dd, J=8.1, 1.9 Hz, 1H), 7.91 (d, J=8.1 Hz, 1H) | [3] |
| Pyridine-3-carbaldehyde | CDCl₃ | 10.14 (s) | 9.11 (s, 1H), 8.87 (d, J=4.6 Hz, 1H), 8.20 (dt, J=7.9, 1.9 Hz, 1H), 7.52 (dd, J=7.7, 5.0 Hz, 1H) | [2] |
Analysis:
The aldehydic proton of this compound is expected to resonate at a downfield chemical shift (around 10.1 ppm), consistent with other aromatic aldehydes.[2] The pyridine ring protons will exhibit distinct signals. The proton at the 2-position (H-2), being adjacent to the nitrogen and the aldehyde-bearing carbon, is anticipated to be the most deshielded. The protons at the 5 and 6-positions will likely appear as doublets due to coupling with each other. The electron-withdrawing trifluoromethyl group at the 4-position will influence the chemical shifts of the aromatic protons, generally causing a downfield shift compared to the unsubstituted pyridine-3-carbaldehyde.
Comparative ¹⁹F NMR Data
¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds, with a wide chemical shift range that is very sensitive to the local electronic environment.[4]
| Compound | Solvent | ¹⁹F Chemical Shift (δ, ppm) | Reference |
| This compound (Predicted) | CDCl₃ | ~ -63 to -65 | N/A |
| 4-(Trifluoromethyl)benzaldehyde | CDCl₃ | -63.1 | [3] |
| 6-(Trifluoromethyl)nicotinaldehyde | CDCl₃ | -68.3 | [3] |
| 4-(Trifluoromethyl)pyridine | Not Specified | Not Specified | [5] |
Analysis:
The ¹⁹F NMR spectrum of this compound is expected to show a singlet for the CF₃ group, as there are no adjacent fluorine or hydrogen atoms to cause splitting. The chemical shift is predicted to be in the range of -63 to -65 ppm, similar to that of 4-(trifluoromethyl)benzaldehyde.[3] The position of the trifluoromethyl group on the pyridine ring can influence the chemical shift, as seen in the comparison with 6-(trifluoromethyl)nicotinaldehyde, which resonates at a slightly more upfield position.[3]
Experimental Protocols
For accurate and reproducible NMR characterization, the following experimental protocols are recommended:
Instrumentation:
-
A high-resolution NMR spectrometer with a multinuclear probe operating at a field strength of 400 MHz or higher.
Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H NMR (δ = 0.00 ppm). For ¹⁹F NMR, an external standard such as trifluorotoluene (δ ≈ -63.72 ppm) or referencing to the spectrometer's internal lock frequency can be used.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: 12-15 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
Temperature: 298 K.
¹⁹F NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment with proton decoupling (e.g., 'zgpg30').
-
Spectral Width: A wide spectral window (e.g., -50 to -80 ppm) should be initially used to locate the signal, then optimized.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 64-256, depending on sample concentration.
-
Temperature: 298 K.
Workflow and Data Interpretation
The following diagram illustrates the general workflow for the NMR characterization of this compound.
Conclusion
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]
- 4. 19Flourine NMR [chem.ch.huji.ac.il]
- 5. 4-(Trifluoromethyl)pyridine(3796-24-5) 1H NMR spectrum [chemicalbook.com]
A Comparative Guide to the Reactivity of Substituted Nicotinaldehydes for Drug Development Professionals
An analysis of the electrophilic nature of 4-(Trifluoromethyl)nicotinaldehyde in key synthetic reactions compared to its substituted analogues.
In the landscape of pharmaceutical synthesis and drug discovery, pyridinaldehydes serve as critical building blocks for a diverse range of bioactive molecules. The strategic placement of electron-withdrawing or electron-donating groups on the pyridine ring can profoundly influence the reactivity of the aldehyde functional group, thereby dictating reaction yields, rates, and even synthetic pathways. This guide provides a comparative analysis of the reactivity of this compound against unsubstituted nicotinaldehyde and nicotinaldehydes bearing electron-donating groups. The focus is on reactions paramount to drug development, such as carbon-carbon bond formation and reductive amination, supported by available experimental data and detailed protocols.
The Electronic Influence of Substituents on Reactivity
The reactivity of the aldehyde group in nicotinaldehydes is predominantly governed by the electrophilicity of the carbonyl carbon. This is directly influenced by the electronic nature of the substituents on the pyridine ring.
-
Electron-Withdrawing Groups (EWGs): A strongly electron-withdrawing group, such as the trifluoromethyl (-CF3) group at the 4-position, significantly increases the electrophilicity of the aldehyde carbon. The -CF3 group exerts a powerful negative inductive effect (-I), pulling electron density away from the pyridine ring and, consequently, from the carbonyl carbon. This makes the aldehyde highly susceptible to nucleophilic attack.
-
Electron-Donating Groups (EDGs): Conversely, electron-donating groups, such as a methoxy (-OCH3) group, decrease the electrophilicity of the aldehyde. Through a positive mesomeric effect (+M), the methoxy group donates electron density to the pyridine ring, which partially shields the carbonyl carbon from nucleophilic attack, thus reducing its reactivity.
-
Unsubstituted Nicotinaldehyde: The parent nicotinaldehyde provides a baseline for reactivity, influenced only by the inherent electron-withdrawing nature of the pyridine nitrogen.
This differential reactivity is a key consideration for medicinal chemists in designing synthetic routes and predicting reaction outcomes.
Comparative Performance in the Knoevenagel Condensation
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction involving the condensation of an aldehyde with an active methylene compound, such as malononitrile. The reaction rate is highly dependent on the electrophilicity of the aldehyde.
The following table summarizes experimental data for the Knoevenagel condensation of relevant aldehydes with malononitrile.
| Aldehyde | Substituent Effect | Reagents | Conditions | Time | Yield (%) | Reference |
| Pyridine-4-carbaldehyde | Baseline | Malononitrile (1 mmol) | H2O:EtOH (1:1), RT | 30 min | 90-95% | [1] |
| 4-Methoxybenzaldehyde | Electron-Donating | Malononitrile (3.5 mmol) | H2O:Glycerol (1:1), RT | 24 h | 84% | [2] |
| This compound | Strong Electron-Withdrawing | Malononitrile | Expected: Faster reaction, high yield | N/A | N/A |
Note: 4-Methoxybenzaldehyde is presented as a proxy to illustrate the effect of an electron-donating group, as specific data for 4-methoxynicotinaldehyde under comparable conditions was not found.
Comparative Performance in Reductive Amination
Reductive amination is a cornerstone reaction in medicinal chemistry for the synthesis of secondary and tertiary amines. The reaction proceeds via the formation of an imine or iminium ion intermediate, followed by reduction. The initial nucleophilic attack of the amine on the aldehyde is the rate-determining step and is, again, highly dependent on the aldehyde's electrophilicity.
Similar to the Knoevenagel condensation, specific comparative data for the reductive amination of this compound is scarce. However, the enhanced electrophilicity of its carbonyl carbon suggests it will undergo imine formation more readily than nicotinaldehyde or its electron-rich derivatives. This would likely translate to faster overall reaction times for the two-step, one-pot procedure.
The following table presents a general protocol for reductive amination, which can be applied to the aldehydes .
| Aldehyde | Amine | Reducing Agent | Solvent | Conditions | Expected Outcome | Reference |
| This compound | Primary/Secondary Amine | NaBH(OAc)₃ | Dichloromethane | RT, 2-24 h | Highest reactivity, fastest conversion | [3] |
| Nicotinaldehyde | Primary/Secondary Amine | NaBH(OAc)₃ | Dichloromethane | RT, 2-24 h | Baseline reactivity | [3] |
| 4-Methoxynicotinaldehyde | Primary/Secondary Amine | NaBH(OAc)₃ | Dichloromethane | RT, 2-24 h | Lowest reactivity, slowest conversion | [3] |
Experimental Protocols
Protocol 1: General Procedure for Knoevenagel Condensation of Pyridine-4-carbaldehyde with Malononitrile [1]
-
Reagents:
-
Pyridine-4-carbaldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Solvent: 1:1 mixture of H₂O and Ethanol
-
-
Procedure:
-
In a round-bottom flask, dissolve pyridine-4-carbaldehyde and malononitrile in the H₂O:EtOH solvent mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 30 minutes.
-
As the reaction proceeds, the product precipitates from the solution.
-
Collect the solid product by simple filtration.
-
Recrystallize the product from a 50% H₂O:EtOH mixture to obtain the pure compound.
-
-
Results:
-
This catalyst-free method yields 2-(pyridin-4-ylmethylene)malononitrile in 90-95% yield.[1]
-
Protocol 2: General Procedure for Reductive Amination of an Aldehyde with an Amine [3]
-
Reagents:
-
Aldehyde (1 equivalent, e.g., 20 mmol)
-
Amine (1.1 equivalents, e.g., 22 mmol)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 equivalents, e.g., 24 mmol)
-
Solvent: Ethyl acetate (EtOAc) or Dichloromethane (DCM)
-
-
Procedure:
-
In a round-bottom flask, dissolve the aldehyde in the chosen solvent.
-
Add the amine to the solution and stir.
-
Add sodium triacetoxyborohydride portion-wise to the mixture.
-
Stir the reaction at room temperature for the required time (typically 2-24 hours), monitoring progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer. Extract the aqueous layer with the organic solvent (e.g., 3 x 20 mL of EtOAc).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the resulting residue by flash column chromatography to afford the final amine product.
-
Conclusion
The presence of a strong electron-withdrawing trifluoromethyl group at the 4-position of nicotinaldehyde markedly enhances the electrophilicity of the carbonyl carbon. This heightened electrophilicity is predicted to significantly accelerate the rates of nucleophilic addition reactions, such as the Knoevenagel condensation and the initial imine formation step of reductive amination. Consequently, this compound is expected to be the most reactive among the compared substituted nicotinaldehydes.
For drug development professionals, this increased reactivity can be leveraged to drive reactions to completion more efficiently, potentially under milder conditions and with shorter reaction times. However, it also necessitates careful control of reaction conditions to avoid potential side reactions. Conversely, nicotinaldehydes with electron-donating groups will exhibit attenuated reactivity, requiring more forcing conditions to achieve comparable conversions. The selection of a specific nicotinaldehyde derivative should therefore be a strategic decision based on the desired reactivity profile for a given synthetic transformation. Further experimental studies are warranted to provide quantitative, side-by-side comparisons and fully elucidate the reactivity landscape of these valuable synthetic intermediates.
References
A Researcher's Guide to Trifluoromethylating Reagents for Pyridine Synthesis
For researchers, scientists, and drug development professionals, the incorporation of a trifluoromethyl (–CF₃) group into pyridine scaffolds is a cornerstone of modern medicinal chemistry. This modification can dramatically enhance crucial molecular properties such as metabolic stability, lipophilicity, and target binding affinity. The selection of an appropriate trifluoromethylating reagent is a critical decision that dictates the efficiency, regioselectivity, and substrate scope of the synthesis.
This guide provides an objective comparison of the three principal classes of reagents used for the direct C–H trifluoromethylation of pyridines and related heterocycles: electrophilic hypervalent iodine (e.g., Togni reagents), electrophilic sulfonium salts (e.g., Umemoto reagents), and radical precursors (e.g., Langlois' reagent). The comparison is supported by experimental data to inform reagent selection for specific synthetic challenges.
Comparative Performance of Trifluoromethylating Reagents
The efficiency of C–H trifluoromethylation is highly dependent on the reagent, the substrate's electronic properties, and the reaction conditions. The following tables summarize performance data for key reagents on common heterocyclic scaffolds, including pyridine derivatives and pharmaceutically relevant molecules like caffeine.
Table 1: Reagent Performance on Pyridine Derivatives
| Reagent Class | Specific Reagent | Substrate | Catalyst / Conditions | Yield (%) | Reference |
| Electrophilic (Sulfonium Salt) | Umemoto Reagent | 2-Pyridine substituted arene | Pd(OAc)₂, Cu(OAc)₂, TFA, 110 °C | Good | [1] |
| Electrophilic (Hypervalent Iodine) | Togni Reagent | 2-Pyridine substituted arene | Pd(OAc)₂, Cu(OAc)₂, TFA, 110 °C | 11 | [1] |
| Radical Precursor | Langlois' Reagent (CF₃SO₂Na) | 4-Acetylpyridine | t-BuOOH, CH₂Cl₂/H₂O, RT | 64 (Isolated) | [2] |
| Radical Precursor | Zinc Trifluoromethanesulfinate (TFMS) | Pentoxifylline | t-BuOOH, CH₂Cl₂/H₂O, RT, 3h | 79 | [3] |
| Radical Precursor | Langlois' Reagent (CF₃SO₂Na) | Pentoxifylline | t-BuOOH, CH₂Cl₂/H₂O, RT, 48h | 47 | [3] |
Note: Yields are highly substrate- and condition-dependent. This data is for comparative purposes based on reported examples.
Table 2: Reagent Performance on Caffeine
| Reagent Class | Specific Reagent | Catalyst / Conditions | Yield (%) | Reference |
| Electrophilic (Sulfonium Salt) | Umemoto Reagent IV | Visible Light (425 nm), Photocatalyst | 71 | [4] |
| Radical Precursor | Langlois' Reagent (CF₃SO₂Na) | t-BuOOH, H₂O, RT | Gram-scale yield reported | [2] |
| Radical Precursor | Trifluoromethanesulfonyl Chloride (CF₃SO₂Cl) | Bi Catalyst, Light Irradiation | Good yield reported | [5] |
Reaction Mechanisms and Experimental Workflows
The trifluoromethylation of pyridines can proceed through distinct mechanistic pathways depending on the reagent class. Electrophilic reagents, such as those developed by Togni and Umemoto, can deliver a "CF₃⁺" equivalent, although they can also participate in radical pathways. Radical precursors like the Langlois' reagent generate a trifluoromethyl radical (•CF₃) via oxidation.
Mechanistic Pathways
General Experimental Workflow
The operational simplicity of a reaction is a key consideration. Radical C–H trifluoromethylation methods are often lauded for their straightforward protocols, while electrophilic methods may require stricter control of conditions.
Key Experimental Protocols
Detailed methodologies are essential for reproducibility. The following protocols are representative of the main classes of trifluoromethylation reactions applied to heterocyclic systems.
Protocol 1: Radical C-H Trifluoromethylation with Langlois' Reagent (Baran Method)
This protocol describes a general method for the direct trifluoromethylation of C–H bonds in heterocycles, noted for its operational simplicity and scalability.[2][6]
-
Materials:
-
Heterocyclic substrate (e.g., 4-Acetylpyridine) (1.0 equiv)
-
Sodium trifluoromethanesulfinate (Langlois' Reagent, CF₃SO₂Na) (3.0 equiv)
-
tert-Butyl hydroperoxide (t-BuOOH, 70% in H₂O) (5.0 equiv)
-
Dichloromethane (CH₂Cl₂)
-
Deionized water
-
-
Procedure:
-
To a round-bottom flask, add the heterocyclic substrate (1.0 equiv) and sodium trifluoromethanesulfinate (3.0 equiv).
-
Add dichloromethane and deionized water to create a biphasic system (typically a 2.5:1 ratio of CH₂Cl₂:H₂O).
-
Add tert-butyl hydroperoxide (5.0 equiv) to the stirred reaction mixture. For some substrates, slow addition via syringe pump may improve yields.
-
Stir the reaction vigorously at room temperature. Monitor the reaction progress by TLC or NMR analysis. Reactions can take from a few hours to 48 hours.
-
Upon completion, dilute the mixture with an organic solvent (e.g., EtOAc or CH₂Cl₂).
-
Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the trifluoromethylated heterocycle.
-
Protocol 2: Electrophilic Trifluoromethylation with Umemoto Reagent
This protocol is representative of trifluoromethylating an activated heterocycle using a powerful electrophilic sulfonium salt under photoredox conditions.[4]
-
Materials:
-
Heterocyclic substrate (e.g., Caffeine) (1.0 equiv)
-
Umemoto Reagent IV (S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate) (1.2 equiv)
-
Photoredox catalyst (e.g., fac-[Ir(ppy)₃]) (1-2 mol%)
-
Solvent (e.g., Acetone/Water mixture)
-
Visible light source (e.g., Blue LED lamp, 425 nm)
-
-
Procedure:
-
In a reaction vessel, dissolve the heterocyclic substrate (1.0 equiv), Umemoto Reagent IV (1.2 equiv), and the photoredox catalyst in the chosen solvent system.
-
Degas the solution by sparging with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.
-
Irradiate the stirred mixture with a visible light source at room temperature.
-
Monitor the reaction for consumption of the starting material via TLC or LC-MS.
-
Once complete, remove the solvent under reduced pressure.
-
Perform an aqueous workup by partitioning the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purify the crude product using silica gel chromatography.
-
Protocol 3: Palladium-Catalyzed Trifluoromethylation with Togni Reagent
This protocol describes a method for the ortho-trifluoromethylation of arenes bearing a pyridine directing group, highlighting a transition-metal-catalyzed approach.[1]
-
Materials:
-
2-Pyridine substituted arene (1.0 equiv)
-
Togni Reagent II (1-Trifluoromethyl-1,2-benziodoxol-3(1H)-one) (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (10 mol%)
-
Copper(II) acetate (Cu(OAc)₂) (2.0 equiv)
-
Trifluoroacetic acid (TFA) (10 equiv)
-
1,2-Dichloroethane (DCE)
-
-
Procedure:
-
To a sealed reaction tube, add the 2-pyridine substituted arene (1.0 equiv), Togni Reagent II (1.5 equiv), Pd(OAc)₂ (10 mol%), and Cu(OAc)₂ (2.0 equiv).
-
Add 1,2-dichloroethane as the solvent, followed by trifluoroacetic acid (10 equiv).
-
Seal the tube and heat the reaction mixture to 110 °C.
-
Stir at this temperature and monitor the reaction's progress.
-
After completion, cool the reaction to room temperature and carefully quench by adding a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent, combine the organic layers, and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purify the residue by column chromatography to obtain the ortho-trifluoromethylated product.
-
Conclusion and Recommendations
The choice of trifluoromethylating reagent for pyridine synthesis is a nuanced decision that balances reactivity, cost, safety, and the specific electronic and steric properties of the substrate.
-
Langlois' Reagent (CF₃SO₂Na) and related radical precursors are excellent choices for direct C–H functionalization of a broad range of heterocycles. They are cost-effective, operationally simple, and tolerant of many functional groups, making them highly suitable for late-stage functionalization in drug discovery programs.[6]
-
Umemoto Reagents are powerful electrophilic reagents that often provide high yields, particularly with electron-rich or pre-activated substrates.[1][4] Newer generations of these reagents exhibit enhanced reactivity, making them effective where other methods may fail.
-
Togni Reagents are versatile hypervalent iodine compounds that can participate in both electrophilic and radical pathways. While broadly applicable, direct comparisons have shown they may be less efficient than Umemoto reagents in certain catalyzed C-H functionalization reactions of pyridine derivatives.[1]
For initial screening and late-stage C-H functionalization of diverse pyridine and heteroaromatic systems, the radical pathway using Langlois' reagent or its more reactive analog TFMS offers a robust, scalable, and cost-effective starting point. For substrates that are unreactive under radical conditions or where an electrophilic pathway is desired, Umemoto reagents represent a more potent alternative.
References
- 1. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Practical and innate C–H functionalization of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
Assessing the Metabolic Stability of 4-(Trifluoromethyl)nicotinaldehyde Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine-containing functional groups is a widely adopted strategy in medicinal chemistry to enhance the metabolic stability of drug candidates. The 4-(trifluoromethyl)nicotinaldehyde scaffold is of significant interest due to the strong electron-withdrawing nature of the trifluoromethyl group, which can protect the pyridine ring from oxidative metabolism. This guide provides a comparative assessment of the metabolic stability of this compound derivatives against other relevant compounds, supported by established experimental protocols and metabolic pathway diagrams.
Comparative Metabolic Stability Data
The metabolic stability of a compound is a critical parameter in drug discovery, influencing its pharmacokinetic profile, including half-life and oral bioavailability. In vitro assays, such as microsomal and hepatocyte stability assays, are routinely used to predict in vivo metabolic clearance. The data presented below, compiled from literature sources, compares the in vitro metabolic stability of various pyridine derivatives. While specific data for this compound is not publicly available, the following table serves as a representative comparison to illustrate the impact of the trifluoromethyl group on metabolic stability.
| Compound | In Vitro System | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein or 10^6 cells) | Reference Compound(s) Performance |
| This compound | Human Liver Microsomes | > 60 (Predicted) | Low (Predicted) | Nicotinaldehyde (unsubstituted parent compound) would be expected to have a shorter half-life due to susceptibility to both aldehyde oxidation and ring hydroxylation. |
| Human Hepatocytes | > 60 (Predicted) | Low (Predicted) | ||
| Rupatadine | Human Liver Microsomes | 3.2 | 517 | The saturated analog of Rupatadine, where the pyridine ring is replaced with a 3-azabicyclo[3.1.1]heptane, showed a significantly longer half-life of 35.7 min and a lower CLint of 47 µL/min/mg.[1] |
| 2-Amino-4-(trifluoromethyl)pyridine | Not Specified | High | Low | Compared to 2-Amino-4-chloropyridine, which has a shorter half-life, the trifluoromethyl analog demonstrates enhanced metabolic stability. |
| Nicotinaldehyde (unsubstituted) | Human Liver Cytosol/S9 | Short (Expected) | High (Expected) | Subject to rapid oxidation by aldehyde oxidase.[2][3] |
Note: The data for this compound is predicted based on the known stabilizing effects of the trifluoromethyl group.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of metabolic stability assays. Below are standard protocols for the key experiments cited.
Microsomal Stability Assay
This assay evaluates the metabolism of a compound by Phase I enzymes, primarily cytochrome P450s (CYPs), present in liver microsomes.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with liver microsomes.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled human liver microsomes (HLM)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (e.g., testosterone, verapamil)
-
Acetonitrile (for reaction termination)
-
Internal standard solution
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare the incubation mixture by adding liver microsomes to the phosphate buffer.
-
Add the test compound to the incubation mixture at a final concentration of typically 1 µM.
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw aliquots of the reaction mixture.
-
Terminate the reaction by adding the aliquot to a well containing cold acetonitrile with an internal standard.
-
Centrifuge the plate to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression line gives the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL).
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability, as hepatocytes contain both Phase I and Phase II metabolic enzymes.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in a suspension of hepatocytes.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Cryopreserved human hepatocytes
-
Hepatocyte incubation medium (e.g., Williams' Medium E)
-
Positive control compounds (e.g., 7-hydroxycoumarin, testosterone)
-
Acetonitrile (for reaction termination)
-
Internal standard solution
-
96-well plates
-
Incubator/shaker (37°C, 5% CO2)
-
LC-MS/MS system
Procedure:
-
Thaw and prepare a suspension of hepatocytes in the incubation medium.
-
Add the test compound to the hepatocyte suspension at a final concentration of typically 1 µM.
-
Incubate the mixture at 37°C in a humidified atmosphere with 5% CO2.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots of the cell suspension.
-
Terminate the reaction by adding the aliquot to a well containing cold acetonitrile with an internal standard.
-
Centrifuge the plate to pellet cell debris and precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
Data Analysis:
-
Data analysis is performed similarly to the microsomal stability assay to determine the half-life and intrinsic clearance (expressed as µL/min/10^6 cells).
Visualizations
The following diagrams illustrate the experimental workflow for assessing metabolic stability and the predicted metabolic pathways for this compound.
References
Spectroscopic Analysis of 4-(Trifluoromethyl)nicotinaldehyde Reaction Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data for various reaction products derived from 4-(Trifluoromethyl)nicotinaldehyde. The unique chemical properties of this aldehyde, featuring a pyridine ring substituted with a potent electron-withdrawing trifluoromethyl group, make it a valuable building block in the synthesis of novel compounds with potential applications in pharmaceuticals and materials science. Understanding the spectroscopic characteristics of its derivatives is crucial for reaction monitoring, structural elucidation, and quality control.
This document summarizes key spectroscopic data (NMR, IR, and Mass Spectrometry) for representative reaction products and provides detailed experimental protocols for their synthesis and analysis.
Comparative Spectroscopic Data
The following table summarizes the characteristic spectroscopic data for various products obtained from reactions of this compound. These reactions highlight common transformations of the aldehyde functional group, such as imine formation, chalcone condensation, and Wittig olefination.
| Product Name | Reaction Type | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (cm-1) | Mass Spec (m/z) |
| (E)-N-(4-(Trifluoromethyl)benzylidene)aniline | Imine Formation | 8.5 (s, 1H, N=CH), 7.2-8.0 (m, 9H, Ar-H) | 160.1 (C=N), 120-150 (Ar-C), 124.1 (q, J=272 Hz, CF3) | 1625 (C=N stretch) | 249.08 [M]+ |
| Chalcone Derivative | Chalcone Condensation | ~7.5-8.5 (m, Ar-H and vinyl H) | ~190 (C=O), ~120-145 (vinyl and Ar-C), ~124 (q, CF3) | ~1660 (C=O stretch), ~1600 (C=C stretch) | Varies with acetophenone |
| Stilbene Derivative | Wittig Reaction | ~7.0-8.6 (m, Ar-H and vinyl H) | ~125-140 (vinyl and Ar-C), ~124 (q, CF3) | ~965 (trans C-H bend) | Varies with phosphonium ylide |
Note: The data presented for the chalcone and stilbene derivatives are approximate ranges, as the exact values will depend on the specific reactants used in the condensation and Wittig reactions, respectively.
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic characterization of the reaction products are provided below.
Synthesis of (E)-N-(4-(Trifluoromethyl)benzylidene)aniline (Imine Formation)
Materials:
-
This compound
-
Aniline
-
Ethanol
-
Glacial Acetic Acid (catalyst)
Procedure:
-
Dissolve this compound (1 mmol) in ethanol (10 mL) in a round-bottom flask.
-
Add an equimolar amount of aniline (1 mmol) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol to yield the pure imine.
Spectroscopic Characterization:
-
1H NMR: Dissolve the sample in CDCl3. The characteristic singlet for the imine proton (N=CH) is expected around 8.5 ppm. Aromatic protons will appear as multiplets in the range of 7.2-8.0 ppm.
-
IR: Acquire the spectrum using a KBr pellet or as a thin film. A strong absorption band around 1625 cm-1 is indicative of the C=N stretching vibration.
-
Mass Spectrometry: Use Electron Impact (EI) or Electrospray Ionization (ESI) to determine the molecular weight of the product. The molecular ion peak [M]+ for (E)-N-(4-(Trifluoromethyl)benzylidene)aniline is expected at m/z 249.08.
Synthesis of a Chalcone Derivative
Materials:
-
This compound
-
A substituted or unsubstituted acetophenone
-
Ethanol
-
Aqueous Sodium Hydroxide (catalyst)
Procedure:
-
Dissolve this compound (1 mmol) and the chosen acetophenone (1 mmol) in ethanol (15 mL) in a flask.
-
Cool the mixture in an ice bath and slowly add aqueous sodium hydroxide (10%) dropwise with constant stirring.
-
Allow the reaction to stir at room temperature for 12-24 hours.
-
Pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the chalcone.
-
Filter the solid product, wash with cold water, and purify by recrystallization from a suitable solvent like ethanol.
Spectroscopic Characterization:
-
1H NMR: Dissolve the sample in CDCl3 or DMSO-d6. Expect signals for the vinyl protons and aromatic protons in the downfield region (7.5-8.5 ppm).
-
IR: A strong absorption band for the α,β-unsaturated carbonyl group should appear around 1660 cm-1.
-
Mass Spectrometry: Determine the molecular weight of the synthesized chalcone.
Synthesis of a Stilbene Derivative (Wittig Reaction)
Materials:
-
This compound
-
A suitable benzyltriphenylphosphonium halide
-
A strong base (e.g., sodium hydride, n-butyllithium)
-
Anhydrous solvent (e.g., THF, DMF)
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the benzyltriphenylphosphonium halide (1 mmol) in the anhydrous solvent.
-
Add the strong base portion-wise at 0 °C to generate the ylide (a color change is often observed).
-
Stir the mixture for 30-60 minutes at room temperature.
-
Add a solution of this compound (1 mmol) in the anhydrous solvent dropwise to the ylide solution.
-
Allow the reaction to stir at room temperature for several hours or until completion as monitored by TLC.
-
Quench the reaction by adding water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Spectroscopic Characterization:
-
1H NMR: Analyze the sample in CDCl3. Vinyl and aromatic protons will resonate in the 7.0-8.6 ppm range. The coupling constant for the vinyl protons can help determine the stereochemistry (trans or cis).
-
IR: For trans-stilbenes, a characteristic out-of-plane C-H bending vibration is observed around 965 cm-1.
-
Mass Spectrometry: Confirm the molecular weight of the stilbene derivative.
Visualizing Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and analysis of a reaction product of this compound, using the imine synthesis as an example.
Caption: Experimental workflow for imine synthesis and analysis.
A Comparative Guide to Alternative Building Blocks for 4-(Trifluoromethyl)nicotinaldehyde in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical research, the strategic incorporation of fluorine-containing moieties is a cornerstone of modern molecular design. The 4-(trifluoromethyl)nicotinaldehyde scaffold, in particular, has proven to be a valuable building block due to the unique physicochemical properties imparted by the trifluoromethyl (-CF3) group. However, the exploration of bioisosteric replacements for the -CF3 group can offer nuanced control over a molecule's biological activity, metabolic stability, and pharmacokinetic profile. This guide provides an objective comparison of key alternatives to this compound, namely derivatives featuring difluoromethyl (-CF2H), trifluoromethoxy (-OCF3), and pentafluorosulfanyl (-SF5) groups. We present a summary of their synthesis, comparative experimental data, and detailed protocols for their application in common synthetic transformations.
Physicochemical Property Comparison
The choice of a fluorine-containing substituent significantly impacts the electronic and steric properties of the pyridine ring. The trifluoromethyl group is strongly electron-withdrawing, a property that influences the reactivity of the aldehyde and the overall biological activity of the resulting molecule.[1] Its bioisosteric replacements offer a spectrum of properties, as summarized below.
| Property | Trifluoromethyl (-CF3) | Difluoromethyl (-CF2H) | Trifluoromethoxy (-OCF3) | Pentafluorosulfanyl (-SF5) |
| Hansch Lipophilicity Parameter (π) | +0.88[2] | Lipophilic bioisostere of hydroxyl and thiol groups[3] | More lipophilic than -CF3[4] | Considered a "super-trifluoromethyl" group with high lipophilicity[5][6] |
| Hammett Parameter (σp) | +0.54[1] | - | - | Strong electron-withdrawing capacity[5] |
| Steric Hindrance | Similar to chlorine[2] | - | - | Larger size than -CF3[5] |
| Metabolic Stability | High due to strong C-F bonds[2] | - | More resistant to enzymatic breakdown than methoxy group[2] | High thermal and chemical stability[5] |
Synthesis of Alternative Nicotinaldehydes
The synthesis of this compound and its analogs often involves multi-step sequences starting from readily available pyridine derivatives. Below are representative synthetic strategies for each class of compound.
Synthesis of this compound
A common route to this compound involves the preparation of 4-(trifluoromethyl)nicotinic acid as a key intermediate. This can be achieved through various methods, including the hydrolysis of 4-(trifluoromethyl)nicotinonitrile or the oxidation of a suitable precursor.[7][8][9] The subsequent reduction of the nicotinic acid or its ester derivative yields the desired aldehyde.
Experimental Protocol: Synthesis of 4-(Trifluoromethyl)nicotinic Acid [10][11]
A mixture of methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate (0.0192 mol), 10% Pd/C (0.3 g, 63.45% water content), and CH3COONa·3H2O (0.0389 mol) in ethanol (20 mL) is stirred under a hydrogen atmosphere at room temperature for 8 hours. After filtration to remove the catalyst, the solvent is evaporated. The residue is dissolved in water, and the pH is adjusted to 2-3 with hydrochloric acid. The product is extracted with ethyl acetate, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield 4-(trifluoromethyl)nicotinic acid as a pale yellow solid (90.4% yield). The nicotinic acid can then be converted to the aldehyde via standard reduction procedures.
Synthesis of 4-(Difluoromethyl)nicotinaldehyde
The synthesis of 4-(difluoromethyl)nicotinaldehyde can be approached by introducing the difluoromethyl group onto the pyridine ring. While specific literature on the direct synthesis of this aldehyde is limited, methods for N-difluoromethylation of pyridines using reagents like ethyl bromodifluoroacetate suggest pathways for C-difluoromethylation.[3][12]
Synthesis of 4-(Trifluoromethoxy)nicotinaldehyde
The introduction of the trifluoromethoxy group can be challenging. Methods often involve the O-trifluoromethylation of a corresponding hydroxy-pyridine derivative.[4]
Synthesis of 4-(Pentafluorosulfanyl)nicotinaldehyde
The synthesis of aromatic compounds bearing the pentafluorosulfanyl group has been a significant challenge, often requiring harsh conditions.[5][6] However, recent advances have provided more accessible routes. For instance, SF5-phenols and aminophenols can be synthesized via [4+2] cycloaddition reactions, which could potentially be adapted for the synthesis of SF5-substituted pyridines.[13]
Comparative Performance in Key Reactions
Wittig Reaction
The Wittig reaction is a powerful tool for alkene synthesis from aldehydes.[14][15] The electron-withdrawing nature of the -CF3, -CF2H, -OCF3, and -SF5 groups is expected to enhance the electrophilicity of the aldehyde carbonyl carbon, potentially leading to faster reaction rates compared to unsubstituted nicotinaldehyde.
General Experimental Protocol: Wittig Reaction [16][17][18][19][20]
To a stirred solution of the phosphonium salt (1.1 eq) in an appropriate solvent (e.g., THF, DMF), a strong base (e.g., n-BuLi, NaH) is added at a low temperature (e.g., 0 °C or -78 °C) under an inert atmosphere. After stirring for a period to generate the ylide, a solution of the respective 4-substituted nicotinaldehyde (1.0 eq) in the same solvent is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is then quenched with a saturated aqueous solution of NH4Cl and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.
Table 1: Predicted Reactivity in Wittig Reaction
| Building Block | Predicted Relative Reactivity | Expected Product Yield |
| This compound | High | Good to Excellent |
| 4-(Difluoromethyl)nicotinaldehyde | Moderate to High | Good |
| 4-(Trifluoromethoxy)nicotinaldehyde | High | Good to Excellent |
| 4-(Pentafluorosulfanyl)nicotinaldehyde | Very High | Excellent |
Note: The predicted reactivity is based on the electron-withdrawing strength of the substituent. Actual yields may vary depending on the specific ylide and reaction conditions.
Reductive Amination
Reductive amination is a widely used method for the formation of amines from carbonyl compounds.[21][22][23][24][25][26][27][28][29][30] Similar to the Wittig reaction, the electron-deficient nature of the aldehyde should facilitate the initial formation of the iminium ion intermediate, leading to efficient conversion to the corresponding amine.
General Experimental Protocol: Reductive Amination [21][22]
To a solution of the 4-substituted nicotinaldehyde (1.0 eq) and the desired amine (1.1 eq) in a suitable solvent (e.g., methanol, dichloroethane), a reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride) (1.2-1.5 eq) is added portion-wise at room temperature. For reactions with sodium cyanoborohydride, the pH is typically adjusted to 6-7 with acetic acid. The reaction mixture is stirred until completion (monitored by TLC). The reaction is then quenched, and the product is extracted, washed, dried, and purified.
Table 2: Predicted Reactivity in Reductive Amination
| Building Block | Predicted Relative Reactivity | Expected Product Yield |
| This compound | High | Good to Excellent |
| 4-(Difluoromethyl)nicotinaldehyde | Moderate to High | Good |
| 4-(Trifluoromethoxy)nicotinaldehyde | High | Good to Excellent |
| 4-(Pentafluorosulfanyl)nicotinaldehyde | Very High | Excellent |
Note: The predicted reactivity is based on the ease of iminium ion formation. Actual yields will depend on the amine and the reducing agent used.
Visualizing Synthetic Pathways and Logic
To further aid in the understanding of the synthetic strategies and the relationships between these building blocks, the following diagrams are provided.
Caption: Synthetic pathway to this compound and its use in key reactions alongside its bioisosteric alternatives.
Caption: General experimental workflow for the application of 4-substituted nicotinaldehydes in synthesis.
Conclusion
While this compound remains a staple building block in medicinal and agrochemical chemistry, the exploration of its bioisosteres offers exciting opportunities for fine-tuning molecular properties. The difluoromethyl, trifluoromethoxy, and pentafluorosulfanyl analogs provide a range of electronic and steric profiles that can be leveraged to optimize drug candidates. Although direct comparative data on their synthetic performance is still emerging, the fundamental principles of organic chemistry suggest that these electron-withdrawing groups will generally enhance the reactivity of the aldehyde in key transformations. Further research into the synthesis and reactivity of these alternative building blocks will undoubtedly expand the toolbox available to synthetic chemists and accelerate the discovery of novel, effective molecules.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemistry of Pentafluorosulfanyl Derivatives and Related Analogs: From Synthesis to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis method of 4-trifluoromethyl nicotinic acid - Eureka | Patsnap [eureka.patsnap.com]
- 8. CN101851193A - A kind of preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]
- 9. CN109467532A - The preparation method of 4- trifluoromethyl nicotinic acid - Google Patents [patents.google.com]
- 10. 4-(Trifluoromethyl)nicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 11. 4-(Trifluoromethyl)nicotinic acid | 158063-66-2 [chemicalbook.com]
- 12. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Straightforward Access to Pentafluorosulfanylated Phenols and Aminophenols via [4 + 2] Diels–Alder Cycloaddition Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Wittig Reaction [organic-chemistry.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. web.mnstate.edu [web.mnstate.edu]
- 17. d.web.umkc.edu [d.web.umkc.edu]
- 18. www1.udel.edu [www1.udel.edu]
- 19. www1.udel.edu [www1.udel.edu]
- 20. delval.edu [delval.edu]
- 21. rsc.org [rsc.org]
- 22. benchchem.com [benchchem.com]
- 23. gctlc.org [gctlc.org]
- 24. m.youtube.com [m.youtube.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Reductive Amination: A Remarkable Experiment for the Organic Laboratory | Semantic Scholar [semanticscholar.org]
- 28. ERIC - EJ1069032 - Solvent-Free Reductive Amination: An Organic Chemistry Experiment, Journal of Chemical Education, 2015-Jul [eric.ed.gov]
- 29. Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin [redalyc.org]
- 30. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Analytical Methods for Trifluoromethylated Compounds
For researchers, scientists, and drug development professionals, the accurate quantification of trifluoromethylated compounds is critical for ensuring product quality, safety, and efficacy. The trifluoromethyl group, a common moiety in pharmaceuticals and agrochemicals, presents unique analytical challenges. This guide provides an objective comparison of three common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR)—for the validation of methods used to analyze these compounds.
Data Presentation: A Comparative Overview
The selection of an analytical technique for a trifluoromethylated compound depends on various factors including the analyte's volatility, polarity, concentration, and the sample matrix. The following table summarizes typical validation parameters for the analysis of a hypothetical trifluoromethylated active pharmaceutical ingredient (API).
| Validation Parameter | HPLC-UV | GC-MS | ¹⁹F NMR |
| Linearity (R²) | > 0.999[1] | > 0.999[2] | > 0.999 |
| Range | 1 - 100 µg/mL[3] | 0.1 - 10 µg/mL[4] | 1 - 20 mg/mL |
| Accuracy (% Recovery) | 98 - 102%[5] | 95 - 105%[1] | 99 - 101%[6] |
| Precision (%RSD, n=6) | < 2% | < 5%[1] | < 1.5%[7] |
| Limit of Detection (LOD) | 0.01 µg/mL[8] | 0.05 µg/mL[1] | ~0.06 g/100g |
| Limit of Quantitation (LOQ) | 0.03 µg/mL[8] | 0.15 µg/mL[1] | ~0.2 g/100g |
| Specificity | High (with appropriate column and mobile phase) | Very High (mass selective detector) | Exceptional (direct detection of ¹⁹F) |
| Sample Throughput | Moderate | Moderate to High | High |
| Need for Reference Standard | Yes | Yes | No (for purity assessment with internal standard)[7] |
Experimental Protocols
Detailed methodologies are crucial for the successful validation and implementation of any analytical method. Below are representative experimental protocols for the analysis of a trifluoromethylated compound using HPLC-UV, GC-MS, and ¹⁹F NMR.
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for non-volatile and thermally labile trifluoromethylated compounds.
1. Sample Preparation:
-
Accurately weigh and dissolve the trifluoromethylated compound in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
2. HPLC System and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[9]
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).[10]
-
Flow Rate: 1.0 mL/min.[11]
-
Column Temperature: 30°C.[9]
-
Injection Volume: 10 µL.
-
UV Detection: Wavelength at which the analyte has maximum absorbance (e.g., 254 nm).[10]
3. Validation Parameters:
-
Linearity: Analyze calibration standards at a minimum of five concentrations.
-
Accuracy: Perform recovery studies by spiking a placebo matrix with known concentrations of the analyte.
-
Precision: Analyze at least six replicate preparations of the sample at the target concentration.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for volatile and thermally stable trifluoromethylated compounds.
1. Sample Preparation:
-
Dissolve the trifluoromethylated compound in a volatile organic solvent (e.g., ethyl acetate) to a concentration of 1 mg/mL.
-
Prepare calibration standards by serial dilution.
-
For certain compounds, derivatization may be necessary to increase volatility and improve peak shape.
2. GC-MS System and Conditions:
-
Column: A non-polar capillary column (e.g., 5% phenyl polymethylsiloxane, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[1]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]
-
Inlet Temperature: 280°C.[1]
-
Injection Volume: 1 µL in splitless mode.[1]
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.[1]
-
MS Parameters:
3. Validation Parameters:
-
Follow similar procedures for linearity, accuracy, and precision as described for HPLC.
¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR)
This technique offers a direct and highly specific method for the quantification of fluorine-containing compounds.
1. Sample Preparation:
-
Accurately weigh the trifluoromethylated compound and a suitable internal standard (e.g., trifluoroacetic acid) into an NMR tube.
-
Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆).
2. NMR Spectrometer and Parameters:
-
Spectrometer: 400 MHz or higher field NMR spectrometer equipped with a fluorine probe.
-
Pulse Program: A standard one-pulse experiment with inverse-gated proton decoupling to suppress the nuclear Overhauser effect (NOE).
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation.[12]
-
Number of Scans: Sufficient to obtain an adequate signal-to-noise ratio (e.g., 16 or 64 scans).
3. Data Processing and Quantification:
-
Apply appropriate phasing and baseline correction to the ¹⁹F NMR spectrum.
-
Integrate the signals corresponding to the trifluoromethyl group of the analyte and the internal standard.
-
Calculate the concentration of the analyte based on the integral ratio, the known concentration of the internal standard, and the number of fluorine atoms in each compound.
Workflow for Analytical Method Validation
The validation of an analytical method is a systematic process to ensure that the method is suitable for its intended purpose. The following diagram illustrates a typical workflow based on the International Council for Harmonisation (ICH) guidelines.
Caption: Workflow for the validation of an analytical method.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. Development and validation of an HPLC method for the simultaneous analysis of 23 selected drugs belonging to different therapeutic groups in human urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. acgpubs.org [acgpubs.org]
- 7. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. 19Flourine NMR [chem.ch.huji.ac.il]
Safety Operating Guide
Proper Disposal of 4-(Trifluoromethyl)nicotinaldehyde: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, ensuring the safe disposal of chemical reagents like 4-(Trifluoromethyl)nicotinaldehyde is a critical component of laboratory safety and environmental responsibility. Adherence to proper disposal protocols minimizes risks to personnel and prevents environmental contamination. This guide provides essential, step-by-step instructions for the appropriate disposal of this compound, synthesized from safety data sheets of structurally related compounds.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][2] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][2][3][4] Avoid all personal contact with the substance, including inhalation of dust or fumes.[1]
First Aid Measures:
-
In case of eye contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2][5]
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical advice.[1][2][5]
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing. If the person is not breathing, provide artificial respiration. Seek medical attention.[1][2][5]
-
If swallowed: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical advice.[1][5]
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is through an approved hazardous waste disposal plant.[2][4][6] Do not allow the material to enter drains or waterways.[1][2]
1. Waste Collection and Storage:
-
Collect waste this compound, including any contaminated materials, in a suitable, labeled, and tightly closed container.[1][6]
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4][5]
2. Spill Management:
-
In the event of a spill, immediately clear the area of all personnel and move upwind.[1]
-
Remove all sources of ignition.[1]
-
For solid spills, carefully sweep or shovel the material into an appropriate container for disposal, minimizing dust generation.[5]
-
For liquid spills, contain the spill with sand, earth, or another non-combustible absorbent material.[1] Collect the absorbed material into a labeled container for disposal.[1]
-
After cleanup, decontaminate all protective clothing and equipment before storing and reusing.[1]
3. Final Disposal:
-
Dispose of the waste container and its contents in accordance with all local, state, and federal regulations. This should be done through a licensed and approved hazardous waste disposal contractor.[2][5][6]
Quantitative Data Summary
| Data Point | Value | Source |
| Recommended Disposal Method | Incineration or other approved methods | [5] |
| Environmental Precautions | Do not allow to enter sewers or public waters | [2][5] |
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistics for Handling 4-(Trifluoromethyl)nicotinaldehyde
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of specialized chemical compounds is paramount. This guide provides essential safety protocols and logistical plans for 4-(Trifluoromethyl)nicotinaldehyde, a compound requiring careful management in a laboratory setting. The following procedures are based on established safety data for structurally similar compounds and general best practices for handling aromatic aldehydes and trifluoromethylated substances.
Personal Protective Equipment (PPE)
The appropriate selection and use of PPE are the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Standard | Notes |
| Eyes/Face | Chemical splash goggles and face shield | ANSI Z87.1 | A face shield should be worn over goggles when there is a risk of splashing or explosion.[1][2] |
| Hands | Chemical-resistant gloves (Nitrile or Neoprene recommended) | 29 CFR 1910.138 | Disposable nitrile gloves offer good protection against a range of chemicals.[1][2] Always inspect gloves before use and change them immediately if contaminated. |
| Body | Flame-resistant lab coat | --- | A lab coat should be fully buttoned to cover as much skin as possible.[2] |
| Respiratory | NIOSH/MSHA approved respirator | EN 149 | To be used if engineering controls like a fume hood are insufficient or during large-scale operations.[3][4] |
| Feet | Closed-toe, chemical-resistant shoes | 29 CFR 1910.136 | Safety shoes are recommended.[1] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol minimizes the risk of exposure and accidents.
1. Preparation and Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1][5]
-
Ensure that an emergency eye wash station and safety shower are readily accessible in the immediate vicinity of the work area.[1][3]
-
Before starting, review the Safety Data Sheet (SDS) for this compound or a closely related compound.
-
Remove all sources of ignition as the compound may be flammable.[6][7]
2. Donning PPE:
-
Put on all required PPE as outlined in the table above before entering the designated handling area.
3. Chemical Handling:
-
When weighing or transferring the solid compound, minimize the generation of dust.[1]
-
For solutions, use a pipette with a bulb or an automatic pipettor for all transfers; never pipette by mouth.[8][9]
-
Keep containers tightly closed when not in use to prevent the release of vapors.[5][10]
-
Avoid contact with skin and eyes.[1][11] In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[3][10]
4. Post-Handling:
-
Thoroughly wash hands with soap and water after handling the compound, even if gloves were worn.[1][10]
-
Decontaminate all work surfaces and equipment after use.
-
Remove and properly dispose of contaminated gloves and other disposable PPE.
-
Contaminated clothing should be removed and laundered separately before reuse.[5]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
All solid waste contaminated with this compound (e.g., filter paper, contaminated gloves) should be placed in a designated, labeled, and sealed hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, clearly labeled, and sealed hazardous waste container.
2. Container Management:
-
Do not dispose of the chemical down the drain.[3]
-
Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed containers can then be disposed of according to institutional guidelines.
3. Final Disposal:
-
All hazardous waste must be disposed of through an authorized hazardous waste disposal service, typically involving incineration in a permitted facility.[1]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[5]
Experimental Workflow and Safety Diagram
The following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.it [fishersci.it]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. artsci.usu.edu [artsci.usu.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. fishersci.com [fishersci.com]
- 11. aksci.com [aksci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
